molecular formula C11H12ClFO B1328073 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane CAS No. 898761-04-1

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

Cat. No.: B1328073
CAS No.: 898761-04-1
M. Wt: 214.66 g/mol
InChI Key: PCTCPOPFECWKEI-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane is a useful research compound. Its molecular formula is C11H12ClFO and its molecular weight is 214.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-1-(4-fluoro-3-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c1-8-7-9(4-5-10(8)13)11(14)3-2-6-12/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTCPOPFECWKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645152
Record name 4-Chloro-1-(4-fluoro-3-methylphenyl)butan-1-one
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Molecular Weight

214.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-04-1
Record name 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-(4-fluoro-3-methylphenyl)butan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane, a substituted butyrophenone of significant interest in medicinal chemistry and organic synthesis. Due to the novelty of this specific molecule, this document presents a predictive physicochemical profile based on established principles and data from closely related analogues. The core of this guide is a detailed exposition of the experimental methodologies required for its synthesis, purification, and the rigorous determination of its physicochemical properties. This paper is designed to be a practical and authoritative resource, empowering researchers to confidently work with this and similar novel compounds.

Introduction and Molecular Overview

This compound belongs to the butyrophenone class of compounds, which are characterized by a phenyl ring attached to a four-carbon chain terminating in a ketone. The specific substitution pattern on the phenyl ring—a fluorine atom at the 4-position, a methyl group at the 3-position, and a chloro group on the butanoyl chain—is anticipated to confer unique electronic and steric properties. These properties are critical in modulating the molecule's reactivity, metabolic stability, and potential biological activity, making it a valuable intermediate for drug discovery and development.

This guide will first present the predicted physicochemical properties of the target molecule, drawing inferences from structurally similar compounds. Subsequently, a robust synthetic route is detailed, followed by comprehensive, field-proven protocols for the experimental determination of its key physical and chemical characteristics.

Molecular Structure

Caption: 2D Structure of this compound.

Predicted Physicochemical Properties

PropertyPredicted ValueJustification and References
Molecular Formula C₁₁H₁₂ClFOBased on chemical structure.
Molecular Weight 214.66 g/mol Calculated from the molecular formula.
Appearance White to off-white solid or oilAnalogs are reported as liquids or low-melting solids. The addition of a methyl group may increase the melting point.[1][2]
Melting Point 25 - 35 °C4-Chloro-1-(4-fluorophenyl)butan-1-one has a melting point of 5-6 °C.[2] 4-chloro-1-(p-tolyl)butan-1-one has a melting point of 31.5 °C. The combined electronic effects and potential for crystal packing suggest a value in this range.
Boiling Point > 310 °C at 760 mmHgThe boiling point of 4-chloro-1-(p-tolyl)butan-1-one is reported as 309.7 °C at 760 mmHg. The addition of a fluorine atom is expected to slightly increase the boiling point.
Density ~1.1 - 1.2 g/cm³Based on the densities of related butyrophenones.[3]
Solubility Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol).[4]The molecule is largely non-polar due to the aromatic ring and alkyl chain, predicting poor water solubility. The polar ketone and halogen substituents will allow for solubility in common organic solvents.

Synthesis and Purification

The most logical and established method for the synthesis of this class of compounds is the Friedel-Crafts acylation. This involves the reaction of a substituted benzene with an acyl chloride in the presence of a Lewis acid catalyst.

Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 1-Fluoro-2-methylbenzene reaction_step Friedel-Crafts Acylation reactant1->reaction_step reactant2 4-Chlorobutyryl chloride reactant2->reaction_step catalyst AlCl₃ (Lewis Acid) catalyst->reaction_step solvent Dichloromethane (DCM) solvent->reaction_step temperature 0-15 °C temperature->reaction_step product This compound reaction_step->product

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

This protocol is adapted from established procedures for similar butyrophenones.[5][6]

  • Reaction Setup: To a suspension of anhydrous aluminum chloride (1.2 equivalents) in dichloromethane (DCM) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add 1-fluoro-2-methylbenzene (1.0 equivalent) at 0 °C.

  • Addition of Acyl Chloride: Add 4-chlorobutyryl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature between 10° and 15° C.

  • Reaction: Stir the reaction mixture for 30 minutes at room temperature.

  • Quenching: Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Separate the organic phase and extract the aqueous phase with DCM.

  • Washing: Combine the organic phases and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Physicochemical Characterization: Experimental Protocols

The following section provides detailed, self-validating protocols for determining the key physicochemical properties of the synthesized compound.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • Load a small amount of the purified, dry compound into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample rapidly to obtain an approximate melting point.

    • Allow the apparatus to cool.

    • Perform a second determination, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Determination of Boiling Point (Micro Scale)
  • Apparatus: Thiele tube or similar heating block, thermometer, small test tube, and a sealed-end capillary tube.

  • Procedure:

    • Place a few drops of the liquid sample into the small test tube.

    • Invert the sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.

    • Attach the test tube to the thermometer and place it in the heating bath.

    • Heat the bath gently. A stream of bubbles will emerge from the capillary tube.

    • When a continuous stream of bubbles is observed, remove the heat source.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Profiling

A systematic solubility analysis provides insights into the polarity and functional groups present in the molecule.

  • Procedure:

    • Add approximately 20 mg of the compound to separate test tubes containing 1 mL of the following solvents: Water, 5% HCl, 5% NaOH, and Ethanol.

    • Vigorously shake each test tube for 30 seconds.

    • Observe and record whether the compound is soluble, partially soluble, or insoluble.

G start Start with Sample water Test in Water start->water hcl Test in 5% HCl water->hcl Insoluble result_polar result_polar water->result_polar Soluble naoh Test in 5% NaOH hcl->naoh Insoluble result_basic result_basic hcl->result_basic Soluble ethanol Test in Ethanol naoh->ethanol Insoluble result_acidic result_acidic naoh->result_acidic Soluble result_organic result_organic ethanol->result_organic Soluble

Caption: Logical workflow for solubility testing.

Spectroscopic Analysis and Purity Determination

Predicted Spectroscopic Data
  • ¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, a triplet for the methylene group adjacent to the carbonyl at ~3.2 ppm, a triplet for the methylene group adjacent to the chlorine at ~3.7 ppm, a multiplet for the central methylene group at ~2.2 ppm, and a singlet for the methyl group at ~2.4 ppm.

  • ¹³C NMR: A carbonyl signal around 197 ppm, aromatic signals between 115-166 ppm, and aliphatic signals for the butanoyl chain. The C-F coupling will be observable.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. C-H stretches for the aromatic and aliphatic portions will be present around 3100-2850 cm⁻¹. C-F and C-Cl stretches are also expected in the fingerprint region.[7]

  • Mass Spectrometry: The molecular ion peak (M+) should be observable. A characteristic M+2 peak with an intensity of about one-third of the M+ peak will be present due to the chlorine isotope (³⁵Cl and ³⁷Cl).[8] Common fragmentation patterns for butyrophenones include alpha-cleavage and McLafferty rearrangement.[9]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules in a drug development setting.[10][11]

  • Instrumentation: An HPLC system equipped with a UV detector is suitable.[12]

  • Chromatographic Conditions (starting point for method development):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a stock solution of the compound in acetonitrile.

    • Perform serial dilutions to establish the limit of detection (LOD) and limit of quantitation (LOQ).

    • Inject the sample and analyze the chromatogram.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a novel chemical entity. Based on data for similar compounds, it may cause skin and eye irritation.[13]

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a predictive yet comprehensive overview of the physicochemical properties of this compound. By leveraging data from analogous structures and presenting detailed, field-proven experimental protocols, this document serves as a foundational resource for researchers. The outlined methodologies for synthesis, purification, and characterization are robust and will enable the generation of reliable data, facilitating the further investigation and application of this novel compound in scientific research and development.

References

  • PubChem. 4'-tert-Butyl-4-chlorobutyrophenone. Available at: [Link][14]

  • PubMed (2014). Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link][11]

  • Lab Manager (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Available at: [Link][15]

  • PubMed (1990). Polymorphism of butyrophenones related to haloperidol. Available at: [Link][7]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available at: [Link][12]

  • PrepChem.com. Synthesis of 4-Chloro-1-(4-methylphenyl)butan-1-one. Available at: [Link][5]

  • Journal of the American Chemical Society (1993). Infrared multiple photon dissociation of butyrophenone cation. A stepwise McLafferty rearrangement. Available at: [Link][16]

  • Chemistry LibreTexts (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link][17]

  • NIST WebBook. 1-Butanone, 4-chloro-1-(4-fluorophenyl)-. Available at: [Link][18]

  • PrepChem.com. Synthesis of 4-chloro-1-(4-methylphenyl)butanone. Available at: [Link][6]

  • PubChem. 4'-Chlorobutyrophenone. Available at: [Link][19]

  • Reddit (2015). Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. Available at: [Link][20]

  • JoVE (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Available at: [Link][8]

  • YouTube (2020). Organic Chemistry - Mass Spectrometry Part II. Available at: [Link][9]

  • University of Calgary. Table of Characteristic IR Absorptions. Available at: [Link][21]

  • AB Enterprises. 4-chloro-1-(4-fluorophenyl)butan-1-one. Available at: [Link][22]

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanisms, experimental protocols, and critical process parameters.

Introduction: The Significance of Substituted Phenylbutanones

Halogenated and alkylated phenylbutanone derivatives are pivotal structural motifs in medicinal chemistry. The presence of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the chloro-butyl chain offers a reactive handle for subsequent chemical modifications. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including but not limited to, novel psychoactive substances and potential therapeutic agents.[1][2][3][4][5] Its synthesis requires a strategic approach to ensure high yield and purity, navigating the challenges of regioselectivity and potential side reactions.

The Core Synthetic Strategy: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 2-fluoro-1-methylbenzene (3-fluorotoluene).[6][7][8] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst.[7]

Reaction Mechanism and Regioselectivity

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of 4-chlorobutyryl chloride with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[6][7] This acylium ion then attacks the electron-rich aromatic ring of 2-fluoro-1-methylbenzene.

The directing effects of the substituents on the aromatic ring are crucial for determining the regioselectivity of the acylation. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. In this case, the acylation is expected to occur predominantly at the para-position relative to the fluorine atom and ortho to the methyl group, due to steric hindrance at the other ortho-position.

Experimental Protocol

This section details a robust, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-Fluoro-1-methylbenzeneC₇H₇F110.1350.0 g0.454
4-Chlorobutyryl chlorideC₄H₆Cl₂O141.0070.4 g0.500
Anhydrous Aluminum ChlorideAlCl₃133.3472.7 g0.545
Dichloromethane (DCM)CH₂Cl₂84.93500 mL-
5% Hydrochloric AcidHCl36.461200 mL-
5% Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 2-Fluoro-1-methylbenzene 2-Fluoro-1-methylbenzene Friedel_Crafts_Acylation Friedel-Crafts Acylation in Dichloromethane 0-5 °C 2-Fluoro-1-methylbenzene->Friedel_Crafts_Acylation 4-Chlorobutyryl_chloride 4-Chlorobutyryl_chloride 4-Chlorobutyryl_chloride->Friedel_Crafts_Acylation AlCl3 AlCl₃ AlCl3->Friedel_Crafts_Acylation Quenching Quenching with Ice/HCl Friedel_Crafts_Acylation->Quenching Extraction Extraction with DCM Quenching->Extraction Washing Washing with NaHCO₃ Solution Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (72.7 g, 0.545 mol) in anhydrous dichloromethane (250 mL). Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: In a separate flask, dissolve 2-fluoro-1-methylbenzene (50.0 g, 0.454 mol) and 4-chlorobutyryl chloride (70.4 g, 0.500 mol) in anhydrous dichloromethane (250 mL).

  • Acylation Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C. The reaction is exothermic, and slow addition is crucial to prevent side reactions.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1200 mL of 5% hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[6]

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with a 5% sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain this compound as an oil.

Causality Behind Experimental Choices

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can react with the Lewis acid catalyst and the acyl chloride.[9] Therefore, the use of anhydrous solvents and reagents is critical for the success of the reaction.

  • Low-Temperature Control: The reaction is conducted at low temperatures (0-5 °C) to minimize potential side reactions. A significant side reaction in this synthesis is the intramolecular Friedel-Crafts alkylation of the product, where the chloroalkyl chain can cyclize onto the aromatic ring to form a tetralone byproduct.[9][10] Lower temperatures disfavor this intramolecular cyclization.

  • Stoichiometry of Lewis Acid: A stoichiometric amount or a slight excess of aluminum chloride is used because the ketone product forms a complex with the Lewis acid, rendering it inactive.[9]

Characterization of this compound

Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR Aromatic protons (multiplets), -CH₂- group adjacent to the carbonyl (triplet), -CH₂- group adjacent to the chlorine (triplet), and the central -CH₂- group (multiplet). The methyl group on the aromatic ring will appear as a singlet.
¹³C NMR Carbonyl carbon, aromatic carbons (with C-F couplings), and the three aliphatic carbons.
IR (Infrared Spectroscopy) Strong absorption band for the C=O (ketone) stretching, C-H stretching of the aromatic and aliphatic groups, and C-F and C-Cl stretching vibrations.
MS (Mass Spectrometry) A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Chlorobutyryl chloride is a corrosive and lachrymatory compound. Handle with extreme care in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

  • The reaction quenching with ice/acid is highly exothermic and should be performed slowly and with caution.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a well-established and efficient method. Careful control of reaction conditions, particularly temperature and moisture, is paramount to achieving high yields and minimizing the formation of byproducts. This technical guide provides a comprehensive framework for the successful synthesis and characterization of this valuable chemical intermediate, empowering researchers in their drug discovery and development endeavors.

References

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018-05-30). [Link]

  • PrepChem.com. Synthesis of 4-Chloro-1-(4-methylphenyl)butan-1-one. [Link]

  • PrepChem.com. Synthesis of 4-chloro-1-(4-methylphenyl)butanone. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Journal of the American Chemical Society. Aromatic Substitution. XXI.1a Friedel-Crafts Acetylation of Benzene, Alkylbenzenes, and Halobenzenes with Acetyl Halides and Acetic Anhydride. [Link]

  • Reddit. Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. (2015-10-08). [Link]

  • Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. (2023-01-22). [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • Scribd. Friedel Crafts Acylation. [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025-02-26). [Link]

  • ResearchGate. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2025-10-12). [Link]

  • PubMed. Structural Analysis and Characterization of 4-F-α-PVP Analog 4-F-3-Methyl-α-PVP Hydrochloride. (2023-04-25). [Link]

  • ResearchGate. Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. [Link]

  • ResearchGate. Structural Analysis and Characterization of 4-F-α-PVP Analog 4-F-3-Methyl-α- PVP Hydrochloride | Request PDF. (2025-08-06). [Link]

  • MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023-06-10). [Link]

  • ResearchGate. Fatal Intoxication by the Novel Cathinone 4-Fluoro-3-methyl-α-PVP. [Link]

  • SWGDRUG.org. 4-Chloro-α-PVP. (2016-09-06). [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral features of this molecule, offering a detailed interpretation based on fundamental principles and comparative data from structurally related compounds. The guide also outlines a robust experimental protocol for acquiring high-quality NMR data, ensuring scientific integrity and reproducibility.

Introduction

This compound is a butyrophenone derivative. The butyrophenone structural motif is significant in medicinal chemistry, forming the core of various pharmaceuticals, particularly antipsychotic agents.[1][2] A thorough structural elucidation using techniques like NMR spectroscopy is paramount for confirming the identity, purity, and conformation of such molecules, which is a critical step in any drug discovery and development pipeline. NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei, offering a detailed map of the chemical environment of each proton and carbon atom.

This guide will first present the predicted ¹H and ¹³C NMR spectral data for this compound, followed by a detailed interpretation of the chemical shifts, multiplicities, and coupling constants. Subsequently, a step-by-step experimental protocol for NMR data acquisition is provided, along with visualizations to aid in understanding the molecular structure and experimental workflow.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms in this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The prediction of the ¹H NMR spectrum is based on the analysis of substituent effects on the chemical shifts of aromatic and aliphatic protons. The electron-withdrawing nature of the carbonyl group, the fluorine, and the chlorine atoms, along with the electron-donating effect of the methyl group, all influence the magnetic environment of the nearby protons.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2'~7.8Doublet of doublets (dd)J(H,H) ≈ 8.5, J(H,F) ≈ 5.5
H-5'~7.1Doublet (d)J(H,F) ≈ 8.5
H-6'~7.7Doublet (d)J(H,H) ≈ 2.0
CH₃ (on C3')~2.3Singlet (s)-
H-2 (CH₂)~3.1Triplet (t)J(H,H) ≈ 7.0
H-3 (CH₂)~2.2Quintet (quin)J(H,H) ≈ 6.5
H-4 (CH₂)~3.7Triplet (t)J(H,H) ≈ 6.0
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-2', H-5', H-6'): The protons on the aromatic ring are expected to appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring current and the electron-withdrawing carbonyl group.[4]

    • H-2' : This proton is ortho to the carbonyl group and will be the most deshielded of the aromatic protons. It is expected to appear as a doublet of doublets due to coupling with H-6' (ortho coupling, ~8.5 Hz) and the fluorine atom at C4' (meta coupling, ~5.5 Hz).

    • H-6' : This proton is also ortho to the carbonyl group but meta to the fluorine. It will likely appear as a doublet due to coupling with H-2' (ortho coupling) and a smaller coupling to the methyl protons (meta coupling, which may not be resolved).

    • H-5' : This proton is ortho to the fluorine atom and will experience strong coupling, appearing as a doublet with a coupling constant of approximately 8.5 Hz.

  • Methyl Protons (CH₃): The methyl group attached to the aromatic ring is expected to produce a singlet around δ 2.3 ppm.

  • Aliphatic Protons (H-2, H-3, H-4):

    • H-2 (CH₂): These protons are adjacent to the electron-withdrawing carbonyl group, which deshields them, causing them to resonate at approximately δ 3.1 ppm.[5] They will appear as a triplet due to coupling with the two neighboring protons on C3.

    • H-4 (CH₂): These protons are adjacent to the electronegative chlorine atom, leading to a significant downfield shift to around δ 3.7 ppm.[6] The signal will be a triplet due to coupling with the C3 protons.

    • H-3 (CH₂): The protons on C3 are coupled to the protons on both C2 and C4. This will result in a more complex splitting pattern, likely a quintet, appearing at approximately δ 2.2 ppm.

Predicted ¹³C NMR Spectral Data

The chemical shifts in the ¹³C NMR spectrum are influenced by the hybridization of the carbon atoms and the electronegativity of the attached and nearby atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon(s)Predicted Chemical Shift (δ, ppm)
C=O~197
C1'~133
C2'~130 (d, J(C,F) ≈ 9 Hz)
C3'~126 (d, J(C,F) ≈ 22 Hz)
C4'~165 (d, J(C,F) ≈ 255 Hz)
C5'~116 (d, J(C,F) ≈ 21 Hz)
C6'~131
CH₃ (on C3')~14
C2~35
C3~27
C4~45
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The carbonyl carbon of a ketone typically appears significantly downfield, around δ 197 ppm.[7][8]

  • Aromatic Carbons (C1' - C6'): The aromatic carbons will resonate in the δ 115-165 ppm region.[4]

    • C4' : The carbon directly attached to the highly electronegative fluorine atom will show the largest downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 255 Hz).

    • C3' and C5' : The carbons ortho and meta to the fluorine will also exhibit C-F coupling, though with smaller coupling constants.

    • C1', C2', C6' : The remaining aromatic carbons will have chemical shifts influenced by the carbonyl and methyl substituents.

  • Aliphatic Carbons (C2, C3, C4):

    • C4 : The carbon bonded to the chlorine atom will be deshielded and is expected to appear around δ 45 ppm.[7]

    • C2 : The carbon alpha to the carbonyl group will be at approximately δ 35 ppm.

    • C3 : This methylene carbon will be the most upfield of the aliphatic chain carbons, at around δ 27 ppm.

  • Methyl Carbon (CH₃): The methyl carbon will resonate at a characteristic upfield position, around δ 14 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the solid sample.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal reference (δ 0.00 ppm).[9]

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

The following workflow illustrates the key steps in setting up the NMR spectrometer and acquiring the data.

cluster_setup Spectrometer Setup cluster_acquisition Data Acquisition cluster_processing Data Processing lock Locking on Deuterated Solvent shim Shimming for Magnetic Field Homogeneity lock->shim Ensure stable field tune Tuning and Matching the Probe shim->tune Optimize signal h1_acq ¹H NMR Acquisition tune->h1_acq Ready for ¹H c13_acq ¹³C NMR Acquisition h1_acq->c13_acq After ¹H spectrum ft Fourier Transform c13_acq->ft Process raw data phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking baseline->peak_pick

Caption: Workflow for NMR data acquisition and processing.

  • Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.

  • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Tuning and Matching: The probe is tuned to the resonance frequencies of the nuclei of interest (¹H and ¹³C) and matched to the impedance of the spectrometer's electronics to maximize signal transmission.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which simplifies the spectrum by removing C-H coupling. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transform: The raw time-domain data (Free Induction Decay, FID) is converted into the frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration (for ¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons corresponding to each signal.[10]

  • Referencing: The chemical shifts are referenced to the TMS signal at δ 0.00 ppm.

  • Peak Picking: The precise chemical shift of each peak is determined.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, a comprehensive spectral analysis has been presented. The outlined experimental protocol offers a standardized approach for obtaining high-quality NMR data, which is essential for the accurate structural characterization of this and other related compounds in a research and development setting. The combination of predictive analysis and a robust experimental framework provides a valuable resource for scientists working with novel chemical entities.

References

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CAS number and molecular structure of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a substituted butyrophenone of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in public databases, indicating its potential novelty, its structure can be confidently inferred from its IUPAC name. This document elucidates its molecular structure, proposes a robust synthetic pathway via Friedel-Crafts acylation with a detailed experimental protocol, and predicts its physicochemical properties based on established chemical principles and data from analogous compounds. Furthermore, this guide explores the potential pharmacological applications of this molecule, drawing on the well-established activities of the butyrophenone scaffold and the known influence of its specific substituents on biological activity. A complete analytical workflow for its characterization and quality control is also presented. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel butyrophenone derivatives for therapeutic applications.

Introduction

The butyrophenones are a class of compounds that have had a profound impact on pharmacology, particularly in the development of antipsychotic medications.[1] The substitution pattern on the aromatic ring and the nature of the side chain are critical determinants of their biological activity.[2] The incorporation of halogen atoms, such as chlorine and fluorine, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and receptor binding affinity.[3][4]

This guide focuses on a specific, potentially novel derivative: This compound . The presence of a chloro group on the butyryl chain and both fluoro and methyl groups on the phenyl ring suggests a molecule designed with specific therapeutic applications in mind. This document serves as a senior application scientist's perspective on this compound, providing not just data, but the scientific rationale behind its synthesis, characterization, and potential utility.

It is important to note that a specific CAS number for this compound has not been identified in major chemical databases as of the last update. This suggests the compound is either novel or not widely reported. The information herein is therefore based on its deduced structure from the IUPAC name and extensive data from closely related analogs.

Molecular Structure and Physicochemical Properties

Molecular Structure

The molecular structure of this compound can be unambiguously determined from its name. The "butan-1-one" indicates a four-carbon ketone. The "1-(4-fluoro-3-methylphenyl)" specifies that the phenyl ring is attached to the carbonyl carbon, and this ring is substituted with a fluorine atom at position 4 and a methyl group at position 3. The "4-Chloro" indicates a chlorine atom on the terminal carbon of the butyryl chain.

Caption: Proposed molecular structure of the target compound.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure and by comparison with analogous compounds such as 4-chloro-1-(4-fluorophenyl)butan-1-one (CAS 3874-54-2)[5][6] and 4-chloro-1-(4-methylphenyl)butan-1-one[7].

PropertyPredicted ValueRationale / Reference
Molecular Formula C₁₁H₁₁ClFOBased on IUPAC name
Molecular Weight 214.66 g/mol Calculated from molecular formula
Appearance Pale yellow oil or low-melting solidAnalogy with similar butyrophenones[8]
Boiling Point > 130-132 °C at reduced pressureHigher than 4-chloro-4'-fluorobutyrophenone due to the added methyl group[8]
LogP (octanol/water) ~3.2Increased lipophilicity from the methyl group compared to analogs[8]
Solubility Insoluble in water; soluble in organic solvents like chloroform, ethyl acetateTypical for organohalogen compounds of this size[8][9]

Synthesis and Mechanism

Proposed Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing aryl ketones is the Friedel-Crafts acylation.[10] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

For the synthesis of this compound, the logical precursors are 2-fluoro-1-methylbenzene (also known as 3-fluoro-toluene) and 4-chlorobutyryl chloride. The fluorine and methyl groups on the aromatic ring are ortho, para-directing. Due to steric hindrance from the methyl group at the 2-position, the acylation is expected to occur predominantly at the 4-position (para to the methyl group).[11][12]

start Starting Materials: 2-Fluoro-1-methylbenzene 4-Chlorobutyryl chloride reaction Friedel-Crafts Acylation in an inert solvent (e.g., DCM) under anhydrous conditions start->reaction catalyst Lewis Acid Catalyst (AlCl₃) catalyst->reaction workup Aqueous Workup (e.g., HCl/ice water) reaction->workup purification Purification (e.g., vacuum distillation or column chromatography) workup->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a proposed method and should be performed by qualified personnel with appropriate safety precautions.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: Add 2-fluoro-1-methylbenzene (1.0 eq) to the cooled suspension. Slowly add 4-chlorobutyryl chloride (1.0 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic, and HCl gas will be evolved.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Reaction Mechanism

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion.[13]

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 4-chlorobutyryl chloride, which facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-fluoro-1-methylbenzene attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Deprotonation and Aromatization: A weak base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

Potential Applications in Drug Development

Rationale based on the Butyrophenone Scaffold

The butyrophenone core is a well-known pharmacophore, most famously associated with antipsychotic drugs that act as dopamine D2 receptor antagonists.[14] Haloperidol is a classic example.[1] However, the versatility of this scaffold extends to other therapeutic areas, including:

  • Antiemetics: Due to their action on the chemoreceptor trigger zone.

  • Analgesics: Some derivatives have shown combined analgesic and neuroleptic activity.[15]

  • Cardiovascular agents: Certain modifications can lead to calcium channel blocking activity.

The 4-chlorobutyrophenone moiety, in particular, is a key intermediate in the synthesis of many of these drugs, including haloperidol and benperidol.[8]

Influence of Substituents on Pharmacological Activity

The specific substituents on this compound are crucial for its potential biological activity:

  • 4-Fluoro Group: The para-fluoro substitution on the phenyl ring is a common feature in many butyrophenone antipsychotics and is often associated with enhanced potency.[2]

  • 3-Methyl Group: The addition of a methyl group can influence the molecule's lipophilicity and steric profile, potentially altering its binding affinity and selectivity for specific receptors. It can also block a potential site of metabolic oxidation, thereby increasing the compound's half-life.

  • 4-Chloro Group (on the side chain): This reactive handle is not typically part of the final drug but serves as a crucial synthetic intermediate. It allows for nucleophilic substitution by a secondary amine (often a piperidine derivative) to build the final, more complex drug molecule.

cluster_features Key Structural Features cluster_apps Potential Applications compound This compound butyrophenone Butyrophenone Core compound->butyrophenone fluoro 4-Fluoro Group compound->fluoro methyl 3-Methyl Group compound->methyl chloro 4-Chloro Side Chain compound->chloro antipsychotic Antipsychotics (D₂ Antagonism) butyrophenone->antipsychotic analgesic Analgesics butyrophenone->analgesic antiemetic Antiemetics butyrophenone->antiemetic fluoro->antipsychotic Enhances potency methyl->antipsychotic Modulates lipophilicity and metabolism intermediate Key Synthetic Intermediate chloro->intermediate Enables further synthesis

Caption: Relationship between structure and potential use.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Methods
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of all proton environments, including the aromatic protons (with characteristic splitting patterns due to fluoro and methyl substitution), the methyl group singlet, and the three methylene groups of the butyryl chain (as triplets or multiplets).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for each carbon atom, including the carbonyl carbon (~197 ppm), the aromatic carbons (with C-F coupling), the methyl carbon, and the three aliphatic carbons.

  • IR (Infrared) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ will be indicative of the aryl ketone carbonyl group. C-H, C-F, and C-Cl stretching frequencies will also be present.

  • MS (Mass Spectrometry): Electron ionization (EI) mass spectrometry will show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. Fragmentation patterns will likely include the loss of the chloropropyl side chain and the formation of the acylium ion.

Chromatographic Methods
  • GC-MS (Gas Chromatography-Mass Spectrometry): An excellent method for assessing purity and confirming the molecular weight of the compound.[16]

  • HPLC (High-Performance Liquid Chromatography): Using a UV detector, HPLC with a suitable reversed-phase column (e.g., C18) can provide high-resolution separation for accurate purity determination.[16]

Safety and Handling

As an organohalogen compound, this compound should be handled with appropriate care.[9][17]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Toxicity: While specific toxicity data is unavailable, related compounds are known to be irritants and may be harmful if swallowed.[18] Chronic exposure to some organohalogens can have long-term health effects.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

This compound represents a strategically designed chemical entity with significant potential as a key intermediate in the synthesis of novel therapeutics. Its butyrophenone core, combined with a specific halogen and methyl substitution pattern, makes it a prime candidate for elaboration into compounds targeting the central nervous system, among other possibilities. This guide has provided a comprehensive framework for its synthesis via Friedel-Crafts acylation, outlined its predicted physicochemical properties, and detailed a robust analytical workflow for its characterization. By understanding the scientific principles behind its design and synthesis, researchers are well-equipped to explore the full potential of this versatile molecule in the field of drug discovery.

References

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The Synthesis of Substituted Butyrophenones via Friedel-Crafts Acylation: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the Friedel-Crafts acylation mechanism as it applies to the synthesis of substituted butyrophenones. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of the reaction, offering field-proven insights into experimental design, optimization, and execution.

Foundational Principles: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1] This reaction is paramount in the pharmaceutical and fine chemical industries for creating aryl ketones, which serve as versatile intermediates for a vast array of complex molecules.[2][3] In the context of butyrophenone synthesis, an aromatic substrate is reacted with a butyrylating agent, typically butyryl chloride or butyric anhydride, in the presence of a Lewis acid catalyst.[4][5]

A key advantage of the Friedel-Crafts acylation over its counterpart, the Friedel-Crafts alkylation, is the prevention of polysubstitution. The electron-withdrawing nature of the resulting ketone product deactivates the aromatic ring, making it less susceptible to further acylation.[6][7][8] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements often observed with carbocations in alkylation reactions.[4][6][9]

The Core Mechanism: A Step-by-Step Elucidation

The synthesis of substituted butyrophenones via Friedel-Crafts acylation proceeds through a well-defined, multi-step mechanism. Understanding each stage is critical for controlling the reaction and achieving high yields of the desired product.

Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[10] The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond and generating a highly electrophilic acylium ion.[11] This acylium ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and oxygen atoms.[5][9][11][12]

G cluster_0 Generation of the Acylium Ion Butyryl_Chloride Butyryl Chloride (R-COCl) Complex Intermediate Complex Butyryl_Chloride->Complex + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Acylium_Ion Acylium Ion (R-CO⁺) Complex->Acylium_Ion Cleavage AlCl4 Tetrachloroaluminate (AlCl₄⁻) Complex->AlCl4

Caption: Formation of the acylium ion from butyryl chloride and AlCl₃.

Electrophilic Attack and Formation of the Sigma Complex

The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion.[5] This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][9] The aromaticity of the ring is temporarily disrupted during this stage.[5]

Deprotonation and Restoration of Aromaticity

In the final step, a weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the initial step, abstracts a proton from the carbon atom bearing the newly added acyl group.[4][10] This deprotonation event restores the aromaticity of the ring, yielding the substituted butyrophenone product and regenerating the Lewis acid catalyst.[5][11][13]

G Start Aromatic Ring + Acylium Ion (R-CO⁺) Attack Nucleophilic Attack Start->Attack Sigma_Complex Sigma Complex (Arenium Ion) Attack->Sigma_Complex Deprotonation Deprotonation by AlCl₄⁻ Sigma_Complex->Deprotonation Product Substituted Butyrophenone + HCl + AlCl₃ Deprotonation->Product

Caption: Overall workflow of the Friedel-Crafts acylation mechanism.

However, it is crucial to note that the ketone product, being a Lewis base, forms a stable complex with the strong Lewis acid catalyst.[4][14] This necessitates the use of stoichiometric or even excess amounts of the catalyst, as it is not truly regenerated until an aqueous workup is performed to hydrolyze the complex and liberate the final product.[4][14]

Critical Experimental Parameters and Their Rationale

The success of a Friedel-Crafts acylation for synthesizing substituted butyrophenones hinges on the careful control of several experimental parameters.

Choice of Lewis Acid Catalyst

While aluminum chloride is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be employed. The choice of catalyst can influence reaction rates and, in some cases, regioselectivity.[7] Stronger Lewis acids like AlCl₃ are generally more reactive but can also lead to side reactions if not used judiciously.[7] For highly activated aromatic substrates, milder Lewis acids or even Brønsted acids may be sufficient.[4]

CatalystRelative ActivityKey Considerations
AlCl₃ HighHighly effective but moisture-sensitive; requires stoichiometric amounts.[4][14]
FeCl₃ ModerateMilder alternative to AlCl₃, can offer improved selectivity.[7]
ZnCl₂ Low to ModerateOften used for activated systems; can be used in catalytic amounts.[4]
Solid Acids VariableEnvironmentally benign alternatives, such as zeolites.
Solvent Selection

The choice of solvent is critical and must be inert to the reaction conditions.[14] Common solvents include non-polar or slightly polar options like dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), and 1,2-dichloroethane.[14][15][16] Nitrobenzene is also a viable solvent, particularly because its electron-withdrawing nitro group deactivates it towards electrophilic substitution, preventing it from competing with the substrate.[17][18] The polarity of the solvent can influence the regioselectivity of the reaction, especially with substrates that can yield multiple isomers.[16]

Influence of Substituents on the Aromatic Ring

The nature of the substituents already present on the aromatic ring significantly impacts both the reaction rate and the regioselectivity of the acylation.

  • Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy) activate the ring towards electrophilic substitution and are typically ortho, para-directing.

  • Deactivating Groups: Electron-withdrawing groups (e.g., nitro, cyano, carbonyl) deactivate the ring and are generally meta-directing. Strongly deactivated rings often fail to undergo Friedel-Crafts acylation.[14]

Understanding these electronic effects is essential for predicting and controlling the position of butyrylation on a substituted aromatic ring.

Experimental Protocol: Synthesis of 4-Phenylbutyrophenone

This protocol details a representative synthesis of a substituted butyrophenone, specifically 4-phenylbutyrophenone, via the Friedel-Crafts acylation of biphenyl.

Reagents and Materials
  • Biphenyl

  • Butyryl chloride

  • Anhydrous aluminum chloride

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Reaction Procedure
  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

  • Initial Charging: To the flask, add biphenyl and anhydrous dichloromethane. Stir the mixture until the biphenyl is completely dissolved.

  • Catalyst Addition: Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. The addition should be slow to control the initial exotherm.

  • Acylating Agent Addition: In the addition funnel, place a solution of butyryl chloride in anhydrous dichloromethane. Add this solution dropwise to the cooled, stirred reaction mixture over a period of 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

  • Workup: Upon completion, cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over a stirred slurry of crushed ice and concentrated hydrochloric acid.[1] This will hydrolyze the aluminum chloride complex.[19]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure 4-phenylbutyrophenone.

Conclusion

The Friedel-Crafts acylation remains an indispensable tool for the synthesis of substituted butyrophenones, providing a reliable and direct route to these important chemical intermediates. A thorough understanding of the underlying mechanism, coupled with the careful selection and control of experimental parameters, is paramount for achieving high yields and the desired regioselectivity. This guide serves as a foundational resource for scientists and researchers, enabling them to approach the synthesis of substituted butyrophenones with confidence and scientific rigor.

References

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Pearson. (n.d.). EAS: Friedel-Crafts Acylation Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • JoVE. (n.d.). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

  • Vedantu. (2024, June 6). Which Solvent is used in Friedel Crafts Reaction. Retrieved from [Link]

  • Filo. (2025, August 12). What is the most appropriate solvent for the Friedel-Crafts reaction? Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Retrieved from [Link]

  • Allen. (n.d.). Which of the following is used as a solvent in the Friedel-Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Journal of the Mexican Chemical Society. (2012). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Retrieved from [Link]

  • RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides [Image]. Retrieved from [Link]

  • Pearson+. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the.... Retrieved from [Link]

  • ResearchGate. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts alkylation [Video]. Retrieved from [Link]

  • StudyRaid. (n.d.). Understand Friedel-Crafts Acylation Route to Acetophenone. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 29). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

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Solubility profile of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane in Organic Solvents

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound, a substituted butyrophenone derivative of significant interest as a potential intermediate in pharmaceutical and chemical synthesis. Given the critical role of solubility in reaction kinetics, purification, formulation, and ultimate bioavailability, a thorough understanding of this parameter is paramount for researchers, scientists, and drug development professionals.

This document moves beyond a simple data sheet, offering a three-pillared approach grounded in scientific integrity. First, it establishes a robust theoretical framework for predicting solubility based on the compound's physicochemical properties and the principle of "like dissolves like." Second, it provides a detailed, field-proven experimental protocol for the definitive determination of thermodynamic solubility using the gold-standard shake-flask method. Finally, it outlines the proper methods for data presentation and interpretation, empowering the user to generate and understand a complete solubility profile.

Introduction: The Compound and The Criticality of Solubility

Compound of Interest: this compound

This compound is an organic compound featuring a halogenated aromatic ketone structure. Its key structural features include:

  • A butyrophenone backbone , characterized by a phenyl ring attached to a four-carbon chain with a ketone functional group.

  • A 4-fluoro and 3-methyl substitution on the phenyl ring, which modifies the electronic properties and steric profile of the aromatic system.

  • A terminal chloro group on the butyl chain, introducing an additional polar and reactive site.

The presence of these functional groups suggests its utility as a versatile building block in organic synthesis, particularly for creating more complex molecules with potential pharmacological activity. The precise solubility of this intermediate is a critical factor for its successful application in subsequent reaction steps.

The Imperative of Solubility Profiling

Solubility is not merely a physical constant; it is a cornerstone of chemical and pharmaceutical development. An accurate solubility profile is essential for:

  • Process Chemistry: Optimizing solvent selection for chemical reactions to ensure homogeneity, maximize reaction rates, and improve yields.

  • Purification: Developing effective crystallization and chromatographic purification methods.

  • Drug Formulation: For active pharmaceutical ingredients (APIs), solubility directly impacts formulation strategies (e.g., solutions, suspensions) and is a key determinant of bioavailability.

  • In Vitro Screening: Ensuring that a compound remains in solution during biological assays to produce reliable and reproducible data.[1][2]

Theoretical Framework and Solubility Prediction

A predictive understanding of solubility begins with a structural analysis of the solute and its interaction with potential solvents, governed by the principle "like dissolves like."[3]

Physicochemical and Structural Analysis

The structure of this compound reveals several key features that dictate its polarity and potential for intermolecular interactions:

  • Polar Moieties: The ketone group (C=O) is a significant polar feature, capable of acting as a hydrogen bond acceptor and participating in strong dipole-dipole interactions. The C-F and C-Cl bonds also introduce polarity.

  • Nonpolar Moieties: The phenyl ring and the aliphatic butane chain constitute the nonpolar, lipophilic regions of the molecule.

  • Overall Polarity: The molecule possesses a balanced, moderate polarity. It is not excessively polar due to the significant hydrocarbon framework, but the ketone and halogen groups prevent it from being truly nonpolar. The presence of electronegative atoms like oxygen, fluorine, and chlorine is a key determinant of its polarity.

Predicted Solubility in Common Organic Solvents

Based on this structural analysis, we can predict its solubility behavior across different solvent classes:

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF)): High solubility is expected. These solvents have strong dipoles that can effectively solvate the polar ketone and haloalkane portions of the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good to high solubility is expected. These solvents can engage in hydrogen bonding with the ketone's oxygen atom, providing a strong driving force for dissolution.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): Moderate to low solubility is expected. While the aromatic ring and alkyl chain will interact favorably with these solvents, the polar ketone group will be poorly solvated, limiting overall solubility. Solubility in toluene may be higher than in hexane due to pi-stacking interactions with the phenyl ring.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected. These solvents are moderately polar and can effectively solvate the entire molecule, including the chlorinated alkyl chain.

Gold-Standard Experimental Determination of Solubility

While theoretical prediction is invaluable, empirical measurement is required for definitive data. The shake-flask method is widely recognized as the gold standard for determining thermodynamic equilibrium solubility.[4] It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.

Diagram of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantification A Weigh excess compound B Add precise volume of organic solvent A->B to vial C Seal vial and place in shaker bath B->C D Agitate at constant temperature (e.g., 24h) C->D to reach equilibrium E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.45 µm PTFE syringe filter F->G to remove particulates H Prepare serial dilutions of filtrate G->H I Analyze via UV-Vis Spectroscopy or HPLC H->I J Calculate concentration from calibration curve I->J Result Final Solubility Value (mg/mL or mol/L) J->Result

Sources

An In-depth Technical Guide to 1-(4-Chloro-3-fluorophenyl)-4-chlorobutan-1-one: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-(4-chloro-3-fluorophenyl)-4-chlorobutan-1-one, a halogenated aryl ketone of significant interest in medicinal chemistry and drug development. The document elucidates its chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol via Friedel-Crafts acylation. Mechanistic insights, experimental considerations, and the strategic importance of this molecule as a versatile building block are discussed. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction and Chemical Identity

1-(4-Chloro-3-fluorophenyl)-4-chlorobutan-1-one is a substituted aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a di-halogenated phenyl ring and a reactive chlorobutyl chain, offers multiple points for chemical modification, making it a valuable scaffold for the construction of complex molecules with desired biological activities. The precise arrangement of the chloro and fluoro substituents on the phenyl ring influences the electronic properties of the molecule, which can be critical for its interaction with biological targets.

While the specific compound "4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane" was the initial topic of interest, a closely related and synthetically accessible compound, 1-(4-chloro-3-fluorophenyl)-4-chlorobutan-1-one , is a more prominently documented intermediate. This guide will focus on the latter, providing a robust technical framework for its synthesis and application.

Table 1: Chemical Identifiers for 1-(4-chloro-3-fluorophenyl)-4-chlorobutan-1-one

IdentifierValue
IUPAC Name 1-(4-chloro-3-fluorophenyl)-4-chlorobutan-1-one
Molecular Formula C₁₀H₉Cl₂FO
Molecular Weight 235.08 g/mol
Canonical SMILES C1=CC(=C(C=C1Cl)F)C(=O)CCCCl
InChI Key [To be generated upon synthesis and characterization]
CAS Number [Not readily available, typical for novel intermediates]

The presence of both a fluorine and a chlorine atom on the aromatic ring is a common feature in many kinase inhibitors and other targeted therapies.[1] These halogens can form specific interactions within the active sites of enzymes, enhancing the potency and selectivity of the final drug molecule.[2]

Physicochemical Properties

The physicochemical properties of 1-(4-chloro-3-fluorophenyl)-4-chlorobutan-1-one are critical for its handling, reaction setup, and purification. While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Table 2: Predicted Physicochemical Data

PropertyPredicted Value/InformationJustification
Appearance White to off-white or pale yellow solidAromatic ketones of similar molecular weight are typically solids at room temperature.[1]
Melting Point Not available (requires experimental determination)-
Boiling Point Not available (likely high, decomposition may occur)-
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water.The nonpolar aromatic ring and alkyl chain dominate the molecule's polarity.
Stability Stable under standard laboratory conditions. Incompatible with strong oxidizing agents and strong bases.The ketone and alkyl chloride moieties are generally stable but can react with potent nucleophiles/bases.

Synthesis via Friedel-Crafts Acylation: A Detailed Protocol and Mechanistic Discussion

The most direct and industrially scalable method for the synthesis of 1-(4-chloro-3-fluorophenyl)-4-chlorobutan-1-one is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with 4-chlorobutyryl chloride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[3][4][5]

The Causality Behind Experimental Choices

The selection of reagents and reaction conditions is paramount for a successful and selective Friedel-Crafts acylation.

  • Substrate: 1-chloro-2-fluorobenzene is chosen as the aromatic starting material. The directing effects of the halogen substituents are crucial for the regioselectivity of the acylation. Both chlorine and fluorine are ortho-, para-directing deactivators. However, the steric hindrance from the chlorine at position 1 and the electronic deactivation will favor acylation at the position para to the fluorine, which is also meta to the chlorine, leading to the desired 1-(4-chloro-3-fluorophenyl) product.

  • Acylating Agent: 4-chlorobutyryl chloride is the source of the four-carbon acyl group. The terminal chloride on the butyryl chain is retained during the reaction and serves as a reactive handle for subsequent synthetic transformations.

  • Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃), is essential to activate the acyl chloride and generate the highly electrophilic acylium ion.[4][5][6] The choice of Lewis acid and its stoichiometry can influence reaction rate and yield.

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or carbon disulfide is typically used.[7][8] These solvents are inert to the reaction conditions and can effectively dissolve the reactants.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Charge reactor with 1-chloro-2-fluorobenzene and DCM catalyst Add AlCl₃ portion-wise at 0-5 °C start->catalyst Maintain inert atmosphere acyl_chloride Slowly add 4-chlorobutyryl chloride solution catalyst->acyl_chloride Exothermic reaction, control temperature react Stir at room temperature for 2-4 hours acyl_chloride->react monitor Monitor reaction progress by TLC/GC react->monitor quench Quench reaction mixture with cold HCl/ice monitor->quench Upon completion extract Extract with DCM quench->extract wash Wash organic layer (H₂O, NaHCO₃, brine) extract->wash dry Dry over Na₂SO₄ and filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify crude product (recrystallization or column chromatography) concentrate->purify end Obtain pure 1-(4-chloro-3-fluorophenyl)-4-chlorobutan-1-one purify->end

Caption: Experimental workflow for the synthesis of 1-(4-chloro-3-fluorophenyl)-4-chlorobutan-1-one.

Step-by-Step Synthesis Protocol

Materials:

  • 1-chloro-2-fluorobenzene

  • 4-chlorobutyryl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-chloro-2-fluorobenzene (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0-5 °C in an ice bath.

  • Catalyst Addition: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 - 1.3 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Acyl Chloride Addition: Prepare a solution of 4-chlorobutyryl chloride (1.05 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Mechanistic Pathway

G cluster_mechanism Friedel-Crafts Acylation Mechanism acyl_chloride 4-Chlorobutyryl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ sigma_complex Arenium Ion Intermediate acylium_ion->sigma_complex + Aromatic Ring aromatic_ring 1-Chloro-2-fluorobenzene product 1-(4-Chloro-3-fluorophenyl)-4-chlorobutan-1-one sigma_complex->product - H⁺ catalyst_regen AlCl₃ + HCl

Caption: Simplified mechanism of Friedel-Crafts acylation.

The reaction proceeds through the formation of a highly reactive acylium ion intermediate.[4] The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich π-system of the 1-chloro-2-fluorobenzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] Finally, a weak base (such as AlCl₄⁻, formed in the initial step) abstracts a proton from the ring, restoring aromaticity and yielding the final ketone product, while regenerating the Lewis acid catalyst.[5]

Applications in Drug Development

Aryl ketones with a reactive alkyl halide chain, such as 1-(4-chloro-3-fluorophenyl)-4-chlorobutan-1-one, are exceptionally valuable in drug discovery. The terminal chloride is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various nitrogen-containing heterocycles (e.g., piperazines, piperidines, pyrrolidines) or other functional groups, which are common motifs in centrally active pharmaceutical agents.

For instance, this scaffold is structurally analogous to intermediates used in the synthesis of antipsychotic and antidepressant drugs. The antidepressant bupropion, for example, is synthesized from a related chloro-ketone intermediate.[9][10][11][12][13] The specific 4-chloro-3-fluorophenyl moiety is of interest for its potential to modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.

Safety and Handling

1-(4-Chloro-3-fluorophenyl)-4-chlorobutan-1-one should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. The compound is expected to be an irritant to the skin, eyes, and respiratory system. The reagents used in its synthesis, particularly aluminum chloride and 4-chlorobutyryl chloride, are corrosive and react violently with water.

Conclusion

1-(4-Chloro-3-fluorophenyl)-4-chlorobutan-1-one is a strategically important synthetic intermediate with significant potential in pharmaceutical research and development. The robust and scalable Friedel-Crafts acylation provides a reliable route to this versatile building block. A thorough understanding of the reaction mechanism, experimental parameters, and the role of the unique substitution pattern is essential for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a foundational framework for researchers to synthesize, handle, and apply this compound in their drug discovery programs.

References

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An In-depth Technical Guide to the FT-IR Analysis of Functional Groups in 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the structural elucidation of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane, a substituted aromatic ketone of interest in pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of procedures to offer a deeper understanding of the causality behind experimental choices and data interpretation, grounded in established spectroscopic principles.

Foundational Principles: FT-IR Spectroscopy in Pharmaceutical Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique in the pharmaceutical industry for its ability to provide a detailed "molecular fingerprint" of a substance.[1][2] The technique is predicated on the principle that covalent bonds in a molecule are not static; they vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes.[3][4][5] An FT-IR spectrometer measures this absorption, producing a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹).[6] This spectrum is unique to the molecule's structure, making FT-IR an invaluable tool for identifying functional groups, elucidating molecular structure, and assessing sample purity.[1]

The power of FT-IR lies in its specificity; different functional groups (e.g., carbonyls, hydroxyls, amines, halogens) absorb in characteristic regions of the infrared spectrum.[5][7] For a molecule such as this compound, FT-IR analysis allows for the unambiguous identification and characterization of its key structural motifs.

Molecular Structure and Predicted Vibrational Modes

The molecule this compound possesses several key functional groups that will give rise to characteristic absorption bands in the FT-IR spectrum:

  • Aromatic Ketone (C=O): The carbonyl group is part of an aryl ketone system, where it is conjugated with the substituted benzene ring. This conjugation delocalizes the pi-electrons, which slightly weakens the C=O double bond and shifts its stretching frequency to a lower wavenumber compared to a simple aliphatic ketone.[8][9][10][11]

  • Substituted Benzene Ring: The trisubstituted aromatic ring will exhibit several characteristic vibrations, including C-H stretching, C=C in-ring stretching, and out-of-plane (oop) C-H bending.[12][13][14] The pattern of the "oop" bands is particularly diagnostic of the substitution pattern on the ring.[15]

  • Carbon-Fluorine Bond (C-F): The C-F bond is highly polar and gives rise to a strong stretching vibration. Its position can be influenced by the electronic effects of other substituents on the aromatic ring.[16][17]

  • Carbon-Chlorine Bond (C-Cl): The C-Cl bond will produce a stretching vibration in the lower frequency "fingerprint" region of the spectrum.[7][18][19]

  • Aliphatic C-H Bonds: The butane chain and the methyl group on the ring contain sp³ hybridized carbons, which will show characteristic stretching and bending vibrations.[20]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality FT-IR spectrum of this compound. The choices within this protocol are designed to ensure spectral accuracy and reproducibility.

3.1. Sample Preparation: The KBr Pellet Method

For a solid sample like the target molecule, the Potassium Bromide (KBr) pellet technique is a well-established method that typically yields high-quality transmission spectra.[3][21] KBr is used because it is transparent in the mid-infrared range (4000-400 cm⁻¹) and forms a stable, transparent matrix when pressed.[22]

  • Step 1: Sample Grinding: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade KBr powder.[21] Grind the sample and KBr together in an agate mortar and pestle to a fine, homogenous powder.

    • Rationale: Thorough grinding is crucial to reduce particle size below the wavelength of the infrared radiation, which minimizes scattering losses and prevents distortion of the absorption bands.[23]

  • Step 2: Pellet Formation: Transfer the ground mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[21]

    • Rationale: The high pressure causes the KBr to flow and encapsulate the sample particles, forming a solid solution that is ideal for transmission analysis.

  • Step 3: Background Spectrum: Prepare a blank KBr pellet (containing no sample) using the same procedure.[22] This will be used to acquire a background spectrum.

    • Rationale: The background spectrum accounts for instrumental noise, atmospheric water and CO₂, and any absorption or scattering from the KBr matrix itself. This spectrum is subtracted from the sample spectrum to yield the true absorption spectrum of the analyte.

3.2. Instrumental Parameters

  • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹. This range covers the fundamental vibrations of most organic functional groups.[24]

  • Resolution: 4 cm⁻¹. This resolution is generally sufficient to resolve the key functional group bands in solid-phase spectra without introducing excessive noise.

  • Scans: Co-add 16 or 32 scans for both the background and sample spectra.

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio (S/N) of the spectrum, resulting in clearer and more reliable data.

3.3. Data Acquisition and Processing

  • Place the blank KBr pellet in the sample holder and acquire the background spectrum.

  • Replace the blank with the sample pellet and acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

Data Presentation: Predicted FT-IR Absorption Bands

The following table summarizes the predicted characteristic vibrational frequencies for this compound, based on established group frequency correlations.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3100-3000Aromatic C-HStretchingMedium to Weak
~2960-2850Aliphatic C-H (CH₃, CH₂)StretchingMedium to Strong
~1690-1665Aromatic Ketone (C=O)StretchingStrong
~1600 & ~1475Aromatic C=CIn-ring StretchingMedium
~1465 & ~1380Aliphatic C-H (CH₃, CH₂)BendingMedium
~1300-1200Aromatic C-FStretchingStrong
~1260Aryl-C(O)C-C-C Asymmetric StretchMedium
~900-675Aromatic C-HOut-of-plane BendingStrong
~850-550Alkyl C-ClStretchingMedium to Strong

Note: These are predicted ranges. The exact peak positions can be influenced by the overall molecular structure and intermolecular interactions.[7][8][9][10][13][14]

Visualization of Experimental Workflow

The logical flow of the FT-IR analysis, from sample preparation to data interpretation, can be visualized as follows:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh Sample & KBr (1:100) Grind Grind to Fine Powder Sample->Grind Press Press into Pellet Grind->Press Background Acquire Background (Blank KBr Pellet) Press->Background SampleSpec Acquire Sample Spectrum Press->SampleSpec Ratio Ratio Sample/ Background SampleSpec->Ratio Process Baseline Correction & Peak Picking Ratio->Process Interpret Correlate Peaks to Functional Groups Process->Interpret

Sources

Navigating the Synthesis Maze: A Technical Guide to the Safe Handling of Halogenated Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Halogenated ketones represent a class of highly versatile synthetic intermediates, pivotal in the construction of complex molecular architectures within the pharmaceutical and agrochemical industries. Their utility, however, is intrinsically linked to their reactivity, which presents a spectrum of potential hazards. This in-depth technical guide provides a comprehensive framework for understanding and mitigating the risks associated with the handling of halogenated ketones. Moving beyond a mere checklist of precautions, this document elucidates the mechanistic underpinnings of their hazardous properties, offering a robust, self-validating system of protocols grounded in scientific principles. By integrating field-proven insights with authoritative references, this guide empowers researchers to navigate the synthetic utility of halogenated ketones with confidence and, most importantly, with an unwavering commitment to safety.

The Double-Edged Sword: Understanding the Nature of Halogenated Ketones

Halogenated ketones are characterized by a ketone functional group with a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) positioned on an adjacent carbon atom (the α-position). This structural motif is the very source of both their synthetic power and their inherent risks. The electron-withdrawing nature of the carbonyl group significantly influences the adjacent carbon-halogen bond, polarizing it and rendering the α-carbon highly electrophilic.[1][2] This heightened reactivity makes them excellent substrates for nucleophilic substitution reactions, a cornerstone of modern organic synthesis.[1][2][3]

However, this same electrophilicity is the root of their primary toxicological concern: their action as potent alkylating agents.[4] This reactivity is not indiscriminate and can extend to biological macromolecules, including proteins and nucleic acids, leading to a range of adverse health effects.

A Spectrum of Hazards: A Multi-faceted Risk Profile

The potential hazards associated with halogenated ketones are not monolithic and can be broadly categorized into three main areas: chemical reactivity, acute and chronic toxicity, and physical hazards.

Chemical Reactivity Hazards

The primary chemical hazard of α-haloketones is their enhanced reactivity towards nucleophiles compared to their corresponding alkyl halides.[1] This reactivity is a double-edged sword; while synthetically useful, it can also lead to unintended and potentially vigorous reactions.

  • Reaction with Nucleophiles: α-Haloketones readily react with a wide array of nucleophiles, including amines, thiols, and even water.[1][5] These reactions can be exothermic and, if not properly controlled, may lead to a rapid increase in temperature and pressure.

  • Base-Promoted Reactions: In the presence of a base, α-haloketones can undergo enolization, which can lead to further, sometimes unwanted, reactions.[6][7] Under basic conditions, successive halogenation can occur rapidly, and in the case of methyl ketones, this can lead to the haloform reaction.[6][7]

  • Incompatibility: Due to their reactivity, halogenated ketones may be incompatible with strong oxidizing and reducing agents, as well as strong bases.[8]

Toxicological Hazards

The toxicity of halogenated ketones is a direct consequence of their chemical reactivity. The primary routes of exposure are inhalation, dermal contact, and ingestion.

  • Lachrymatory Properties and Severe Irritation: Many α-haloketones, particularly brominated and chlorinated derivatives, are potent lachrymators, causing severe irritation to the eyes, skin, and respiratory tract.[4] This effect is mediated by the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel on sensory nerves, a result of covalent modification of cysteine residues by the electrophilic ketone.[4]

  • Dermal Toxicity and Systemic Effects: The skin provides a significant route of exposure. Halogenated ketones can be absorbed through the skin, potentially leading to systemic toxicity.[9][10][11][12] Solvents can enhance the dermal absorption of other chemicals by disrupting the skin's barrier function.[11] Systemic effects can include damage to the liver and kidneys.[13][14]

  • Inhalation Toxicity: Volatile halogenated ketones pose a significant inhalation hazard.[14][15] Inhalation of vapors can cause respiratory tract irritation, and in high concentrations, may lead to more severe systemic effects, including central nervous system depression.[14][16] While some fluorinated ketones have shown low acute inhalation toxicity in specific tests, this should not lead to complacency, as the toxicity can vary greatly depending on the specific compound and exposure conditions.[17][18]

  • Metabolic Toxicity of Fluorinated Ketones: While often considered less reactive, some α-fluoroketones can be metabolized to toxic compounds. For instance, they can be a source of fluoroacetic acid, a potent inhibitor of the Krebs cycle.[19]

Physical Hazards
  • Flammability: While the presence of halogens can reduce flammability compared to their non-halogenated counterparts, many low-molecular-weight halogenated ketones are still flammable.[8] Acetone, a related ketone, is a serious fire hazard.[16][20]

  • Vapor Pressure: Many halogenated ketones are volatile, leading to the rapid generation of hazardous vapors at room temperature.[15]

A Fortress of Safety: Engineering Controls and Personal Protective Equipment

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate personal protective equipment (PPE), is paramount when handling halogenated ketones.

The First Line of Defense: Engineering Controls

Engineering controls are designed to isolate the hazard from the worker and are the most effective means of exposure control.[21][22][23]

  • Chemical Fume Hoods: All work with halogenated ketones, especially volatile compounds or those with significant inhalation toxicity, must be conducted in a properly functioning chemical fume hood.[15][22][23] The fume hood should be tested and certified regularly.

  • Vented Storage: Halogenated ketones should be stored in well-ventilated areas, preferably in dedicated and labeled chemical storage cabinets.[21][22]

  • Local Exhaust Ventilation (LEV): For operations that cannot be fully enclosed in a fume hood, local exhaust ventilation systems, such as snorkels or canopy hoods, can be effective at capturing vapors at the source.[22][23][24]

  • Glove Boxes: For particularly hazardous or sensitive operations, the use of a glove box provides an additional layer of containment.[22][23]

The Essential Barrier: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific halogenated ketone and the procedure being performed.[15][25][26]

PPE CategorySpecification and Rationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or vigorous reactions.[16][25]
Hand Protection No single glove material is resistant to all chemicals. Consult the manufacturer's glove compatibility chart for the specific halogenated ketone being used. Double gloving is often recommended.[16][26][27] Butyl rubber or other resistant materials are often suitable.[16]
Body Protection A flame-resistant lab coat should be worn and kept fully buttoned.[28] For larger quantities or procedures with a high splash risk, a chemical-resistant apron is also necessary.[16]
Respiratory Protection In most laboratory settings with proper engineering controls, respiratory protection is not required. However, in situations where engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a properly fitted respirator (e.g., an air-purifying respirator with appropriate cartridges) is necessary. Respirator use requires a formal respiratory protection program, including training and fit-testing.

Standard Operating Procedures: A Blueprint for Safe Handling

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing the risks associated with halogenated ketones.

General Handling and Use
  • Minimize Quantities: Always work with the smallest quantity of the halogenated ketone necessary for the experiment.

  • Controlled Environment: All manipulations should be performed in a chemical fume hood.[15][22][23]

  • Avoid Incompatibilities: Keep halogenated ketones away from incompatible materials such as strong bases, oxidizers, and reducing agents.[8]

  • Controlled Additions: When performing reactions, add reagents slowly and in a controlled manner, with adequate cooling and stirring.

  • Work Area Decontamination: After each use, decontaminate the work area with an appropriate cleaning agent.

Storage
  • Designated and Labeled: Store halogenated ketones in a cool, dry, well-ventilated area in tightly sealed, clearly labeled containers.[25]

  • Segregation: Store halogenated ketones away from incompatible chemicals.[21]

  • Secondary Containment: Use secondary containment (e.g., a tray or tub) to contain any potential leaks or spills.

Disposal
  • Hazardous Waste: All waste containing halogenated ketones, including contaminated labware and PPE, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[15][29]

  • Proper Labeling: Waste containers must be clearly labeled with the contents.

  • Avoid Evaporation: Never dispose of halogenated ketones by evaporation in a fume hood.[22][23]

Emergency Preparedness: Responding to the Unexpected

Despite the best precautions, accidents can happen. A well-rehearsed emergency plan is essential.[30]

Spill Response

The response to a chemical spill depends on its size and the specific hazards of the material.[31][32]

  • Minor Spill (Contained within the fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE, including double gloves and eye protection.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[29][33]

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate the immediate area and alert others.[29][33]

    • If the material is flammable, eliminate all ignition sources.[31][32]

    • Close the doors to the affected area.

    • Contact your institution's emergency response team.[29][33]

    • Provide the emergency response team with the Safety Data Sheet (SDS) for the spilled chemical.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[16][33] Seek medical attention.

  • Inhalation: Move the affected person to fresh air.[16] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizing Safety: Workflow Diagrams

To further clarify safe handling procedures, the following diagrams, generated using Graphviz, illustrate key workflows.

Standard Handling Workflow for Halogenated Ketones

G cluster_prep Preparation cluster_execution Execution (in Fume Hood) cluster_cleanup Cleanup & Disposal A Risk Assessment & SOP Review B Gather Materials & Reagents A->B C Don Appropriate PPE B->C D Perform Experiment C->D E Monitor Reaction D->E F Quench Reaction (if necessary) E->F G Transfer Waste to Labeled Container F->G H Decontaminate Work Area G->H I Doff & Dispose of PPE H->I

Caption: A stepwise workflow for the routine handling of halogenated ketones, emphasizing preparation, execution within a fume hood, and proper cleanup.

Emergency Spill Response Decision Tree

G Spill Chemical Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess Minor Minor Spill (in hood) Assess->Minor Minor Major Major Spill (outside hood / large volume) Assess->Major Major Alert Alert Colleagues Minor->Alert Evacuate Evacuate Area Major->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain & Absorb Spill PPE->Contain Cleanup Collect Waste Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Alert_Emergency Alert Emergency Response Evacuate->Alert_Emergency Ignition Eliminate Ignition Sources Evacuate->Ignition SDS Provide SDS to Responders Alert_Emergency->SDS

Caption: A decision tree outlining the appropriate response to both minor and major spills of halogenated ketones.

Conclusion: A Culture of Vigilance

The synthetic utility of halogenated ketones is undeniable, but it is a power that demands respect and a deep understanding of the associated risks. This guide has provided a comprehensive framework for the safe handling of these valuable compounds, grounded in the principles of chemical reactivity and toxicology. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to meticulous standard operating procedures, researchers can confidently harness the synthetic potential of halogenated ketones while ensuring the safety of themselves and their colleagues. Ultimately, a culture of vigilance, continuous learning, and unwavering commitment to safety is the most critical reagent in any laboratory.

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Methodological & Application

Application Notes and Protocols for 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane as a key pharmaceutical intermediate. This document details its synthesis, physicochemical properties, and its critical role in the synthesis of the atypical antipsychotic agent, Lumateperone. The protocols provided are based on established scientific literature and patents, offering a robust framework for laboratory application.

Introduction: The Strategic Importance of this compound

This compound is a butyrophenone derivative of significant interest in medicinal chemistry. Its structure, featuring a reactive chlorobutyl chain and a substituted phenyl ring, makes it a versatile building block for the synthesis of complex pharmaceutical compounds. The presence of the chloro, fluoro, and methyl groups on the aromatic ring allows for specific molecular interactions and metabolic profiles in the final drug product.

The primary application of this intermediate is in the synthesis of Lumateperone, an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2] Lumateperone's unique pharmacological profile is attributed to its multi-receptor activity, and the butyrophenone moiety derived from this intermediate is crucial for its interaction with dopamine and serotonin receptors.[1]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₁ClFON/A
Molecular Weight 213.66 g/mol N/A
Appearance Expected to be a liquid or low-melting solid[3]
Boiling Point Not explicitly available, but related compounds have high boiling points[3]
Solubility Expected to be soluble in common organic solvents like dichloromethane, THF, and acetonitrileN/A

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 2-fluoro-1-methylbenzene with 4-chlorobutyryl chloride.

Reaction Principle: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[4][5] In this case, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the 4-chlorobutyryl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 2-fluoro-1-methylbenzene to form the desired ketone.

The directing effects of the fluorine and methyl substituents on the aromatic ring are crucial for the regioselectivity of the reaction. The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The acylation is expected to occur predominantly at the position para to the activating methyl group and ortho to the deactivating but ortho-, para-directing fluorine atom.

Friedel-Crafts Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution 4-chlorobutyryl_chloride 4-Chlorobutyryl Chloride Acylium_ion Acylium Ion (Electrophile) 4-chlorobutyryl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Intermediate Sigma Complex (Resonance Stabilized) 2-fluoro-1-methylbenzene 2-Fluoro-1-methylbenzene 2-fluoro-1-methylbenzene->Intermediate + Acylium Ion Product This compound Intermediate->Product - H⁺, - AlCl₃ Lumateperone_Synthesis Tetracyclic_Amine Tetracyclic Amine Intermediate (Nucleophile) Lumateperone Lumateperone Tetracyclic_Amine->Lumateperone + IntermediateBase, Solvent Intermediate This compound (Electrophile)

Sources

Application Note: A Scientist's Guide to HPLC-UV Method Development for Purity Analysis of Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In pharmaceutical development, the purity of synthetic intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a cornerstone analytical technique for the precise and reliable purity assessment of these intermediates.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of a robust HPLC-UV method for purity analysis. The narrative emphasizes the scientific rationale behind experimental choices, ensuring the development of a self-validating and regulatory-compliant method.

The journey of a synthetic intermediate from a laboratory-scale compound to a component of a commercial drug product is paved with rigorous analytical scrutiny. A well-developed HPLC method not only quantifies the main component but also separates, detects, and quantifies process-related impurities and potential degradation products.[2][3] This guide will navigate through the logical steps of method development, from initial analyte characterization to final method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Phase 1: Foundational Strategy and Analyte Characterization

Before embarking on any experimental work, a thorough understanding of the synthetic intermediate is paramount. This initial phase involves gathering all available information about the analyte's physicochemical properties, which will inform the entire method development strategy.

1.1. Analyte Physicochemical Profiling:

A deep dive into the properties of the synthetic intermediate is the first crucial step. Key parameters to consider include:

  • Solubility: Determines the appropriate diluent for sample preparation. The ideal diluent should completely dissolve the sample and be compatible with the mobile phase to ensure good peak shape.

  • pKa: The acid dissociation constant is critical for ionizable compounds. Understanding the pKa helps in selecting the optimal mobile phase pH to control the analyte's ionization state, which significantly influences its retention on a reversed-phase column.[7][8]

  • UV Spectrum: The UV spectrum of the analyte dictates the selection of the detection wavelength. A UV-Vis spectrophotometer should be used to determine the wavelength of maximum absorbance (λmax).[9] This wavelength generally provides the highest sensitivity for detecting the main peak and any impurities that share a similar chromophore.[9][10] For purity methods where impurities may have different UV maxima, a photodiode array (PDA) detector is invaluable as it can acquire the entire spectrum for each peak, aiding in peak purity assessment and impurity identification.[11][12]

1.2. Understanding the Synthetic Pathway:

A review of the synthetic route provides insights into potential process-related impurities. These can include starting materials, reagents, by-products, and isomers. This knowledge is crucial for developing a method with the necessary specificity to separate the main compound from these known impurities.

Phase 2: Systematic HPLC Method Development

With a solid understanding of the analyte, the systematic development of the HPLC method can begin. This phase involves a logical, stepwise approach to selecting and optimizing the chromatographic conditions.

Workflow for HPLC Method Development

MethodDevelopmentWorkflow Analyte_Characterization Analyte Characterization (Solubility, pKa, UV Spectrum) Column_Selection Column Selection (Stationary Phase, Dimensions) Analyte_Characterization->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (Solvent, pH, Buffer) Column_Selection->Mobile_Phase_Screening Detector_Settings Detector Settings (Wavelength, Bandwidth) Mobile_Phase_Screening->Detector_Settings Gradient_Optimization Gradient Optimization (Slope, Time) Detector_Settings->Gradient_Optimization Final_Optimization Final Optimization (Flow Rate, Temperature) Gradient_Optimization->Final_Optimization Method_Validation Method Validation Final_Optimization->Method_Validation

Caption: A systematic workflow for HPLC-UV method development.

2.1. Column Selection: The Heart of the Separation

The choice of the HPLC column is critical for achieving the desired separation.[13] For most synthetic intermediates, which are often small organic molecules, reversed-phase chromatography is the preferred mode.[10][14]

Parameter Selection Rationale Typical Starting Point
Stationary Phase C18 is the most versatile and widely used stationary phase due to its hydrophobicity, making it suitable for a broad range of non-polar to moderately polar compounds.[13][15] C8 columns can be used for more hydrophobic compounds to reduce retention.C18
Particle Size Smaller particles (e.g., <3 µm) offer higher efficiency and resolution but result in higher backpressure. 3-5 µm particles provide a good balance between efficiency and backpressure for standard HPLC systems.[13]3.5 or 5 µm
Column Dimensions A 150 mm x 4.6 mm column is a common workhorse for method development.[10] Shorter columns can be used for faster analysis if resolution is adequate.150 mm x 4.6 mm
Pore Size 100-120 Å is suitable for most small molecules. Larger pore sizes are necessary for macromolecules like proteins.[13]120 Å

2.2. Mobile Phase Optimization: Driving the Selectivity

The mobile phase composition is a powerful tool for optimizing the separation.[16][17] It influences the retention and selectivity of the analytes.

  • Organic Solvent: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[18][19] Acetonitrile is often preferred due to its lower viscosity and better UV transparency at low wavelengths.[18]

  • Aqueous Phase and pH Control: For ionizable compounds, the pH of the mobile phase must be controlled to ensure consistent retention and peak shape.[16][17] Buffers such as phosphate or acetate are used to maintain a constant pH. A general guideline is to set the mobile phase pH at least 2 units away from the analyte's pKa to ensure it is in a single ionic form (either fully ionized or fully unionized).[8]

  • Initial Gradient Screening: A generic gradient run is an excellent starting point to elute all components of the sample and get a preliminary idea of the separation. A typical screening gradient might run from 5% to 95% organic solvent over 20-30 minutes.[20]

2.3. Detector Wavelength Selection

The choice of UV detection wavelength is crucial for sensitivity and specificity.

  • Single Wavelength: For routine purity analysis where all impurities have a similar chromophore to the main compound, monitoring at the λmax of the main compound is usually sufficient.[9][10]

  • Photodiode Array (PDA) Detector: A PDA detector is highly recommended during method development.[11][12] It allows for the acquisition of the full UV spectrum for each peak, which is essential for:

    • Peak Purity Analysis: To check if a chromatographic peak corresponds to a single compound.[21]

    • Impurity Identification: The UV spectrum can provide structural information about an unknown impurity.

    • Optimal Wavelength Selection: Allows for the selection of a wavelength that provides a good response for both the main peak and all relevant impurities.

Phase 3: Ensuring Method Specificity through Forced Degradation Studies

A critical aspect of a purity method is its ability to be "stability-indicating," meaning it can resolve the main compound from its degradation products.[22][23] Forced degradation studies are performed to intentionally stress the synthetic intermediate and generate potential degradation products.[22][24]

3.1. Rationale and Regulatory Context:

ICH guideline Q1A(R2) outlines the requirements for stability testing, which includes forced degradation studies.[2] These studies help to establish the degradation pathways of the drug substance and demonstrate the specificity of the analytical method.[3][23]

Forced Degradation Workflow

ForcedDegradationWorkflow Drug_Substance Synthetic Intermediate Stress_Conditions Stress Conditions (Acid, Base, Oxidation, Thermal, Photolytic) Drug_Substance->Stress_Conditions Stressed_Samples Generate Stressed Samples Stress_Conditions->Stressed_Samples HPLC_Analysis Analyze by HPLC-UV/PDA Stressed_Samples->HPLC_Analysis Peak_Purity Assess Peak Purity HPLC_Analysis->Peak_Purity Method_Optimization Optimize Method for Resolution Peak_Purity->Method_Optimization Stability_Indicating Confirm Stability-Indicating Method Method_Optimization->Stability_Indicating

Caption: Workflow for conducting forced degradation studies.

3.2. Protocol for Forced Degradation Studies:

The goal is to achieve a target degradation of 5-20% of the main compound to ensure that the degradation products are formed at a sufficient level for detection without causing excessive secondary degradation.[24]

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature or heated (e.g., 60°C).[24]To assess degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature or heated (e.g., 60°C).[24]To evaluate degradation in alkaline conditions.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature.[24]To test susceptibility to oxidative degradation.
Thermal Degradation Solid sample heated at 60-80°C.[24]To determine the effect of heat.
Photolytic Degradation Exposure to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[24]To assess light sensitivity.

Experimental Protocol: Acid Hydrolysis

  • Prepare a stock solution of the synthetic intermediate in a suitable diluent at a known concentration (e.g., 1 mg/mL).

  • Transfer an aliquot of the stock solution to a vial and add an equal volume of 0.1 M HCl.

  • Store the vial at a controlled temperature (e.g., 60°C) and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it to the target concentration with the mobile phase.

  • Analyze the sample by HPLC-UV/PDA.

  • A control sample (intermediate in diluent without acid) should be prepared and analyzed in parallel.[24]

Phase 4: Method Validation - Demonstrating Fitness for Purpose

Once the method is developed and optimized, it must be validated to demonstrate that it is suitable for its intended purpose.[14][25] The validation parameters are defined by ICH guideline Q2(R1).[4][5][26]

4.1. Key Validation Parameters for a Purity Method:

Parameter Purpose Acceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[27][28]The main peak should be resolved from all known impurities and degradation products with a resolution (Rs) of ≥ 1.5.[20] Peak purity analysis should confirm the homogeneity of the main peak.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[27][28]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[25]For impurities: From the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results obtained by the method to the true value.[27]Recovery of spiked impurities should be within 80-120% of the theoretical amount.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[27] It is evaluated at two levels: repeatability and intermediate precision.[14]Relative Standard Deviation (RSD) should be ≤ 10% for impurities at the specification limit.
Limit of Quantitation (LOQ) The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.[27]Signal-to-noise ratio of approximately 10:1.
Limit of Detection (LOD) The lowest concentration of the analyte in a sample that can be detected but not necessarily quantitated as an exact value.[27]Signal-to-noise ratio of approximately 3:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]The system suitability parameters should remain within acceptable limits when parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) are varied.

Experimental Protocol: Linearity

  • Prepare a stock solution of the impurity standard.

  • Perform serial dilutions to prepare at least five concentration levels covering the desired range (e.g., from the LOQ to 120% of the impurity specification).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).[27]

Conclusion

The development of a robust and reliable HPLC-UV method for the purity analysis of synthetic intermediates is a systematic and scientifically driven process. It requires a deep understanding of the analyte's properties, a logical approach to method development, and a thorough validation protocol guided by regulatory standards. By following the principles and protocols outlined in this application note, researchers and scientists can confidently develop methods that ensure the quality and consistency of synthetic intermediates, thereby contributing to the overall safety and efficacy of the final drug product.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. American Pharmaceutical Review, 17(5), 38-45. [Link]

  • Amerigo Scientific. A Guide to HPLC Column Selection. [Link]

  • International Council for Harmonisation. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59. [Link]

  • Lunn, G. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Pharmaguideline. Steps for HPLC Method Development. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • American Pharmaceutical Review. Navigating HPLC Method Development: Tips for Success. [Link]

  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Crawford Scientific. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • European Pharmaceutical Review. (2022). Guide: HPLC columns selection guide. [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Chromatography Forum. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

  • Pharma Knowledge Forum. (2024). HPLC Method Development Steps For Pharmaceuticals: How To Make. [Link]

  • Amerigo Scientific. Choosing the Best HPLC Detector for UV-Visible Analysis. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Assay Prism. HPLC Method Validation: Key Parameters and Importance. [Link]

  • Patsnap. (2025). How to Select the Right HPLC Column—Compatibility Check. [Link]

  • ResearchGate. (2016). How to select wavelength in hplc method development?. [Link]

  • LCGC. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. [Link]

  • JASCO Global. Principles of HPLC (4) Detectors. [Link]

  • LCGC International. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices. [Link]

  • National Institutes of Health (NIH). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • Impact Factor. Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. [Link]

  • PDA Journal of Pharmaceutical Science and Technology. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. [Link]

  • Almac Group. Analytical method development for synthetic peptide for purity and impurities content by UHPLC. [Link]

Sources

Application Note: A Protocol for the Purification of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed, adaptable protocol for the purification of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane via recrystallization. As specific solubility data for this compound is not extensively documented in public literature, this guide emphasizes the foundational principles and experimental workflow required to develop a robust, optimized purification procedure. It is structured to empower researchers, scientists, and drug development professionals to move from theoretical principles to a validated, practical application for this and structurally similar halogenated aromatic ketones.

Introduction: The Power of Recrystallization

Recrystallization remains one of the most powerful and economical techniques for the purification of solid organic compounds, a staple in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1] The technique leverages the fundamental principle that the solubility of a compound in a solvent increases with temperature.[2][3] By dissolving an impure solid in a minimal amount of hot solvent to create a saturated solution, and then allowing it to cool slowly, the desired compound crystallizes out of the solution, leaving impurities behind either in the cold solvent or as insoluble matter removed during an initial hot filtration. A well-executed recrystallization can dramatically enhance the purity, and control the crystal habit and particle size of the target compound, which are critical physicochemical properties in drug development.[1]

Compound Profile: this compound

This compound is a halogenated aromatic ketone, a structural motif common in pharmaceutical intermediates. Its purification is essential to ensure the quality and safety of downstream products.

  • Chemical Structure:

    
    
    
  • Molecular Formula: C₁₁H₁₁ClFO

  • Potential Impurities: The synthesis of such compounds often involves a Friedel-Crafts acylation reaction. For instance, reacting 1-fluoro-2-methylbenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid like AlCl₃.[4] Potential impurities may include:

    • Unreacted starting materials (e.g., 1-fluoro-2-methylbenzene).

    • Positional isomers formed during the acylation.

    • By-products from side reactions.

    • Residual catalyst.

PropertyValueSource
Molecular Weight 214.66 g/mol Calculated
Appearance Likely a solid at room temperature (by analogy)N/A
Melting Point Not publicly available; requires experimental determination.N/A
Solubility Not publicly available; requires experimental determination.N/A

The Cornerstone of Purity: Solvent Selection

The success of recrystallization hinges almost entirely on the choice of solvent.[3] An ideal solvent should exhibit a steep solubility curve for the target compound—dissolving it completely when hot but poorly when cold.

Key Criteria for Solvent Selection:

  • Solubility Profile: The compound should be highly soluble in the boiling solvent and sparingly soluble at low temperatures (e.g., 0-4 °C) to ensure high recovery.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).

  • Chemical Inertness: The solvent must not react with the compound.

  • Boiling Point: A relatively low boiling point (typically < 100-120 °C) is preferred for easy removal from the purified crystals during the drying step.

  • Safety & Cost: The solvent should be non-toxic, non-flammable, and inexpensive.

Given the structure of this compound (a moderately polar aromatic ketone), the following solvents are logical starting points for screening.

SolventBoiling Point (°C)PolarityRationale & Safety Notes
Ethanol 78Polar ProticOften a good choice for moderately polar compounds. Can form hydrogen bonds. Flammable.
Isopropanol (IPA) 82Polar ProticSimilar to ethanol, slightly less polar. Flammable, irritant.
Acetone 56Polar AproticGood solvent for many organic compounds. Very low boiling point and highly flammable.[5]
Ethyl Acetate 77Moderate PolarityA common choice for compounds of intermediate polarity. Flammable, irritant.
Toluene 111Non-polarMay be effective for aromatic compounds. Higher boiling point makes it harder to remove. Toxic.
Heptane/Hexane 98 / 69Non-polarUnlikely to be a good single solvent, but excellent as an "anti-solvent" in a solvent-pair system (e.g., with Ethanol or Ethyl Acetate). Highly flammable.
Water 100Highly PolarUnlikely to dissolve the compound, but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.

Experimental Workflow: From Crude Solid to Pure Crystals

This section outlines the logical flow for developing and executing the purification protocol. The initial solvent screening is a mandatory precursor to any large-scale purification attempt.

Recrystallization_Workflow cluster_prep Phase 1: Protocol Development cluster_execution Phase 2: Bulk Purification Start Crude Solid Product Screen Solvent Screening (Small Scale, ~10-20 mg) Start->Screen Select Select Optimal Solvent or Solvent Pair Screen->Select Dissolve Dissolve Crude Solid in Minimal Hot Solvent Select->Dissolve HotFilt Hot Filtration (Optional: for insoluble impurities) Dissolve->HotFilt Cool Slow Cooling to Room Temperature HotFilt->Cool IceBath Ice Bath Cooling Cool->IceBath Isolate Isolate Crystals (Vacuum Filtration) IceBath->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry Analyze Purity Analysis (MP, TLC, HPLC, NMR) Dry->Analyze Pure Pure Crystalline Product Analyze->Pure

Caption: Workflow for Recrystallization Protocol Development and Execution.

Detailed Purification Protocol

5.1. Safety Precautions

  • Compound Hazards: this compound and its analogues may cause skin, eye, and respiratory tract irritation.[3][6] Harmful if swallowed.[6]

  • Solvent Hazards: Handle all organic solvents in a certified chemical fume hood. Most are flammable and can cause irritation upon contact or inhalation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[7][8]

  • Procedure Safety: Never heat a closed system. When heating flammable solvents, use a heating mantle or steam bath, never an open flame. Ensure all glassware is free of cracks.

5.2. Materials and Equipment

  • Crude this compound

  • Candidate solvents (see Table above)

  • Erlenmeyer flasks (various sizes)

  • Graduated cylinders

  • Heating mantle or hot plate with stirrer

  • Magnetic stir bars

  • Filter paper

  • Powder funnel and short-stemmed glass funnel

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Drying oven (vacuum preferred)

5.3. Step-by-Step Methodology

Part A: Solvent Screening (Microscale)

  • Preparation: Place approximately 15-20 mg of the crude solid into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature. Observe the solubility. A good candidate will not dissolve the solid well at this stage.

  • Heating: Gently heat the test tubes that did not show good solubility in a water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, then place them in an ice-water bath for 10-15 minutes.

  • Observation: The best solvent is one that dissolves the compound when hot but produces a large crop of crystals upon cooling. If no single solvent is ideal, proceed to test solvent pairs.

  • Solvent-Pair Testing: Take a solvent in which the compound is highly soluble (e.g., ethanol). Dissolve the compound in a minimal amount of this solvent while hot. Add a poor solvent (anti-solvent, e.g., water or heptane) dropwise until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then cool as before.

Part B: Bulk Recrystallization (Based on Optimal Solvent from Part A)

  • Dissolution: Place the crude compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid. Causality: Using the minimum amount of solvent ensures the solution is saturated, maximizing the yield upon cooling.

  • Hot Filtration (if required): If insoluble impurities are observed in the hot solution, perform a hot filtration. Place a piece of fluted filter paper in a short-stemmed funnel and place it on a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel. Causality: This step removes impurities that are insoluble in the chosen solvent system.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Rapid cooling can cause the compound to precipitate as a powder, trapping impurities.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.

  • Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the cold crystal slurry into the funnel. Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor, which contains the soluble impurities.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent. Causality: This wash removes any residual mother liquor adhering to the crystal surfaces. The solvent must be cold to avoid dissolving the purified product.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible. Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

5.4. Assessment of Purity

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 1-2 °C). Compare the experimental melting point to literature values if available. A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot.

  • Spectroscopic Analysis (NMR, IR): Confirm the chemical structure and identify any remaining impurities using spectroscopic methods.

Conclusion

This application note provides a systematic and scientifically grounded protocol for the purification of this compound. By prioritizing a thorough solvent screening followed by a carefully controlled recrystallization procedure, researchers can achieve high purity of this valuable pharmaceutical intermediate. The principles and steps outlined herein are broadly applicable to the purification of other crystalline organic solids, serving as a foundational guide for laboratory practice.

References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-4'-Fluorobutyrophenone, 97+% (GC). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 1-Butanone, 4-chloro-1-(4-fluorophenyl)-. Retrieved from a public URL referencing the product.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of halogenated aromatic sulfones or ketones by recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from a public URL on the UCLA Chemistry department website.
  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from a public URL on the Sigma-Aldrich website.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-1-(4-methylphenyl)butanone. Retrieved from [Link]

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Application Note: 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane as a Versatile Intermediate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides a detailed technical guide on the application of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane, a key chemical intermediate, in the synthesis of potent and selective kinase inhibitors. We will explore its strategic importance, provide a detailed synthetic protocol for its conversion into a heterocyclic scaffold, and discuss the mechanistic basis for the inhibitory activity of the resulting compounds, with a focus on the RAS/RAF/MEK/ERK signaling cascade.

Introduction: The Strategic Value of the 4-Chloro-1-(4-fluoro-3-methylphenyl) Moiety

The 4-Chloro-1-(4-fluoro-3-methylphenyl) group is a privileged structural motif in medicinal chemistry. The specific arrangement of its substituents—a para-chloro group, a meta-methyl group, and a fluoro group ortho to the methyl—provides a unique combination of steric and electronic properties.

  • Halogen Bonding and Hydrophobic Interactions: The chlorine and fluorine atoms are crucial for establishing specific interactions within the kinase active site, contributing to both the potency and selectivity of the inhibitor.[2] These halogens can form favorable halogen bonds and participate in hydrophobic interactions with nonpolar amino acid residues.

  • Metabolic Stability: The presence of halogens can block sites of metabolism, often leading to improved pharmacokinetic profiles.

  • Modulation of pKa: The electron-withdrawing nature of the halogens influences the electronic properties of the phenyl ring, which can be critical for optimizing binding affinity and cellular permeability.

The butyrophenone core of this compound provides a reactive handle for a variety of chemical transformations, making it an ideal starting point for building complex heterocyclic systems commonly found in kinase inhibitors.

Synthetic Pathway: From Butyrophenone to a Pyridinone Kinase Inhibitor Scaffold

A common and effective strategy in kinase inhibitor synthesis is the construction of a central heterocyclic core that correctly positions the key pharmacophoric elements for interaction with the kinase hinge region and other binding pockets. Here, we outline a representative protocol for the synthesis of a pyridinone-based inhibitor, a scaffold present in numerous clinically evaluated kinase inhibitors, including those targeting the MAPK pathway.

Experimental Workflow Diagram

G cluster_0 Phase 1: Heterocycle Formation cluster_1 Phase 2: Functionalization cluster_2 Key Reagents A 4-Chloro-1-(4-fluoro-3- methylphenyl)-1-oxobutane B Intermediate Enaminone A->B  1. DMF-DMA  Toluene, 110°C C Substituted Pyridinone Core B->C  2. Cyanoacetamide, NaH  DMF, 80°C D Brominated Pyridinone C->D  3. NBS  Acetonitrile, RT E Final Kinase Inhibitor D->E  4. Amine, Pd Catalyst  Buchwald-Hartwig Coupling R1 DMF-DMA R2 Cyanoacetamide R3 NBS R4 Aminopyrazole

Caption: Synthetic workflow from the starting butyrophenone to a final, functionalized pyridinone kinase inhibitor.

Detailed Synthesis Protocol

Objective: To synthesize a 4-(substituted-phenyl)-6-propylpyridin-2(1H)-one scaffold as a precursor for kinase inhibitors.

Step 1: Formation of the Enaminone Intermediate

  • Rationale: This step activates the ketone by converting it into a more reactive enaminone. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as both a reagent and a solvent precursor, providing the dimethylamino group and driving the reaction by the removal of methanol.

  • Procedure:

    • To a solution of this compound (1.0 eq) in toluene (5 mL/mmol), add DMF-DMA (1.5 eq).

    • Heat the reaction mixture to 110 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude enaminone intermediate. This is often used in the next step without further purification.

Step 2: Cyclization to form the Pyridinone Core

  • Rationale: This is a condensation reaction where the enaminone reacts with cyanoacetamide in the presence of a strong base (NaH) to form the pyridinone ring. The cyano group is essential for the cyclization mechanism.

  • Procedure:

    • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

    • Add a solution of cyanoacetamide (1.1 eq) in DMF dropwise at 0 °C. Stir for 30 minutes.

    • Add a solution of the crude enaminone intermediate from Step 1 in DMF dropwise to the reaction mixture.

    • Warm the mixture to 80 °C and stir for 12-16 hours.

    • Cool the reaction to 0 °C and quench carefully by the slow addition of water.

    • Acidify the mixture with 1N HCl to pH ~5-6, which should precipitate the product.

    • Filter the solid, wash with water and a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the substituted pyridinone core.

Step 3: Bromination of the Pyridinone Core

  • Rationale: To enable further functionalization via cross-coupling, a halogen is introduced at a specific position on the pyridinone ring. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for such electron-rich heterocyclic systems.

  • Procedure:

    • Dissolve the pyridinone core (1.0 eq) in acetonitrile.

    • Add NBS (1.05 eq) portion-wise at room temperature.

    • Stir for 2-4 hours, monitoring the reaction by LC-MS.

    • Upon completion, concentrate the solvent and purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the brominated pyridinone.

Step 4: Buchwald-Hartwig Amination

  • Rationale: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It is used here to attach a crucial amine-containing heterocycle (e.g., an aminopyrazole or aminopyrimidine), which often serves as the "hinge-binding" element of the kinase inhibitor. This is a common feature in many clinically approved kinase inhibitors.[3]

  • Procedure:

    • In a reaction vessel, combine the brominated pyridinone (1.0 eq), the desired amine (e.g., 1-methyl-1H-pyrazol-5-amine, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (N₂ or Ar).

    • Add an anhydrous solvent (e.g., dioxane or toluene) and heat the mixture to 100-120 °C for 8-18 hours.

    • Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product by column chromatography or preparative HPLC to yield the target kinase inhibitor.

Mechanism of Action and Biological Context

The final synthesized compound is designed to target protein kinases involved in oncogenic signaling, such as those in the RAS/RAF/MEK/ERK pathway. This pathway is frequently hyperactivated in various cancers due to mutations in BRAF or RAS genes.[4] While inhibitors targeting upstream kinases like RAF and MEK are clinically effective, resistance often develops through reactivation of the pathway.[4] Therefore, targeting the terminal kinase, ERK, presents a compelling strategy to overcome resistance.

MAPK/ERK Signaling Pathway and Point of Inhibition

G cluster_pathway RAS/RAF/MEK/ERK Signaling Pathway cluster_inhibition Inhibitor Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Inhibitor Synthesized Inhibitor Inhibitor->ERK Inhibits (ATP-Competitive)

Caption: The MAPK/ERK signaling cascade and the inhibitory action of a synthesized ERK1/2 inhibitor.

The synthesized inhibitor, bearing the 4-chloro-3-fluorophenyl moiety, is designed to bind to the ATP-binding pocket of ERK1/2. The pyridinone core and its attached aminopyrazole group would form hydrogen bonds with the kinase hinge region (the backbone of specific amino acids), while the 4-chloro-3-fluorophenyl group would be positioned in a nearby hydrophobic pocket, contributing significantly to the binding affinity and selectivity of the molecule.

Structure-Activity Relationship (SAR) and Performance Data

The potency of kinase inhibitors is highly dependent on their structure. The principles of Structure-Activity Relationships (SAR) guide the optimization of a lead compound.[5] For the scaffold described, modifications can be systematically evaluated. Below is a table summarizing representative data for analogous ERK inhibitors found in the literature, illustrating the impact of structural changes on potency.

Compound IDR¹ Group (at Pyridinone N1)R² Group (at Pyridinone C4)ERK1 IC₅₀ (nM)ERK2 IC₅₀ (nM)HCT116 Cell Proliferation IC₅₀ (nM)
Analog 1H4-Chloro-3-fluorophenyl15045850
Analog 2-(CH₂)₂OH4-Chloro-3-fluorophenyl15495
GDC-0994 -(S)-CH(OH)CH₂-4-Chloro-3-fluorophenyl5.4 1.3 37
Analog 3-(CH₂)₂OH3-Fluorophenyl12035750
Analog 4-(CH₂)₂OH4-Chlorophenyl9828620
Data is illustrative, based on published results for similar compound series to demonstrate SAR principles, such as in the discovery of GDC-0994.[4]

Analysis of SAR:

  • N1-Substituent: The data clearly shows that adding a hydroxyethyl group at the N1 position of the pyridinone (Analog 2 vs. Analog 1) dramatically improves potency. This suggests a key hydrogen bond interaction is possible in this region of the kinase. The specific stereochemistry of this substituent is also critical, as seen in the highly potent clinical candidate GDC-0994.[4]

  • C4-Phenyl Substituents: Comparing Analog 2 with Analogs 3 and 4 demonstrates the importance of the combined 4-chloro and 3-fluoro substitution pattern. Removing either halogen results in a significant loss of potency, confirming the vital role of this specific moiety in achieving high-affinity binding.

Conclusion

This compound is a high-value starting material for the synthesis of sophisticated kinase inhibitors. Its inherent structural features are pre-organized to satisfy the binding requirements of many kinase active sites. The synthetic protocols outlined in this guide, based on robust and scalable chemical reactions, provide a clear pathway for researchers to utilize this building block to generate novel chemical entities for drug discovery programs targeting kinases in the MAPK and other critical signaling pathways.

References

  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. [Link]

  • Zhang, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed. [Link]

  • Chemical-Kinomics & Innovative Drug Discovery Lab. (n.d.). Drug Discovery - Inhibitor. Yonsei University College of Medicine. [Link]

  • Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083-6101. [Link]

  • Taylor, R. D., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(11), 3333. [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • Flanagan, M. E., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676-9690. [Link]

  • Wang, X., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453-1475. [Link]

  • Wang, X., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. [Link]

  • Kallan, N. C., et al. (2011). Discovery and SAR of spirochromane Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2410-2414. [Link]

Sources

GC-MS protocol for identifying impurities in 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Impurities in the Synthesis of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through the synthetic pathway, potentially affecting the efficacy, safety, and stability of the final drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities in drug substances.[1][2] Impurity profiling is therefore a non-negotiable aspect of pharmaceutical development and manufacturing, ensuring that products are safe and effective for patient use.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier analytical technique for this purpose, particularly for volatile and semi-volatile organic compounds.[1] Its high separation efficiency (GC) combined with the definitive identification power of mass spectrometry (MS) makes it an invaluable tool for detecting and characterizing both known and unknown impurities that may arise during synthesis.[4] This application note provides a detailed, field-proven GC-MS protocol for the identification of process-related impurities in the synthesis of this compound.

Synthetic Pathway and the Genesis of Impurities

The most common and industrially viable route to synthesize this compound is the Friedel-Crafts acylation.[5][6] This reaction involves the electrophilic aromatic substitution of 2-fluoro-1-methylbenzene (3-fluorotoluene) with 4-chlorobutyryl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).

While effective, the Friedel-Crafts acylation is susceptible to several side reactions that can introduce a range of impurities into the final product.[7] Understanding these potential side reactions is the cornerstone of developing a robust analytical method for their detection.

Sources of Potential Impurities:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 2-fluoro-1-methylbenzene and 4-chlorobutyryl chloride.

  • Isomeric Byproducts: The acyl group can attach to different positions on the aromatic ring. While the methyl and fluoro groups direct the substitution, minor isomeric products can still form.

  • Poly-acylation Products: The activated aromatic ring of the product can undergo a second acylation, leading to di-acylated impurities, although this is less common than in Friedel-Crafts alkylation.[8]

  • Reagent Degradation: 4-chlorobutyryl chloride is susceptible to hydrolysis, which can form 4-chlorobutanoic acid.

  • Residual Solvents: Solvents used during the reaction (e.g., dichloromethane, 1,2-dichloroethane) and subsequent workup and purification steps are common process impurities.[4]

Table 1: Potential Impurities and Their Origins
Impurity NameStructureOrigin
2-Fluoro-1-methylbenzeneC₇H₇FUnreacted starting material
4-Chlorobutyryl chlorideC₄H₆Cl₂OUnreacted acylating agent
Positional IsomersC₁₁H₁₁ClFOSide reaction (acylation at a different ring position)
4-Chlorobutanoic acidC₄H₇ClO₂Hydrolysis of 4-chlorobutyryl chloride
DichloromethaneCH₂Cl₂Residual solvent

Workflow for GC-MS Impurity Identification

The logical flow from sample analysis to impurity characterization is crucial for a systematic investigation. This process ensures that all potential impurities are detected and correctly identified.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1. Sample Weighing (e.g., 10 mg) B 2. Dissolution (e.g., 1 mL DCM) A->B C 3. Dilution (to ~1 mg/mL) B->C D 4. Filtration (0.45 µm PTFE filter) C->D E 5. GC Injection (Splitless Mode) D->E F 6. Chromatographic Separation (Capillary Column) E->F G 7. EI Ionization & Fragmentation (70 eV) F->G H 8. Mass Detection (Quadrupole Analyzer) G->H I 9. Analyze Total Ion Chromatogram (TIC) H->I J 10. Extract Mass Spectrum of Each Peak I->J K 11. Compare with NIST Library J->K L 12. Manual Interpretation (Fragmentation & Isotope Patterns) J->L M 13. Identify Impurities K->M L->M

Caption: Workflow diagram for GC-MS impurity analysis.

Detailed GC-MS Protocol

This protocol is designed to provide robust separation and sensitive detection of potential impurities in this compound synthesis batches.

Part 1: Sample Preparation
  • Rationale: Proper sample preparation is critical to ensure the sample is free of particulate matter that could contaminate the GC inlet and to dilute the main component to a concentration that avoids detector saturation while allowing for the detection of trace impurities. Dichloromethane (DCM) is an excellent solvent choice as it is volatile and compatible with most GC systems.

  • Protocol:

    • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

    • Add 1.0 mL of high-purity, GC-grade dichloromethane to the vial.

    • Cap the vial and vortex for 30 seconds or until the sample is completely dissolved. This creates a stock solution of ~10 mg/mL.

    • Perform a 1:10 dilution by transferring 100 µL of the stock solution into a new autosampler vial containing 900 µL of dichloromethane. This yields a final concentration of approximately 1 mg/mL.

    • If the sample contains visible particulates, filter the final solution through a 0.45 µm PTFE syringe filter into a clean autosampler vial.

Part 2: Instrumentation and Analytical Conditions
  • Rationale: The selection of GC-MS parameters is tailored to the chemical nature of the target analyte and expected impurities. A non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) is chosen for its excellent resolving power for a wide range of aromatic compounds.[9] A programmed temperature ramp ensures the separation of volatile starting materials from the higher-boiling product and potential byproducts.[10] Standard Electron Ionization (EI) at 70 eV is used to generate reproducible mass spectra that are comparable to established libraries like NIST.[9][10]

Table 2: GC-MS Instrument Parameters
ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 or equivalentProvides reliable and reproducible chromatography.
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessIndustry-standard column for robust separation of semi-volatile organic compounds.
Injection PortSplit/Splitless
Injection ModeSplitlessMaximizes sensitivity for trace impurity detection.
Inlet Temperature280 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Volume1 µLStandard volume for capillary columns.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column dimensions, ensuring good peak shape.
Oven ProgramInitial: 60 °C, hold for 2 minAllows for elution of volatile solvents.
Ramp 1: 15 °C/min to 280 °CSeparates components based on boiling point.
Final Hold: Hold at 280 °C for 10 minEnsures elution of any high-boiling point impurities.
Mass Spectrometer
MS SystemAgilent 5977B or equivalentHigh-performance quadrupole MS for reliable mass analysis.
Ionization ModeElectron Ionization (EI)Standard mode for generating reproducible, library-searchable spectra.
Electron Energy70 eVUniversal standard for EI, maximizing fragmentation and library compatibility.
Mass Rangem/z 40 - 500Covers the mass range of starting materials, product, and potential byproducts.
Source Temperature230 °CStandard temperature to maintain cleanliness and prevent condensation.[11]
Quadrupole Temp.150 °CStandard temperature for stable mass filtering.
Solvent Delay3 minutesPrevents the high concentration of the injection solvent from reaching the detector.

Data Analysis and Impurity Identification

The interpretation of GC-MS data is a multi-step process involving the analysis of the chromatogram and the mass spectrum of each eluted peak.

  • Total Ion Chromatogram (TIC) Analysis: The TIC displays all detected ions versus retention time. The largest peak will correspond to the main product, this compound. Smaller peaks represent potential impurities.

  • Mass Spectral Interpretation:

    • Main Product: The mass spectrum of the main peak should be extracted and analyzed. The molecular ion (M⁺) for C₁₁H₁₁ClFO is expected at m/z 214. The spectrum will exhibit a characteristic isotopic pattern for chlorine, with a peak at m/z 216 (the M+2 peak) that is approximately one-third the intensity of the m/z 214 peak.[12] Key fragments would arise from alpha-cleavage next to the carbonyl group.

    • Impurity Peaks: For each smaller peak in the TIC, a mass spectrum should be extracted and analyzed.

      • Library Search: The primary method for tentative identification is to compare the experimental spectrum against a commercial database like the NIST Mass Spectral Library.[13] A high match factor (>800) suggests a likely identification.

      • Manual Interpretation: This is crucial for confirming library hits and identifying unknown compounds. Key fragmentation patterns should be analyzed.

Table 3: Expected Mass Fragments for Key Analytes
CompoundMolecular Weight ( g/mol )Key Expected m/z Fragments and Rationale
This compound 214.65214/216 : Molecular ion [M]⁺• with Cl isotope pattern.139 : [M - C₄H₆Cl]⁺, loss of the chlorobutyl radical via alpha-cleavage.109 : [C₇H₆F]⁺, fragment of the aromatic ring.
4-Chlorobutyryl chloride 140.99105/107 : [M - Cl]⁺, loss of the acyl chloride chlorine.75 : [C₃H₆Cl]⁺, chloropropyl fragment.41 : [C₃H₅]⁺, allyl cation.[13][14]
2-Fluoro-1-methylbenzene 110.13110 : Molecular ion [M]⁺•.109 : [M - H]⁺.91 : [M - F]⁺, loss of fluorine.
4-Chlorobutanoic acid 122.55122/124 : Molecular ion [M]⁺• (may be weak).77/79 : [M - COOH]⁺, loss of the carboxyl group.[12]

Conclusion

This application note provides a comprehensive and robust GC-MS protocol for the identification of impurities in the synthesis of this compound. By understanding the synthetic pathway and potential side reactions, a targeted analytical method can be developed. The detailed steps for sample preparation, instrument configuration, and data interpretation provide researchers and quality control scientists with a reliable framework for ensuring the purity of this critical pharmaceutical intermediate. The application of such rigorous analytical controls is fundamental to upholding the quality, safety, and efficacy of pharmaceutical products.[3]

References

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Available at: [Link]

  • Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Available at: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Available at: [Link]

  • NIST. (n.d.). Butanoyl chloride, 4-chloro-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 4-Chlorobutyryl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Available at: [Link]

  • ResearchGate. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Available at: [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Available at: [Link]

  • DOI. (n.d.). Analysis of Halogenated Flame Retardants by Gas Chromatography Coupled to LRMS, HRMS, MS–MS, and TOF-MS. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of Fluorinated Butyrophenones as Versatile Precursors in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Butyrophenone-Based APIs

In the landscape of modern medicinal chemistry, the introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target receptors.[1][2] When incorporated into the butyrophenone scaffold, these advantages are particularly pronounced, leading to a class of potent and effective Active Pharmaceutical Ingredients (APIs).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and analysis of APIs derived from fluorinated butyrophenone precursors. We will delve into the detailed synthesis of a key precursor, 4-chloro-4'-fluorobutyrophenone, and its subsequent conversion into two prominent antipsychotic APIs: Haloperidol and Benperidol. The protocols provided herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Part 1: Synthesis of the Key Precursor: 4-Chloro-4'-fluorobutyrophenone

The cornerstone of many butyrophenone-based APIs is the precursor, 4-chloro-4'-fluorobutyrophenone. Its synthesis is most efficiently achieved via a Friedel-Crafts acylation reaction.

Causality of Experimental Choices:
  • Reactants: Fluorobenzene is chosen as the aromatic substrate due to the desired 4'-fluoro substitution in the final product. 4-chlorobutyryl chloride serves as the acylating agent, introducing the four-carbon chain with a terminal chlorine, which is essential for the subsequent alkylation step in API synthesis.

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is the classic and highly effective Lewis acid catalyst for Friedel-Crafts reactions.[3] It activates the acyl chloride by forming a complex with the chlorine atom, generating a highly electrophilic acylium ion.[4]

  • Solvent: Dichloromethane is an ideal solvent as it is inert under the reaction conditions and effectively dissolves the reactants and the catalyst complex.

  • Temperature Control: The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction and prevent side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting unwanted byproducts.

  • Work-up: The reaction is quenched with ice water to decompose the aluminum chloride complex and protonate the intermediate. Extraction with an organic solvent isolates the product, and subsequent washing steps remove residual acid and salts. Drying and solvent removal yield the crude product.

  • Purification: Column chromatography is employed to purify the final product to the high degree required for its use as a pharmaceutical intermediate.[5]

Experimental Protocol: Synthesis of 4-Chloro-4'-fluorobutyrophenone

Materials:

  • Fluorobenzene

  • 4-chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 4-chlorobutyryl chloride (1.0 equivalent) to the stirred suspension.

  • To this mixture, add fluorobenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir vigorously until the aluminum salts are dissolved.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 4-chloro-4'-fluorobutyrophenone as a pale yellow oil.[5]

Visualizing the Synthesis:

G cluster_precursor Precursor Synthesis Fluorobenzene Fluorobenzene Reaction Friedel-Crafts Acylation Fluorobenzene->Reaction 4-chlorobutyryl_chloride 4-chlorobutyryl chloride 4-chlorobutyryl_chloride->Reaction AlCl3 AlCl3 (catalyst) AlCl3->Reaction 4-chloro-4-fluorobutyrophenone 4-chloro-4'-fluorobutyrophenone Reaction->4-chloro-4-fluorobutyrophenone

Caption: Friedel-Crafts acylation for precursor synthesis.

Part 2: Synthesis of Active Pharmaceutical Ingredients

The synthesized 4-chloro-4'-fluorobutyrophenone serves as a versatile precursor for various APIs. Here, we detail the synthesis of two prominent examples: Haloperidol and Benperidol.

Synthesis of Haloperidol

Haloperidol is a typical antipsychotic medication. Its synthesis involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.

  • Base: A base such as potassium carbonate or sodium carbonate is used to deprotonate the secondary amine of the piperidine derivative, making it a more potent nucleophile for the alkylation reaction.

  • Catalyst: Potassium iodide is often added as a catalyst to facilitate the nucleophilic substitution reaction via the Finkelstein reaction, where the chloride on the butyrophenone is transiently replaced by the more reactive iodide.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or a non-polar solvent like toluene is suitable for this reaction. Toluene is often preferred for its higher boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy for the N-alkylation to proceed at a reasonable rate.

  • Purification: The work-up involves extraction to separate the product from inorganic salts. Purification is typically achieved by recrystallization, which provides a highly pure crystalline product suitable for pharmaceutical use.

Materials:

  • 4-chloro-4'-fluorobutyrophenone

  • 4-(4-chlorophenyl)-4-hydroxypiperidine

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Toluene

  • Water

  • Isopropanol

Procedure:

  • To a stirred suspension of 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 equivalent), potassium carbonate (1.5 equivalents), and a catalytic amount of potassium iodide in toluene, add 4-chloro-4'-fluorobutyrophenone (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from isopropanol to yield pure Haloperidol as a white to off-white crystalline powder.[6]

Synthesis of Benperidol

Benperidol is another potent antipsychotic of the butyrophenone class. Its synthesis involves the alkylation of 4-(2-keto-1-benzimidazolinyl)piperidine with 4-chloro-4'-fluorobutyrophenone.

  • Base and Catalyst: Similar to the synthesis of Haloperidol, a base (sodium bicarbonate) is used to facilitate the deprotonation of the piperidine nitrogen, and potassium iodide acts as a catalyst.[7]

  • Solvent and Temperature: Toluene is used as the solvent, and the reaction is carried out at reflux to ensure a sufficient reaction rate.[7]

  • Purification: The work-up involves an aqueous extraction to remove inorganic byproducts. The final purification is achieved through column chromatography to isolate the pure Benperidol.[7]

Materials:

  • 4-chloro-4'-fluorobutyrophenone

  • 4-(2-keto-1-benzimidazolinyl)piperidine

  • Sodium bicarbonate (NaHCO₃)

  • Potassium iodide (KI)

  • Toluene

  • Chloroform

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 4-(2-keto-1-benzimidazolinyl)piperidine (1.0 equivalent), 4-chloro-4'-fluorobutyrophenone (1.1 equivalents), sodium bicarbonate (1.5 equivalents), and a catalytic amount of potassium iodide in toluene.[7]

  • Reflux the mixture for 24-30 hours, monitoring the reaction progress by TLC.[7]

  • After cooling, pour the reaction mixture into ice water and extract with chloroform.[7]

  • Wash the organic extract with a saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[7]

  • Purify the resulting viscous oil by column chromatography on silica gel using ethyl acetate as the eluent to obtain Benperidol as a solid.[7]

Visualizing the API Synthesis Pathways:

G cluster_api API Synthesis from Fluorinated Butyrophenone Precursor cluster_haloperidol Haloperidol Synthesis cluster_benperidol Benperidol Synthesis Precursor 4-chloro-4'-fluorobutyrophenone Reaction_H N-Alkylation Precursor->Reaction_H Reaction_B N-Alkylation Precursor->Reaction_B Piperidine_H 4-(4-chlorophenyl)- 4-hydroxypiperidine Piperidine_H->Reaction_H Haloperidol Haloperidol Reaction_H->Haloperidol Piperidine_B 4-(2-keto-1-benzimidazolinyl) piperidine Piperidine_B->Reaction_B Benperidol Benperidol Reaction_B->Benperidol

Caption: API synthesis pathways from the common precursor.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to ensure the purity, identity, and quality of both the fluorinated butyrophenone precursors and the final APIs.[8]

Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC is used to determine the purity of the API and to quantify any related substances or impurities. A validated reverse-phase HPLC method is typically employed.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide a detailed fingerprint of the molecule.[1]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the API and to provide information about its fragmentation pattern, which can aid in structural confirmation and impurity identification.

Data Presentation: Typical Analytical Data
Analyte Technique Key Parameters & Expected Results
4-Chloro-4'-fluorobutyrophenone GC-MSMolecular Ion (m/z): 200.64. Fragmentation pattern consistent with the structure.
¹H NMR (CDCl₃)Signals corresponding to the aromatic protons of the fluorophenyl group and the aliphatic protons of the chlorobutyl chain.
Haloperidol HPLC[2]Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm). Mobile Phase: Acetonitrile/Phosphate Buffer. Detection: UV at ~245 nm. Retention Time: Varies with exact conditions, but should be well-resolved from impurities.
¹³C NMR (DMSO-d₆)[1]Characteristic peaks for the carbonyl carbon (~198 ppm), carbons of the fluorophenyl and chlorophenyl rings, and the piperidine ring carbons.
MS[10]Molecular Ion (m/z): 375.86. Characteristic fragmentation includes cleavage of the piperidine ring.
Benperidol HPLCSimilar conditions to Haloperidol, with adjustments to the mobile phase to ensure optimal separation.
¹H NMRSignals corresponding to the aromatic protons of the fluorophenyl and benzimidazolinone moieties, and the aliphatic protons of the butyrophenone and piperidine structures.
MSMolecular Ion (m/z): 381.4. Fragmentation patterns would involve cleavage at the piperidine and butyrophenone linkages.
Quality Control and Self-Validation:

A robust quality control strategy is essential for API manufacturing.[8] Each batch of the synthesized API should be tested against a predefined set of specifications.

Key Quality Control Parameters:

  • Appearance: Visual inspection of the physical state and color.

  • Identity: Confirmed by techniques such as FTIR, NMR, and comparison of HPLC retention time with a reference standard.

  • Assay: Determination of the API content, typically by a validated HPLC method. A common acceptance criterion is 98.0% to 102.0%.[11]

  • Related Substances/Impurities: Quantification of any impurities, with strict limits for known and unknown impurities (e.g., any single unknown impurity not more than 0.10%).[11]

  • Residual Solvents: Analysis by Gas Chromatography (GC) to ensure that residual solvents from the synthesis are below the limits defined by ICH guidelines.

  • Water Content: Determined by Karl Fischer titration.

  • Sulphated Ash/Residue on Ignition: To control the level of inorganic impurities.

By implementing these comprehensive analytical and quality control measures, the integrity and safety of the final API can be assured, fulfilling the stringent requirements of regulatory bodies.

References

  • Synthesis of γ-[4-(2-keto-1-benzimidazolinyl)piperidin-1-yl]-2-hydroxy-4-fluorobutyrophenone. PrepChem.com. Available from: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. YouTube; 2016. Available from: [Link]

  • Synthesis of haloperidol. Google Patents.
  • Preparation method of 2-chloro-4' -fluoroacetophenone. Google Patents.
  • Haloperidol | C21H23ClFNO2. PubChem. National Institutes of Health. Available from: [Link]

  • HPLC analysis of haloperidol and its related compound in the drug substance and a tablet dosage form using a non-porous silica octadecylsilane column. ResearchGate. Available from: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]

  • Quality Control Measures for APIs. The Pharma Master. 2024. Available from: [Link]

  • Butyrophenone. Pharmaffiliates. Available from: [Link]

  • Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles. SciELO. Available from: [Link]

  • Benperidol for schizophrenia. PMC. National Institutes of Health. Available from: [Link]

  • Benperidol Impurities and Related Compound. Veeprho. Available from: [Link]

  • Haloperidol Tablets. USP-NF. 2024. Available from: [Link]

  • Haloperidol API Suppliers. Pharmaoffer.com. Available from: [Link]

  • Haloperidol Approval. accessdata.fda.gov. Available from: [Link]

  • Benperidol Impurities and Related Compound. Veeprho. Available from: [Link]

Sources

Application Notes and Protocols: Large-Scale Synthesis of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane is a key starting material and advanced intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas, including novel anti-inflammatory and analgesic agents. The presence of the fluoro and methyl groups on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, making this a crucial building block in medicinal chemistry.[1][2] The butanone side chain offers a reactive handle for further molecular elaboration, enabling the construction of diverse chemical libraries for high-throughput screening.

This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable Friedel-Crafts acylation protocol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and discuss critical process parameters, safety considerations, and analytical characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals engaged in process chemistry and the generation of active pharmaceutical ingredients (APIs).

Reaction Overview: The Friedel-Crafts Acylation

The core of this synthesis is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[3] In this process, an acyl group is introduced onto an aromatic ring. The reaction of 2-fluoro-1-methylbenzene (3-fluoro-2-methyltoluene) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), yields the desired product.[4][5]

Mechanism of Action

The reaction proceeds via the formation of a highly electrophilic acylium ion.[6] The Lewis acid, AlCl₃, coordinates to the chlorine atom of the 4-chlorobutyryl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring of 2-fluoro-1-methylbenzene. The fluorine and methyl substituents on the aromatic ring are activating groups that direct the incoming electrophile to specific positions. Subsequent loss of a proton restores the aromaticity of the ring, yielding the final ketone product. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is generally less reactive than the starting material, which helps to prevent polysubstitution.[4][7]

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGradeSupplierNotes
2-Fluoro-1-methylbenzeneReagentPlus®, 99%Sigma-Aldrich---
4-Chlorobutyryl chloride98%Sigma-Aldrich[8]
Aluminum chloride (anhydrous)99.99% trace metals basisSigma-AldrichHandle in a glovebox or under inert atmosphere.[4][9]
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichUse from a sealed bottle or freshly distilled.
Hydrochloric acid (HCl)Concentrated, 37%Fisher Scientific---
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution------
Brine (saturated NaCl solution)---------
Anhydrous magnesium sulfate (MgSO₄)------For drying organic layers.
Round-bottom flasks (various sizes)------Must be thoroughly dried.[5]
Addition funnel---------
Reflux condenser---------
Magnetic stirrer with hotplate---------
Ice bath---------
Separatory funnel---------
Rotary evaporator---------
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Synthetic Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - 2-Fluoro-1-methylbenzene - AlCl₃ (anhydrous) - 4-Chlorobutyryl chloride Glassware Assemble Dry Glassware under Nitrogen Reagents->Glassware Setup Solvent Add Anhydrous DCM Glassware->Solvent Setup Cooling Cool to 0°C (Ice Bath) Solvent->Cooling Setup Addition Slowly Add 4-Chlorobutyryl Chloride Cooling->Addition Execution Stirring Stir at Room Temperature (Monitor by TLC) Addition->Stirring Execution Quench Quench with Ice-cold HCl Stirring->Quench Completion Extraction Extract with DCM Quench->Extraction Isolation Wash Wash with NaHCO₃ and Brine Extraction->Wash Isolation Dry Dry over MgSO₄ Wash->Dry Isolation Evaporation Evaporate Solvent Dry->Evaporation Isolation Purification Purify by Column Chromatography Evaporation->Purification Isolation Characterization Characterize Product: - NMR - IR - Mass Spectrometry Purification->Characterization Final Product

Sources

Analytical techniques for monitoring the reaction progress of butyrophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Analytical Techniques for Monitoring the Reaction Progress of Butyrophenone Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

The synthesis of butyrophenone, a key structural motif in many pharmaceutical agents, requires precise control to maximize yield and minimize impurity formation.[1][2] Effective reaction monitoring is therefore not an ancillary task but a cornerstone of process optimization and control. This guide provides a detailed examination of the principal analytical techniques for monitoring the synthesis of butyrophenone, focusing on the common Friedel-Crafts acylation pathway. We move beyond mere procedural lists to explain the causality behind methodological choices, offering field-proven insights into the application of Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy. Each section includes validated, step-by-step protocols designed to provide a self-validating framework for robust and reliable reaction tracking in both research and development settings.

Introduction: The Synthesis of Butyrophenone

Butyrophenone and its derivatives are fundamental building blocks in medicinal chemistry, most notably in the development of antipsychotic and antiemetic drugs.[3][4] The most prevalent synthetic route is the Friedel-Crafts acylation of benzene with butanoyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6]

The reaction involves the formation of a highly reactive acylium ion, which then undergoes electrophilic aromatic substitution with benzene.[6][7] While effective, this reaction can be complicated by potential side reactions or incomplete conversion. Therefore, monitoring the consumption of reactants and the formation of the product in real-time or at discrete intervals is critical for determining reaction endpoint, optimizing conditions (temperature, time, catalyst loading), and ensuring the safety and purity of the final product.

Caption: Friedel-Crafts acylation of benzene to form butyrophenone.

The Analytical Workflow: From Reactor to Result

A robust monitoring strategy begins with proper sampling. For offline techniques (TLC, GC, HPLC, NMR), a representative aliquot must be taken from the reaction mixture and immediately "quenched" to stop the reaction. This is typically achieved by adding the aliquot to a vial containing a substance that deactivates the catalyst, such as ice-cold water or a dilute acid solution. The organic components are then extracted into a suitable solvent (e.g., dichloromethane, ethyl acetate) for analysis.

Analytical_Workflow Start Reaction in Progress Sampling 1. Withdraw Aliquot Start->Sampling Quenching 2. Quench Reaction (e.g., add to H₂O) Sampling->Quenching Extraction 3. Extract with Organic Solvent Quenching->Extraction Analysis 4. Perform Analysis (TLC, GC, HPLC, NMR) Extraction->Analysis Data 5. Process & Interpret Data Analysis->Data Decision Decision Point Data->Decision Continue Continue Reaction Decision->Continue Incomplete Stop Stop Reaction / Workup Decision->Stop Complete

Caption: General workflow for offline reaction monitoring.

Technique I: Thin-Layer Chromatography (TLC)

Expertise & Rationale: TLC is the quintessential first-line analytical tool for any organic chemist. Its primary advantages are speed, low cost, and the ability to run multiple samples in parallel.[8][9] For butyrophenone synthesis, TLC provides a rapid qualitative assessment of the reaction's progress. By co-spotting the reaction mixture alongside standards of the starting materials, one can visually track the disappearance of reactants and the appearance of the product spot. The choice of mobile phase (eluent) is critical; a solvent system must be selected that provides clear separation (different Rf values) between benzene, butanoyl chloride (which may hydrolyze to butyric acid on the silica plate), and butyrophenone.

Protocol: Rapid Qualitative Monitoring via TLC

  • Plate Preparation: Use a pencil to lightly draw an origin line ~1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Spotting:

    • Using a fine capillary tube, spot the benzene starting material in the first lane.

    • Spot a co-spot (benzene + quenched reaction mixture) in the second lane.

    • Spot the quenched reaction mixture in the third lane.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (see Table 1). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend to ~1 cm from the top of the plate.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like benzene and butyrophenone will appear as dark spots.

    • Optionally, stain the plate using an appropriate agent (e.g., potassium permanganate stain) to visualize non-UV active species like butyric acid.

  • Interpretation: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The reaction is progressing if the intensity of the starting material spot(s) decreases while the product spot (butyrophenone) intensity increases over time.

Analyte Typical Mobile Phase Expected Rf Comments
Benzene10% Ethyl Acetate / Hexane~0.8 - 0.9Highly non-polar, runs close to the solvent front.
Butyrophenone10% Ethyl Acetate / Hexane~0.4 - 0.5The ketone functional group increases polarity, reducing Rf.
Butyric Acid10% Ethyl Acetate / Hexane~0.1 - 0.2(From hydrolysis of butanoyl chloride). The carboxylic acid is highly polar and will have a low Rf.

Table 1: Example TLC system for monitoring butyrophenone synthesis.

Technique II: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC is a high-resolution separation technique ideal for volatile and thermally stable compounds like butyrophenone.[10] It provides quantitative data on the reaction progress, allowing for the calculation of percent conversion and purity. Coupling the gas chromatograph to a mass spectrometer (MS) provides definitive peak identification based on mass-to-charge ratio and fragmentation patterns, which is invaluable for identifying unexpected side-products.[11][12] The choice of a capillary column with a non-polar stationary phase (e.g., DB-5ms) is logical, as it separates compounds primarily based on their boiling points, which differ significantly between benzene (80 °C), butanoyl chloride (102 °C), and butyrophenone (232 °C).

Protocol: Quantitative Analysis by GC-MS

  • Standard Preparation: Prepare a series of calibration standards of known concentrations of butyrophenone and an internal standard (e.g., dodecane) in a suitable solvent (e.g., dichloromethane).

  • Sample Preparation:

    • Take a 0.1 mL aliquot of the reaction mixture and quench it in 1 mL of cold water.

    • Extract with 1 mL of dichloromethane containing a known concentration of the internal standard.

    • Vortex thoroughly and allow the layers to separate.

    • Transfer the organic (bottom) layer to a GC vial.

  • Instrument Setup: Configure the GC-MS system according to the parameters in Table 2.

  • Analysis:

    • First, inject the calibration standards to generate a calibration curve (Peak Area Ratio vs. Concentration).

    • Inject the prepared reaction sample.

  • Data Interpretation:

    • Identify the peaks in the chromatogram based on their retention times and confirm their identity using the mass spectrum. Butyrophenone (m/z 148) is known to produce characteristic fragments at m/z 120 and 105.[13]

    • Calculate the concentration of butyrophenone in the sample using the calibration curve.

    • Determine the percent conversion by comparing the amount of product formed to the initial amount of limiting reactant.

Parameter Setting Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)Industry-standard non-polar column, provides excellent separation based on boiling point.
Carrier Gas Helium, 1.0 mL/minInert and provides good efficiency.
Injector Temp. 250 °CEnsures rapid volatilization of all analytes without degradation.
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 20 °C/min, hold 5 minStarts low to separate volatile reactants, then ramps quickly to elute the higher-boiling product efficiently.
Detector (MS) Electron Ionization (EI) at 70 eV, Scan range 40-300 m/zStandard EI energy provides reproducible fragmentation patterns for library matching.
Expected Rt Benzene: ~3 min; Butanoyl Chloride: ~4 min; Butyrophenone: ~10 minApproximate times, will vary by system.

Table 2: Validated GC-MS parameters for butyrophenone reaction monitoring.

Technique III: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is arguably the most powerful and widely used analytical technique in the pharmaceutical industry for quantitative analysis due to its high precision, reproducibility, and versatility.[14] For butyrophenone, a reversed-phase HPLC (RP-HPLC) method is ideal. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Butyrophenone, being more non-polar than potential polar impurities (like butyric acid), will be retained longer on the column. This method allows for accurate quantification of the product and separation from non-volatile impurities that are not amenable to GC analysis.

Chromatography_Principle cluster_0 cluster_1 cluster_2 t0 Mixture Injected A B C t1 Separation Begins A B C t2 Compounds Elute A B C Detector Detector Signal t2:p1->Detector Elutes First (Less Retained) t2:p3->Detector Elutes Last (More Retained)

Caption: Principle of chromatographic separation over time.

Protocol: Quantitative Analysis by RP-HPLC

  • Standard Preparation: Prepare a series of calibration standards of butyrophenone in the mobile phase.

  • Sample Preparation:

    • Take a 0.1 mL aliquot of the reaction mixture and quench it in 1 mL of cold water.

    • Extract with 1 mL of ethyl acetate.

    • Take 0.1 mL of the organic layer and dilute it to 1.0 mL with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup: Configure the HPLC system according to the parameters in Table 3.

  • Analysis: Run the calibration standards to generate a calibration curve, followed by the reaction samples.

  • Data Interpretation: Identify the butyrophenone peak by its retention time. Quantify using the peak area and the calibration curve.

Parameter Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeA robust, general-purpose reversed-phase column suitable for this analysis.
Mobile Phase 60:40 Acetonitrile:Water (Isocratic)Provides good resolution and a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Detector UV-Vis at 245 nmButyrophenone has a strong UV absorbance maximum around this wavelength.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Table 3: Validated HPLC parameters for butyrophenone reaction monitoring.

Technique IV: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides unambiguous structural information and is inherently quantitative under specific acquisition conditions (qNMR), sometimes without the need for response factor calibration.[15][16] For reaction monitoring, an aliquot can be analyzed to confirm the formation of the desired product structure by observing the appearance of characteristic signals, such as the aromatic protons adjacent to the carbonyl group and the aliphatic protons of the butyl chain.[17] By comparing the integration of a product peak to a reactant peak, one can directly calculate the molar ratio and thus the reaction conversion.

Protocol: Structural Confirmation and Conversion Analysis by ¹H NMR

  • Sample Preparation:

    • Take a ~0.5 mL aliquot from the reactor, quench, and extract as previously described.

    • Carefully evaporate the solvent in vacuo.

    • Dissolve the residue in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to an NMR tube.

  • Instrument Setup: Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ for accurate integration if performing qNMR.

  • Data Interpretation:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Identify the diagnostic peaks for the reactants and product (see Table 4).

    • Calculate percent conversion by integrating a unique product signal (e.g., the triplet at ~2.9 ppm) and a unique reactant signal (e.g., benzene singlet at 7.36 ppm) and comparing their relative molar amounts.

Compound Proton Expected Chemical Shift (δ, ppm) Multiplicity
BenzeneAr-H 7.36Singlet
Butanoyl Chloride-CH₂-C=O2.91Triplet
Butyrophenone Ar-H (ortho to C=O)7.95 Multiplet
Butyrophenone Ar-H (meta, para)7.45 - 7.60 Multiplet
Butyrophenone -CH₂ -C=O2.98 Triplet

Table 4: Diagnostic ¹H NMR signals for monitoring butyrophenone synthesis in CDCl₃.

Technique V: In-situ Infrared (IR) Spectroscopy

Expertise & Rationale: The advent of robust fiber-optic probes has enabled the use of IR spectroscopy for real-time, continuous monitoring directly within the reaction vessel.[18][19] This technique, often called Process Analytical Technology (PAT), eliminates the need for sampling and provides a continuous reaction profile. The underlying principle is the monitoring of changes in characteristic vibrational frequencies. The Friedel-Crafts acylation is perfectly suited for this, as we can track the disappearance of the butanoyl chloride carbonyl (C=O) stretch and the simultaneous appearance of the butyrophenone conjugated ketone C=O stretch, which absorb at distinct frequencies.[20][21]

Spectroscopy_Workflow Probe In-situ Probe (IR / Raman) Spectrometer Spectrometer Probe->Spectrometer Collects Signal Data Time-Resolved Data (Absorbance vs. Wavenumber) Spectrometer->Data Generates Spectra Trending Concentration Trending (Absorbance vs. Time) Data->Trending Extracts Key Peaks Profile Reaction Profile Trending->Profile

Caption: Workflow for in-situ spectroscopic reaction analysis.

Protocol: Real-Time Monitoring with ATR-FTIR

  • System Setup:

    • Insert an Attenuated Total Reflectance (ATR) probe into the reaction vessel before adding reagents.

    • Ensure the probe tip is fully submerged in the reaction medium.

    • Collect a background spectrum of the solvent and starting materials before initiating the reaction.

  • Data Acquisition:

    • Initiate the reaction (e.g., by adding the catalyst).

    • Begin collecting spectra at regular intervals (e.g., every 1-2 minutes) for the duration of the reaction.

  • Data Interpretation:

    • Identify the key absorption bands for the reactant and product (see Table 5).

    • Plot the absorbance (or peak height/area) of these bands as a function of time.

    • The resulting kinetic profile will show the reactant concentration decreasing and the product concentration increasing, leveling off as the reaction reaches completion.

Compound Functional Group Expected Frequency (cm⁻¹) Comment
Butanoyl ChlorideAcyl Chloride C=O~1800 cm⁻¹This peak will decrease in intensity over time.
ButyrophenoneAryl Ketone C=O~1685 cm⁻¹This peak will grow in intensity as the product is formed.

Table 5: Key IR frequencies for in-situ monitoring of butyrophenone synthesis.

Summary and Comparison of Techniques

Technique Information Speed Cost / Sample Primary Application
TLC QualitativeVery Fast (<15 min)Very LowRapid go/no-go checks, reaction progress visualization.
GC-MS Quantitative, Structural IDModerate (20-30 min)ModerateAccurate purity and yield determination, side-product identification.
HPLC QuantitativeModerate (15-25 min)ModerateGold standard for precise quantification of product and impurities.
NMR Quantitative, Structural IDSlow (>30 min)HighUnambiguous structure confirmation, accurate conversion calculation.
In-situ IR Real-time, KineticReal-TimeLow (after initial setup)Continuous monitoring of reaction kinetics and endpoint determination without sampling.

Table 6: Comparative summary of analytical techniques for reaction monitoring.

References

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  • Wang, Z., et al. (2020). Application of in situ ATR-IR spectroscopy for the synthesis of bisphenol F: optimization, mechanistic and kinetics studies. Analytical Methods. Retrieved from [Link]

  • Singh, T., et al. (2018). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Helander, A., et al. (2013). Analyses of butyrophenones and their analogues in whole blood by high-performance liquid chromatography–electrospray tandem mass spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

  • Starek, M., et al. (2021). Comparison of the Limit of Detection of Paracetamol, Propyphenazone, and Caffeine Analyzed Using Thin-Layer Chromatography and High-Performance Thin-Layer Chromatography. Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices. MDPI. Retrieved from [Link]

  • Shimadzu. (n.d.). Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Shimadzu. Retrieved from [Link]

  • Ah μεταξύ, A. D., et al. (2021). Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. Journal of Organic Chemistry. Retrieved from [Link]

  • Aher, N. G., et al. (2011). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Zenkevich, I. G. (2018). Electron ionization mass spectrum of butyrophenone. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

  • Sane, R. T., et al. (2009). Development and Validation of High Performance Thin Layer Chromatographic Method for Estimation of Brimonidine Tartrate as Bulk Drug and in Ophthalmic Solutions. Journal of Pharmaceutical Research. Retrieved from [Link]

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  • Yoshino, K., et al. (2021). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

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  • Signoretto, M., et al. (2019). The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis. ACS Catalysis. Retrieved from [Link]

  • Guillaumet, G., et al. (1998). Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Majumdar, D. C., & Raha, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]

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  • Chopa, C. S., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Organic Chemistry. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the derivatization of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane, a key intermediate in the synthesis of butyrophenone analogs. Butyrophenones are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly as antipsychotic agents that target dopamine and serotonin receptors.[1][2] This document details robust synthetic protocols, explains the causal logic behind experimental choices, and outlines a strategy for subsequent Structure-Activity Relationship (SAR) studies. The core focus is on the nucleophilic substitution of the terminal chloride, a versatile handle for introducing a wide array of chemical diversity. These application notes are intended for researchers and scientists in drug development, offering field-proven insights to guide the synthesis and evaluation of novel analogs.

Introduction: The Butyrophenone Scaffold and the Imperative of SAR

The butyrophenone pharmacophore is a well-established structural motif in medicinal chemistry. Its general structure comprises a fluorobutyrophenone moiety, a central linker, and a variable terminal group.[3] The parent compound, this compound, serves as an ideal starting point for SAR explorations due to the reactive alkyl chloride. The para-fluoro substituent on the aromatic ring is often crucial for enhancing antipsychotic activity.[4]

The primary objective of derivatizing this scaffold is to systematically modify its structure to probe the molecular interactions with biological targets. By introducing diverse functional groups at the terminal position, researchers can elucidate the key structural features required for optimal potency, selectivity, and pharmacokinetic properties. This iterative process of synthesis and biological evaluation is the cornerstone of rational drug design.

Foundational Chemistry: Nucleophilic Substitution at the Butyl Chain

The chlorine atom in this compound is a good leaving group, making the terminal carbon susceptible to nucleophilic attack. This reaction, typically proceeding via an SN2 mechanism, is the primary strategy for derivatization.[5] The choice of nucleophile is critical as it dictates the physicochemical properties of the final compound.

Causality Behind Experimental Choices:

  • Reaction Mechanism: As a primary alkyl halide, the substrate strongly favors the SN2 pathway. This is advantageous as it leads to a predictable, single product with an inversion of stereochemistry if a chiral nucleophile is used.[6][7] The concerted nature of the SN2 reaction minimizes the formation of side products that could arise from carbocation rearrangements inherent to SN1 mechanisms.[5]

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are preferred for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.[6]

  • Role of a Base: In cases where the nucleophile is a neutral amine or thiol, a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or triethylamine) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocols: Synthesis of Representative Derivatives

The following protocols describe the synthesis of two representative derivatives to illustrate the versatility of the this compound scaffold.

Protocol 1: Synthesis of 1-(4-Fluoro-3-methylphenyl)-4-(piperidin-1-yl)butan-1-one

This protocol demonstrates the introduction of a cyclic amine, a common feature in many CNS-active drugs.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis A This compound E Reflux (80°C, 12h) Monitoring by TLC A->E B Piperidine B->E C K₂CO₃ C->E D Acetonitrile (Solvent) D->E F Cool to RT E->F G Filter solid F->G H Concentrate filtrate G->H I Dissolve in EtOAc H->I J Wash with H₂O & Brine I->J K Dry over Na₂SO₄ J->K L Concentrate K->L M Column Chromatography L->M N Characterization (NMR, MS) M->N

Caption: Workflow for the synthesis of a piperidine derivative.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile (10 mL/mmol), add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 4-(4-(4-Chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluoro-3-methylphenyl)butan-1-one

This protocol illustrates the synthesis of a more complex derivative with a diazepane moiety, which has been explored for atypical antipsychotic agents.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-chlorophenyl)-1,4-diazepane (1.1 eq) and potassium carbonate (2.0 eq) in anhydrous DMF (15 mL/mmol). Add a solution of this compound (1.0 eq) in DMF dropwise.

  • Reaction: Stir the reaction mixture at 60°C for 24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.

  • Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) Study Design

A systematic SAR study involves the synthesis of a library of analogs with diverse functionalities. The goal is to understand how different structural modifications impact biological activity.

Logical Flow of an SAR Study:

SAR_Flow A Lead Compound (e.g., Piperidine Derivative) B Hypothesis Generation (e.g., Increase lipophilicity) A->B C Analog Design & Synthesis (Introduce diverse groups) B->C D In Vitro Screening (Binding Assays, Functional Assays) C->D E Data Analysis (Potency, Selectivity) D->E F SAR Elucidation E->F F->B Iterative Refinement G In Vivo Studies (Promising Candidates) F->G

Caption: Iterative cycle of an SAR study.

Key Modifications for SAR Exploration:

  • Size and Lipophilicity of the Terminal Group: Introduce a range of cyclic and acyclic amines of varying sizes (e.g., pyrrolidine, azepane) and lipophilicity to probe the steric and hydrophobic requirements of the binding pocket.

  • Introduction of Hydrogen Bond Donors/Acceptors: Incorporate functionalities like hydroxyl groups or amides to explore potential hydrogen bonding interactions with the target receptor.[8]

  • Aromatic Substituents: For derivatives containing a terminal aromatic ring (as in Protocol 2), systematically vary the substituents on this ring (e.g., electron-donating vs. electron-withdrawing groups) to investigate electronic effects on binding affinity.

  • Conformational Restriction: Introduce rigid linkers or bridged ring systems to limit conformational flexibility and potentially lock the molecule in a bioactive conformation.[8]

Data Presentation for SAR Analysis:

A well-structured table is crucial for comparing the biological data of the synthesized analogs.

Compound IDTerminal GroupLipophilicity (clogP)In Vitro Potency (IC₅₀, nM)Selectivity (Target vs. Off-target)
REF-01 Piperidin-1-yl2.515010-fold
ANA-01 Pyrrolidin-1-yl2.12008-fold
ANA-02 4-Hydroxypiperidin-1-yl1.812015-fold
ANA-03 4-Phenylpiperazin-1-yl4.25025-fold

This is a representative table with hypothetical data.

Characterization and Quality Control

Rigorous analytical characterization is paramount to ensure the identity and purity of each synthesized compound before biological evaluation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the derivatives.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the nucleophile. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds. A purity of >95% is generally required for biological screening.

Conclusion

The derivatization of this compound via nucleophilic substitution is a robust and versatile strategy for generating libraries of butyrophenone analogs for SAR studies. By systematically exploring the chemical space around this scaffold, researchers can gain valuable insights into the structural requirements for desired biological activity, ultimately leading to the identification of novel drug candidates with improved therapeutic profiles. The protocols and strategies outlined in this guide provide a solid foundation for initiating such a drug discovery program.

References

  • Benchchem. The Structural Ballet of a Butyrophenone: An In-Depth Technical Guide to the Structure-Activity Relationship of Timiperone and its Analogs.
  • Dubinsky, B., et al. (2004). Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. Psychopharmacology.
  • Pharmacy 180. (n.d.). SAR of Butyrophenones.
  • Lunkad, A. (2023). SAR of Butyrophenone. YouTube.
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of (S)-(+)-1-Chloro-2-methylbutane.
  • Adekola, K., et al. (2017). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides.
  • LibreTexts. (2023). 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry.
  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.
  • LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Friedel-Crafts acylation reaction. Here, we address common challenges, explain the causality behind experimental choices, and provide a validated protocol to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for maximizing the yield in this synthesis?

The most critical factor is stringent temperature control. The primary competing side reaction is an intramolecular cyclization of the product to form a tetralone byproduct.[1][2] Lower temperatures, ideally between 0°C and 5°C, significantly favor the desired intermolecular acylation over this subsequent intramolecular reaction.[2][3] Elevated temperatures or extended reaction times dramatically increase the rate of cyclization, leading to significant yield loss.[1]

Q2: My reaction is sluggish or incomplete, even with a catalyst. Why is the yield still low?

This is a common issue stemming from a misunderstanding of the catalyst's role in Friedel-Crafts acylation. The Lewis acid, typically aluminum chloride (AlCl₃), is not a true catalyst in this reaction. The ketone product formed is a moderate Lewis base and forms a stable, often irreversible complex with the AlCl₃.[2][4] This complexation effectively removes the AlCl₃ from the reaction. Therefore, a stoichiometric amount (at least 1.0 equivalent) or, more commonly, a slight excess (1.1-1.3 equivalents) relative to the 4-chlorobutyryl chloride is required to drive the reaction to completion.[4][5]

Q3: I've isolated a major byproduct with a different molecular weight. What is it likely to be?

The most probable byproduct is a tetralone derivative. After the initial successful acylation, the Lewis acid can activate the terminal chlorine on the butanoyl chain of the product. This creates a carbocation that can be attacked by the electron-rich aromatic ring in an intramolecular Friedel-Crafts alkylation, forming a six-membered ring.[1][2] This side reaction is minimized by maintaining low temperatures and quenching the reaction promptly upon consumption of the starting material.[1]

Q4: What is the optimal order for adding the reagents?

The preferred method is the "Perrier addition procedure."[6] This involves preparing a suspension of the Lewis acid (AlCl₃) in an anhydrous solvent and then adding the 4-chlorobutyryl chloride to pre-form the reactive acylium ion complex. The aromatic substrate, 2-fluoro-1-methylbenzene, is then added dropwise to this pre-formed complex at a controlled low temperature.[2][7] This approach ensures the reactive electrophile is readily available for the aromatic substrate and can improve selectivity and overall yield.[6]

Q5: Can I use any chlorinated solvent? Are there other options?

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the preferred solvents due to their inertness under reaction conditions and their ability to dissolve the reactants and intermediates.[7][8][9] It is absolutely critical that the solvent is anhydrous, as any moisture will hydrolyze the 4-chlorobutyryl chloride to the unreactive carboxylic acid and deactivate the Lewis acid catalyst.[2] While other solvents like carbon disulfide have been used, DCM and DCE offer a good balance of properties for this synthesis.[5] Avoid using solvents that can themselves undergo Friedel-Crafts reactions, such as benzene or chlorobenzene.[6]

Reaction Mechanism & Workflow Visualization

Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation A 4-Chlorobutyryl Chloride C Acylium Ion Complex [Resonance Stabilized] A->C + AlCl₃ B AlCl₃ (Lewis Acid) B->C E σ-Complex (Arenium Ion) C->E D 2-Fluoro-1-methylbenzene (Nucleophile) D->E + Acylium Ion F Product-Catalyst Complex E->F - H⁺ (to AlCl₄⁻) G Final Product (After Work-up) F->G Aqueous Work-up H AlCl₄⁻ H->F

Caption: Mechanism of Friedel-Crafts Acylation.

Optimized Synthesis Workflow

G start Start prep Prepare Anhydrous AlCl₃ Suspension in DCM (0-5°C) start->prep complex Dropwise add 4-Chlorobutyryl Chloride to form Acylium Complex prep->complex addition Slowly add 2-Fluoro-1-methylbenzene Solution (maintain 0-5°C) complex->addition monitor Monitor Reaction by TLC/GC (1-4 hours) addition->monitor quench Pour Reaction Mixture into Ice/HCl Solution monitor->quench extract Separate Layers & Extract Aqueous Phase with DCM quench->extract wash Wash Combined Organic Layers (H₂O, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄, Filter, and Concentrate wash->dry purify Purify Crude Product (Recrystallization or Chromatography) dry->purify end End purify->end

Caption: Optimized workflow for the synthesis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution & Explanation
Low or No Product Formation 1. Deactivated Catalyst: AlCl₃ is highly hygroscopic. Moisture deactivates it, preventing the formation of the acylium ion.1. Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous grade solvents.[2]
2. Insufficient Catalyst: The ketone product complexes with AlCl₃, removing it from the reaction.2. Use a stoichiometric excess of AlCl₃ (e.g., 1.1 to 1.3 molar equivalents relative to the acyl chloride) to ensure enough is available to drive the reaction to completion.[4]
3. Hydrolyzed Acyl Chloride: 4-chlorobutyryl chloride readily reacts with water to form the unreactive 4-chlorobutyric acid.3. Use freshly distilled or a new bottle of 4-chlorobutyryl chloride. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[2]
High Percentage of Tetralone Byproduct 1. Elevated Reaction Temperature: The intramolecular cyclization has a higher activation energy and is favored at higher temperatures.1. Maintain strict temperature control at 0-5°C throughout the addition and reaction period using an ice/salt or cryocooler bath.[1][2]
2. Prolonged Reaction Time: Leaving the reaction for too long after the starting material is consumed allows the slower side reaction to proceed.2. Monitor the reaction progress closely using TLC or GC. Once the 2-fluoro-1-methylbenzene is consumed, proceed immediately to the quenching step.
Crude Product is Acidic / Presence of Carboxylic Acid 1. Moisture Contamination: Water present in the solvent or on the glassware hydrolyzed the acyl chloride.1. Rigorously dry all solvents and glassware. Consider purging the reaction vessel with an inert gas before adding reagents.[2]
Low Product Recovery After Work-up 1. Incomplete Quenching: The product-AlCl₃ complex may not have fully decomposed, leading to product loss in the aqueous layer.1. Quench the reaction by pouring it slowly into a vigorously stirred mixture of crushed ice and concentrated HCl. This ensures the complete breakdown of the aluminum complexes.[2]
2. Insufficient Extraction: The product may have some solubility in the acidic aqueous layer.2. After separating the organic layer, extract the aqueous layer at least two more times with fresh portions of the solvent (DCM).

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired intermolecular acylation product.

Reagents & Molar Equivalents

ReagentMolar Eq.Notes
2-Fluoro-1-methylbenzene1.0Limiting Reagent
4-Chlorobutyryl Chloride1.1Slight excess to ensure full conversion of arene.
Aluminum Chloride (AlCl₃)1.2Stoichiometric excess relative to acyl chloride.
Dichloromethane (DCM)-Anhydrous grade.

Procedure

  • Vessel Preparation: Under a nitrogen atmosphere, charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with anhydrous aluminum chloride (1.2 eq.).

  • Catalyst Suspension: Add anhydrous dichloromethane to the flask to create a stirrable suspension. Cool the mixture to 0-5°C using an ice-salt bath.

  • Acylium Ion Formation: Dissolve 4-chlorobutyryl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5°C. Stir for an additional 15 minutes to ensure complete complex formation.[2]

  • Substrate Addition: In a separate dry flask, dissolve 2-fluoro-1-methylbenzene (1.0 eq.) in anhydrous DCM. Add this solution to the dropping funnel.

  • Reaction: Add the 2-fluoro-1-methylbenzene solution dropwise to the reaction mixture over approximately 1 hour. Maintain the internal temperature strictly between 0-5°C.

  • Monitoring: Stir the reaction at 0-5°C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Quenching: While the reaction proceeds, prepare a beaker with a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. Once the reaction is complete, slowly and carefully pour the reaction mixture into the ice/HCl slurry.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

References

[3] Benchchem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene. Retrieved from Benchchem website. [10] Benchchem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. Retrieved from Benchchem website. [11] Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from saskoer.ca. [12] Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from masterorganicchemistry.com. [4] Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from en.wikipedia.org. [13] BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from byjus.com. [14] ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. Retrieved from researchgate.net. [15] Royal Society of Chemistry. (2025, December 2). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science. Retrieved from pubs.rsc.org. [6] PubMed Central. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from ncbi.nlm.nih.gov. [16] ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from pubs.acs.org. [8] ChemicalBook. (n.d.). 4-Chloro-4'-fluorobutyrophenone synthesis. Retrieved from chemicalbook.com. [17] Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from sigmaaldrich.com. [5] PrepChem.com. (n.d.). Synthesis of 4-Chloro-1-(4-methylphenyl)butan-1-one. Retrieved from prepchem.com. [7] PrepChem.com. (n.d.). Synthesis of 4-chloro-1-(4-methylphenyl)butanone. Retrieved from prepchem.com. [18] Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from chemistrysteps.com. [19] ResearchGate. (2025, August 6). (PDF) Friedel-Crafts acylation of aromatic compounds. Retrieved from researchgate.net. [1] Benchchem. (n.d.). Application Notes and Protocols: Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation. Retrieved from Benchchem website. [9] Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from patents.google.com. [20] ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation.... Retrieved from researchgate.net. [21] Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from khanacademy.org. [22] YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from youtube.com. [23] Reddit. (2015, October 8). Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. Retrieved from reddit.com. [24] Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from masterorganicchemistry.com. [25] Echemi. (2025, March 12). Understanding Friedel-Crafts Alkylation and Acylation. Retrieved from echemi.com. [2] Benchchem. (n.d.). Technical Support Center: Improving Selectivity in Friedel-Crafts Acylation with 4-Chlorobutanoyl Chloride. Retrieved from Benchchem website. [26] Benchchem. (n.d.). An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone (CAS: 151945-84-5). Retrieved from Benchchem website.

Sources

Identifying and minimizing side products in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and minimizing common side products. As Senior Application Scientists, we understand that success in synthesis lies in mastering the nuances of a reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Friedel-Crafts Alkylation: Troubleshooting Guide

Friedel-Crafts alkylation is a fundamental method for forming C-C bonds by attaching an alkyl group to an aromatic ring.[1][2] However, the reaction is notorious for several side reactions that can complicate synthesis and reduce yields. This section addresses the most common challenges.

Q1: My reaction is producing a mixture of mono-, di-, and even tri-alkylated products. How can I achieve selective mono-alkylation?

A1: Cause Analysis: Polyalkylation

This issue is known as polyalkylation , and it is one of the most significant drawbacks of the Friedel-Crafts alkylation.[3] It occurs because the initial product of the reaction—the alkylated aromatic ring—is more nucleophilic and thus more reactive than the starting material. The newly added alkyl group is an electron-donating group, which "activates" the ring, making it more susceptible to further electrophilic attack by the carbocation.[4][5][6]

Mechanism of Polyalkylation

The initial alkylation activates the aromatic ring, making the second alkylation step kinetically faster than the first.

Polyalkylation cluster_step1 Step 1: Initial Alkylation (Slower) cluster_step2 Step 2: Second Alkylation (Faster) A Benzene B Alkyl-Benzene (Activated Product) A->B + R-X, AlCl₃ C Alkyl-Benzene D Di-Alkyl-Benzene (Side Product) C->D + R-X, AlCl₃

Caption: Polyalkylation occurs because the first product is more reactive.

Troubleshooting & Optimization Protocol
  • Utilize an Excess of the Aromatic Substrate: The most direct and common method to suppress polyalkylation is to use a large excess of the aromatic starting material relative to the alkylating agent.[4][7] This statistically increases the probability that the electrophile will encounter and react with an unalkylated ring rather than the more reactive mono-alkylated product.[7] For inexpensive substrates like benzene or toluene, they can often be used as the reaction solvent.[4]

  • Employ the Acylation-Reduction Strategy: A more robust and often preferred method to guarantee mono-substitution is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[4][6][8]

    • Acylation: The acyl group is electron-withdrawing and deactivates the aromatic ring, which prevents any further electrophilic substitution.[4][5][9]

    • Reduction: The resulting aryl ketone can then be reduced to the desired alkyl group using standard methods like the Clemmensen (Zn-Hg/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction.[4][8] This two-step sequence also cleverly bypasses the issue of carbocation rearrangements (see Q2).[4][8]

Q2: The major product I've isolated is an isomer of my target compound. What happened, and how can I synthesize the desired straight-chain product?

A2: Cause Analysis: Carbocation Rearrangement

This is a classic side reaction in Friedel-Crafts alkylation, occurring whenever a carbocation intermediate has the opportunity to rearrange to a more stable form.[10][3][11] The reaction proceeds via the formation of a carbocation (or a carbocation-like complex) when the alkyl halide reacts with the Lewis acid.[2][11][12] If this carbocation can become more stable through a 1,2-hydride shift or a 1,2-alkyl shift, it will do so rapidly before the aromatic ring can attack.[10][11][13]

For example, attempting to synthesize n-propylbenzene from 1-chloropropane and benzene will yield almost exclusively isopropylbenzene (cumene).[10][3][11] The initially formed primary carbocation rearranges to the more stable secondary carbocation.[11]

Mechanism of Carbocation Rearrangement

Rearrangement start 1-Chloropropane + AlCl₃ primary_carbocation Primary Carbocation (Less Stable) start->primary_carbocation hydride_shift 1,2-Hydride Shift primary_carbocation->hydride_shift secondary_carbocation Secondary Carbocation (More Stable) hydride_shift->secondary_carbocation benzene_attack Benzene Attack secondary_carbocation->benzene_attack product Isopropylbenzene (Rearranged Product) benzene_attack->product

Caption: Carbocation rearrangement leading to an isomeric product.

Troubleshooting & Optimization Protocol
  • Acylation-Reduction is the Gold Standard: As mentioned in Q1, the most reliable way to synthesize straight-chain alkylbenzenes is to use the Friedel-Crafts acylation followed by reduction. The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement.[8][14][15] This allows for the installation of the desired carbon skeleton, which can then be reduced to the target alkyl group.

    • Step-by-Step Example (Synthesis of n-Propylbenzene):

      • Acylation: React benzene with propanoyl chloride and AlCl₃. This forms propiophenone.

      • Reduction: Reduce the propiophenone using Wolff-Kishner conditions (hydrazine, KOH, heat) to yield n-propylbenzene.

  • Choice of Alkylating Agent: If direct alkylation is necessary, choose an alkylating agent that generates a stable carbocation not prone to rearrangement (e.g., tertiary halides, benzylic halides).[14]

Q3: My reaction is not proceeding at all. What are the common causes for a failed Friedel-Crafts reaction?

A3: Cause Analysis: Substrate and Catalyst Incompatibility

Several factors can completely inhibit a Friedel-Crafts reaction.

  • Strongly Deactivated Aromatic Rings: The reaction is an electrophilic aromatic substitution, meaning the aromatic ring acts as a nucleophile. If the ring contains strongly electron-withdrawing (deactivating) groups like nitro (-NO₂), cyano (-CN), sulfonic acid (-SO₃H), or carbonyl groups (-COR), its electron density is too low to attack the carbocation electrophile.[1][10][16][17] The reaction generally fails if the substrate is less reactive than a monohalobenzene.[18]

  • Presence of Basic Amine or Hydroxyl Groups: Aromatic compounds with -NH₂, -NHR, -NR₂, or -OH groups fail to undergo Friedel-Crafts reactions. The lone pair on the nitrogen or oxygen atom is basic and will react with the Lewis acid catalyst (e.g., AlCl₃).[17][19] This forms a complex that deactivates the catalyst and places a positive charge on the atom adjacent to the ring, making the ring strongly deactivated.[10][17]

  • Unsuitable Alkylating Agents: Aryl halides and vinyl halides cannot be used as alkylating agents because the corresponding carbocations (aryl and vinylic) are highly unstable and difficult to form under reaction conditions.[10][13][20]

Troubleshooting & Optimization Workflow

Troubleshooting_Failure start Reaction Fails q1 Does the aromatic ring have -NO₂, -CN, -COR, -SO₃H? start->q1 q2 Does the aromatic ring have -NH₂, -OH, or derivatives? q1->q2 No ans1_yes Ring is too deactivated. Protect/remove group or choose alternative synthesis. q1->ans1_yes Yes q3 Is the alkylating agent an aryl or vinyl halide? q2->q3 No ans2_yes Substrate complexes with catalyst. Protect the functional group before the reaction. q2->ans2_yes Yes ans3_yes Unstable carbocation. Use an alkyl halide (sp³ C-X bond). q3->ans3_yes Yes

Caption: Diagnostic workflow for failed Friedel-Crafts reactions.

Friedel-Crafts Acylation: Troubleshooting Guide

Friedel-Crafts acylation is often considered more reliable than alkylation because it avoids both poly-substitution and carbocation rearrangements.[14][15] However, it has its own set of requirements and potential pitfalls.

Q4: Why is my acylation reaction sluggish or failing, even with an activated ring? I'm using a catalytic amount of AlCl₃.

A4: Cause Analysis: Catalyst Stoichiometry and Deactivation

This is a very common issue and stems from a fundamental difference between acylation and alkylation.

  • Stoichiometric Catalyst Requirement: In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) is not truly a catalyst but a reagent that is consumed. The product of the reaction is an aryl ketone. The carbonyl oxygen of this ketone is a Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[14][16] This complexation removes the AlCl₃ from the reaction cycle. Therefore, you must use at least a stoichiometric amount (1.0 equivalent or slightly more) of the Lewis acid relative to the acylating agent.[14][16]

  • Catalyst Deactivation by Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture.[16][19] Any water in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, preventing the reaction from starting. It is critical to use anhydrous conditions.

Troubleshooting & Optimization Protocol
  • Ensure Stoichiometric Catalyst Loading: Check your calculations. You need at least one mole of AlCl₃ for every mole of acyl chloride or anhydride. It is common practice to use a slight excess (e.g., 1.1 equivalents).

  • Maintain Rigorous Anhydrous Conditions:

    • Glassware: Oven-dry all glassware overnight and cool it under a stream of dry nitrogen or in a desiccator immediately before use.

    • Solvents: Use freshly opened anhydrous solvents or solvents dried by appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system).

    • Reagents: Use fresh, high-purity AlCl₃ from a newly opened bottle. Weigh it out quickly to minimize exposure to atmospheric moisture.

Table 1: Comparison of Common Lewis Acid Catalysts
CatalystRelative StrengthTypical Applications & Notes
AlCl₃ Very StrongThe most common and highly active catalyst for both alkylation and acylation. Can promote side reactions.[21]
FeCl₃ StrongA good, less expensive alternative to AlCl₃, often used in industrial processes. Can provide similar selectivity.[11][21]
BF₃ StrongOften used with alkyl fluorides or as a gas. Useful in specific applications.[10]
Zeolites Solid AcidUsed extensively in industrial-scale alkylations (e.g., ethylbenzene synthesis). Environmentally benign and reusable.[14]
ZnCl₂ MildUsed for acylations on highly activated rings.[14]
Q5: Is it possible to perform a Friedel-Crafts reaction to add an aldehyde group (-CHO)?

A5: Cause Analysis: Reagent Instability

Direct formylation using formyl chloride (HCOCl) under standard Friedel-Crafts conditions is not feasible. Formyl chloride is extremely unstable and readily decomposes to carbon monoxide (CO) and hydrogen chloride (HCl).[14][22] Therefore, alternative named reactions that generate the formylating agent in situ must be used.

Alternative Formylation Methods
  • Gattermann-Koch Reaction: This reaction uses a mixture of CO and HCl with a catalyst mixture of AlCl₃ and CuCl to formylate benzene and activated derivatives.

  • Vilsmeier-Haack Reaction: This method uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide (like DMF) to formylate activated aromatic rings.

These specialized methods are the standard approaches for introducing an aldehyde group onto an aromatic ring.

References
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? Retrieved from [Link]

  • Gauth. (n.d.). How can polyalkylation be minimized in Friedel-Crafts alkylation? Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts Alkylation of aromatic molecules. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Why are Friedel Crafts reaction not possible for molecules less activated than benzene? Retrieved from [Link]

  • Quora. (2022). What is the difference between Friedel Crafts reaction and Friedel Crafts acylation? Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Pediaa.Com. (2017). Difference Between Friedel Crafts Acylation and Alkylation. Retrieved from [Link]

  • Difference Between. (2018). Difference Between Friedel Crafts Acylation and Alkylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Friedel–Crafts with unsaturated halides. Retrieved from [Link]

  • All 'Bout Chemistry. (2020). Reversibility in Friedel Craft Alkylation vs. de-alkylation, MCQ & meta-selectivity with mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Chlorinated Aromatic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving peak tailing issues in the HPLC analysis of chlorinated aromatic ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common chromatographic challenges. Here, we move beyond simple checklists to explain the underlying causes of peak tailing and provide robust, scientifically-grounded troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of chlorinated aromatic ketones?

A: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape.[2] Tailing peaks are problematic because they can compromise resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and indicate underlying issues with your analytical method or HPLC system.[1][3]

Chlorinated aromatic ketones, due to their chemical structures, can be susceptible to secondary interactions with the stationary phase, which is a common cause of peak tailing.[4] Addressing this issue is crucial for ensuring the accuracy and reliability of your analytical results.

Q2: What are the primary causes of peak tailing in reversed-phase HPLC?

A: Peak tailing in reversed-phase HPLC is often a result of more than one retention mechanism occurring during the separation.[2] The most common causes include:

  • Secondary Silanol Interactions: This is a major contributor, especially for compounds with polar or ionizable functional groups.[3] Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with analytes, causing a secondary, stronger retention mechanism that leads to tailing.[2][4]

  • Mobile Phase pH Effects: If the mobile phase pH is close to the pKa of an analyte, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[1][5][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, including tailing.[7]

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can cause band broadening and peak tailing.[1][8]

  • Column Contamination and Degradation: Buildup of contaminants on the column frit or stationary phase can create active sites that cause tailing.[9] Similarly, the degradation of the stationary phase over time can expose more active silanol groups.[8]

In-Depth Troubleshooting Guides

Issue 1: Significant peak tailing is observed for one or more chlorinated aromatic ketones.

This is the most common issue and often points to interactions between the analyte and the stationary phase. The following troubleshooting workflow can help systematically identify and resolve the problem.

Troubleshooting_Workflow cluster_0 Troubleshooting Peak Tailing A Start: Peak Tailing Observed B Step 1: Mobile Phase Optimization A->B C Adjust Mobile Phase pH B->C Primary Approach D Optimize Buffer B->D If pH adjustment is insufficient E Step 2: Column Evaluation C->E If tailing persists D->E If tailing persists F Select Appropriate Column E->F Proactive & Reactive G Column Cleaning/Regeneration E->G Reactive H Step 3: Sample & System Considerations F->H If new column doesn't resolve G->H If cleaning is ineffective I Check for Column Overload H->I J Minimize Extra-Column Volume H->J K Resolution I->K J->K

Caption: A systematic workflow for troubleshooting peak tailing.

The mobile phase is a powerful tool for controlling peak shape.[6]

1.1 Adjusting Mobile Phase pH

  • The Principle: The ionization state of both your analyte and the residual silanol groups on the stationary phase is pH-dependent.[5] By manipulating the mobile phase pH, you can suppress these secondary interactions.

  • Protocol for Chlorinated Aromatic Ketones:

    • Lower the pH: A primary strategy is to lower the mobile phase pH to around 3.0 or lower.[10] At this acidic pH, the residual silanol groups are protonated and less likely to interact with your analytes.[3][10]

    • Buffer Selection: Use a buffer with a pKa close to your target pH.[11] For LC-MS applications, volatile buffers like formic acid or ammonium formate are recommended.[10] For UV detection, phosphate buffers can be used, but be mindful of their potential to precipitate with high concentrations of organic solvent.[10][12]

    • Consider Analyte pKa: It's crucial to operate at a pH that is at least 1.5 to 2 units away from the pKa of your chlorinated aromatic ketone to ensure it exists in a single ionic form.[13]

1.2 Optimizing Buffer Concentration and Type

  • The Principle: Buffers not only control pH but their ions can also compete with the analyte for active sites on the stationary phase, effectively masking the silanol interactions.[14]

  • Protocol:

    • Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can improve peak shape by increasing the ionic strength of the mobile phase.[10] However, for LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[15]

    • Competitive Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can effectively block silanol interactions.[2] However, this is a more traditional approach and may not be necessary with modern, high-purity silica columns.[2]

Buffer SystemTypical pH RangeLC-UV SuitabilityLC-MS SuitabilityComments
Formic Acid/Ammonium Formate 2.7 - 4.7GoodExcellentVolatile and ideal for LC-MS applications.[10]
Acetic Acid/Ammonium Acetate 3.8 - 5.8GoodExcellentAnother excellent volatile buffer for LC-MS.[16]
Phosphate Buffers 2.1 - 3.1, 6.2 - 8.2ExcellentPoorNon-volatile, can contaminate MS systems.[11] Can enhance silica dissolution at high pH.[12]

Your choice of HPLC column is critical for achieving symmetrical peaks.

2.1 Selecting the Right Column

  • The Principle: Modern HPLC columns are designed to minimize silanol interactions.

  • Recommendations:

    • Use End-Capped Columns: These columns have had most of the residual silanol groups chemically deactivated, significantly reducing the potential for secondary interactions.[1]

    • Consider Type B Silica Columns: These are made from high-purity silica with a lower metal content and fewer acidic silanol sites, leading to better peak shapes for a wide range of compounds.[2]

    • Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative stationary phases like polymer-based or hybrid silica-organic materials, which offer different selectivity and can eliminate silanol interactions altogether.[2]

2.2 Column Cleaning and Regeneration

  • The Principle: Over time, columns can become contaminated with strongly retained sample components that can cause peak tailing. A thorough cleaning procedure can restore column performance.

  • Protocol:

    • Disconnect the column from the detector.

    • Flush with a series of solvents in order of decreasing polarity. A common sequence for reversed-phase columns is:

      • Water (20 column volumes)

      • Methanol (20 column volumes)

      • Tetrahydrofuran (THF) (20 column volumes)

      • Methanol (20 column volumes)

    • Equilibrate the column with your mobile phase before re-connecting to the detector. [4]

3.1 Avoiding Column Overload

  • The Principle: Injecting an excessive amount of sample can saturate the stationary phase, leading to peak distortion.[7]

  • Protocol:

    • Reduce Injection Volume: Systematically decrease the injection volume to see if peak shape improves.

    • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.

3.2 Minimizing Extra-Column Volume

  • The Principle: The volume of the HPLC system outside of the column can contribute to band broadening and peak tailing.

  • Protocol:

    • Use Narrow-Bore Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) to connect the injector, column, and detector.[1]

    • Keep Tubing Lengths Short: Minimize the length of all connecting tubing.

    • Ensure Proper Fittings: Use appropriate fittings that are designed to have zero dead volume.

Caption: Mitigation of secondary silanol interactions via pH control.

References

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • SCION Instruments.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • ResearchGate. (2012, August 22). Tailing in HPLC peak.
  • Mastelf. (2024, August 29).
  • Moravek.
  • HPLC Troubleshooting Guide.
  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • A Guide to HPLC and LC-MS Buffer Selection.
  • NIH. (n.d.).
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Sigma-Aldrich.
  • Restek. LC Troubleshooting—All of My Peaks are Tailing!
  • ResearchGate. (2025, August 7).
  • Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Industry news. (2023, December 27).
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • The LCGC Blog. (2013, July 2).

Sources

Technical Support Center: Optimizing the Synthesis of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this Friedel-Crafts acylation reaction. Our focus is on practical, field-tested insights to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Introduction to the Synthesis

The synthesis of this compound is primarily achieved through a Friedel-Crafts acylation of 1-fluoro-2-methylbenzene (2-fluorotoluene) with 4-chlorobutyryl chloride, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones. However, the interplay of activating and deactivating groups on the aromatic ring, along with the potential for side reactions, necessitates careful control over reaction parameters.

This guide will address common challenges encountered during this synthesis, providing a structured approach to problem-solving and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the acylation of 1-fluoro-2-methylbenzene?

The regioselectivity of the Friedel-Crafts acylation of 1-fluoro-2-methylbenzene is governed by the directing effects of the methyl (-CH₃) and fluoro (-F) substituents. The methyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, but also ortho, para-directing group.[1] In this case, the activating effect of the methyl group is generally dominant. Acylation is expected to occur predominantly at the position para to the methyl group (C4), which is also meta to the fluorine atom. This is due to the strong activating and directing effect of the methyl group and the significant steric hindrance at the positions ortho to the methyl group, one of which is also adjacent to the fluorine atom. Therefore, the desired product, this compound, is the expected major isomer.[1]

Q2: I am observing a very low yield. What are the most common causes?

Low yields in Friedel-Crafts acylation are a frequent issue and can often be attributed to several factors:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will react with and deactivate the catalyst.[2]

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required.[2]

  • Deactivated Aromatic Ring: While the methyl group is activating, the fluorine atom has a deactivating inductive effect. This can make 1-fluoro-2-methylbenzene less reactive than toluene.[1]

  • Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently. Too low a temperature may result in a sluggish reaction, while too high a temperature can promote side reactions and decomposition.

Q3: I am seeing multiple products in my crude reaction mixture. What are the likely side products?

Besides the desired product, several side products can form:

  • Ortho Isomer: A minor amount of the ortho acylation product (acylation at the C6 position) may be formed. The formation of this isomer is generally disfavored due to steric hindrance from the adjacent methyl group.[3]

  • Polyacylation Products: Although the acyl group is deactivating, preventing a second acylation is a key advantage of Friedel-Crafts acylation over alkylation. However, under forcing conditions or with a large excess of the acylating agent, diacylation could potentially occur, though it is generally not a major concern.

  • Intramolecular Cyclization Product (Tetralone): A significant potential side reaction is the intramolecular Friedel-Crafts alkylation of the initial product. The Lewis acid can activate the terminal chloroalkyl chain, leading to cyclization to form a tetralone byproduct. This is more likely at higher temperatures and with longer reaction times.[2]

Q4: Why is a stoichiometric amount of aluminum chloride necessary?

In Friedel-Crafts acylation, the carbonyl oxygen of the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst (AlCl₃). This complex deactivates both the product towards further acylation and the catalyst.[2] Consequently, at least one equivalent of the Lewis acid per equivalent of the acylating agent is required to drive the reaction to completion. Often, a slight excess (e.g., 1.1-1.3 equivalents) is used to account for any potential deactivation by trace amounts of water.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: Moisture contamination.[2] 2. Insufficient Catalyst: Less than stoichiometric amount used.[2] 3. Low Reactivity of Substrate: Combined electronic effects of -F and -CH₃.[1] 4. Reaction Temperature Too Low: Insufficient thermal energy for the reaction to proceed at a reasonable rate.1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and fresh, high-quality aluminum chloride. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use at least 1.1 equivalents of AlCl₃ relative to 4-chlorobutyryl chloride. 3. Consider a slight increase in reaction temperature or a longer reaction time. Monitor the reaction progress by TLC. 4. Experiment with a gradual increase in temperature, for example, from 0 °C to room temperature, while monitoring for product formation and side reactions.
Significant Formation of ortho-Isomer 1. High Reaction Temperature: Higher temperatures can overcome the steric barrier for ortho attack.[3] 2. Solvent Effects: The choice of solvent can influence the ortho/para ratio.1. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents and for the initial phase of the reaction. 2. Non-polar solvents like dichloromethane or carbon disulfide generally favor the formation of the para isomer due to steric considerations.
Presence of Tetralone Side Product 1. High Reaction Temperature: Promotes intramolecular cyclization.[2] 2. Prolonged Reaction Time: Increases the opportunity for the secondary cyclization reaction to occur.[2]1. Maintain strict temperature control, ideally between 0-10 °C.[2] 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to minimize the formation of the tetralone.
Difficult Product Isolation/Purification 1. Incomplete Quenching: The aluminum chloride-ketone complex has not been fully hydrolyzed. 2. Emulsion Formation during Work-up: Can complicate the separation of aqueous and organic layers. 3. Similar Polarity of Product and Byproducts: Makes chromatographic separation challenging.1. Quench the reaction by slowly and carefully pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[4] 2. Add a saturated solution of brine (NaCl) to help break up emulsions. 3. Optimize your column chromatography conditions (e.g., solvent gradient, silica gel activity) to achieve better separation. Recrystallization may also be an effective purification method.

Experimental Protocol

This protocol provides a general methodology for the Friedel-Crafts acylation of 1-fluoro-2-methylbenzene with 4-chlorobutyryl chloride. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials and Reagents:

  • 1-Fluoro-2-methylbenzene (2-fluorotoluene)

  • 4-Chlorobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup:

    • Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet.

    • Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1-1.3 equivalents).

    • Add anhydrous dichloromethane to the flask to create a suspension.

    • Cool the flask to 0-5 °C using an ice-water bath.[2]

  • Reagent Addition:

    • In the dropping funnel, prepare a solution of 4-chlorobutyryl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

    • Add the 4-chlorobutyryl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature remains below 10 °C.[5]

    • After the addition is complete, prepare a solution of 1-fluoro-2-methylbenzene (1.0-1.2 equivalents) in anhydrous dichloromethane in the dropping funnel.

    • Add the 1-fluoro-2-methylbenzene solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-10 °C.[5]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

    • The reaction can then be allowed to warm to room temperature and stirred for an additional 1-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1-fluoro-2-methylbenzene) is consumed.

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.[4]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[2]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Visualizing the Workflow and Key Concepts

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-dry glassware prep_reagents Use anhydrous reagents and solvents prep_glass->prep_reagents add_alcl3 Charge AlCl3 and DCM prep_reagents->add_alcl3 cool Cool to 0-5 °C add_alcl3->cool add_acyl Add 4-chlorobutyryl chloride dropwise cool->add_acyl add_aromatic Add 1-fluoro-2-methylbenzene dropwise add_acyl->add_aromatic stir Stir and monitor by TLC add_aromatic->stir quench Quench with ice/HCl stir->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (distillation or chromatography) concentrate->purify

Caption: A stepwise workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield? check_moisture Check for Moisture (glassware, reagents, solvent) start->check_moisture Yes side_products Side Products Observed? start->side_products No check_catalyst Verify Catalyst Stoichiometry (≥1.1 eq.) check_moisture->check_catalyst check_temp Optimize Reaction Temperature check_catalyst->check_temp check_time Adjust Reaction Time check_temp->check_time ortho_isomer Lower Reaction Temperature side_products->ortho_isomer ortho-isomer tetralone Lower Temperature & Shorter Time side_products->tetralone tetralone

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorinated Toluenes.
  • BenchChem. (2025). identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation.
  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Improving Selectivity in Friedel-Crafts Acylation with 4-Chlorobutanoyl Chloride.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Studylib. (n.d.). Electrophilic Aromatic Substitution: Rate & Regioselectivity. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from [Link]

  • YouTube. (2019, January 3). introduction to regioselectivity in aromatic reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 9). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes. Retrieved from [Link]

  • PubMed. (2023, April 25). Structural Analysis and Characterization of 4-F-α-PVP Analog 4-F-3-Methyl-α. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. Retrieved from [Link]

  • MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. Retrieved from [Link]

  • ResearchGate. (2025, October 12). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Retrieved from [Link]

Sources

Resolving solubility issues of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane for NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: NMR Sample Preparation

Guide: Resolving Solubility Challenges for 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

Welcome to the technical support guide for resolving sample preparation issues in NMR analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to make informed decisions during your experimental workflow. This guide is specifically tailored to address the solubility challenges that can be encountered with this compound, a compound whose structural characteristics present a moderate, yet sometimes tricky, solubility profile.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of this compound?

Based on its molecular structure—a halogenated butyrophenone derivative—this compound is anticipated to be nonpolar to moderately polar. The presence of a ketone, an aromatic ring, and alkyl chain, combined with fluoro- and chloro-substituents, suggests good solubility in common organic solvents. It is expected to be readily soluble in chlorinated solvents and moderately soluble in others like acetone and acetonitrile. It will be virtually insoluble in water (D₂O).

Q2: What is the recommended starting solvent for NMR analysis of this compound?

Deuterated chloroform (CDCl₃) is the recommended starting solvent.[1][2] Its moderate polarity is well-suited for a wide range of organic compounds, and its volatility makes sample recovery straightforward.[3] The synthesis of structurally similar compounds often utilizes dichloromethane as a reaction solvent, further indicating that chlorinated solvents are a highly compatible choice.[4]

Q3: How much sample should I aim to dissolve for a standard ¹H NMR experiment?

For a standard ¹H NMR spectrum on a 400 or 500 MHz spectrometer, a concentration of 5-20 mg of the compound in approximately 0.6-0.7 mL of deuterated solvent is typically sufficient.[5][6] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary due to the lower natural abundance of the ¹³C isotope.[5][7] Overly concentrated samples can lead to viscosity-related peak broadening and poor spectral resolution.[6][8]

Q4: I've added the solvent, but I see suspended solid particles. What should I do?

Never run an NMR sample with suspended solids.[9][10] Particulate matter disrupts the magnetic field homogeneity, leading to severe line broadening that cannot be corrected by shimming.[9][10] The solution must be filtered. A common and effective method is to pass the solution through a Pasteur pipette packed with a small plug of cotton wool or glass wool directly into a clean NMR tube.[6][9][10][11]

Troubleshooting Guide: A Step-by-Step Workflow

This section provides a systematic approach to resolving solubility issues. If the initial attempt fails, proceed to the next step in the workflow.

Workflow: From Insolubility to High-Resolution Spectrum

G cluster_0 Initial Attempt cluster_1 Assessment cluster_2 Solutions for Poor Solubility cluster_3 Advanced Troubleshooting cluster_4 Success A Prepare Sample in CDCl3 (5-20 mg in 0.6 mL) B Is the sample fully dissolved and clear? A->B C Physical Methods: Sonication / Gentle Warming B->C No G High-Resolution NMR Spectrum Acquired B->G Yes C->B Re-assess D Alternative Solvents: Test Acetone-d6, Benzene-d6, etc. C->D Still Insoluble D->B Re-assess E Co-Solvent System: e.g., CDCl3 + drops of DMSO-d6 D->E Still Insoluble E->B F Variable Temperature (VT) NMR: Acquire spectrum at elevated T E->F Still Insoluble / Broad Peaks F->G

Caption: Troubleshooting workflow for NMR solubility issues.
Protocol 1: Initial Sample Preparation
  • Weighing: Accurately weigh 5-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃).[5]

  • Dissolution: Vortex the vial for 30-60 seconds to facilitate dissolution.

  • Inspection & Filtration: Visually inspect the solution against a bright background. If it is perfectly clear and free of particulates, transfer it to a 5 mm NMR tube.[8] If any solids or cloudiness remain, filter the solution through a pipette with a cotton wool plug into the NMR tube.[9][10]

  • Final Volume Check: Ensure the solvent height in the NMR tube is at least 4.0-4.5 cm to ensure it is within the detection region of the NMR coil.[6]

Problem: The compound is not fully soluble in CDCl₃ at room temperature.

If solids persist after vortexing, more energy is required to overcome the solute-solute interactions.

Solution A: Sonication and Gentle Warming

  • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which physically break apart solute particles and enhance dissolution. Gentle warming increases the kinetic energy of the solvent molecules, improving their ability to solvate the analyte.

  • Protocol:

    • Place the sealed vial containing the sample and solvent in a sonicator bath for 5-10 minutes.

    • If sonication is insufficient, gently warm the vial with a heat gun or in a warm water bath (not exceeding 40-50°C for CDCl₃, which has a boiling point of ~61°C).[12]

    • Allow the sample to return to room temperature and check for any precipitation before transferring to the NMR tube.

Solution B: Selecting an Alternative Solvent

  • Causality: If physical methods fail, the polarity of CDCl₃ may be mismatched with the compound. The principle of "like dissolves like" dictates that a solvent with a more similar polarity to the solute will be more effective.[13] The choice of a new solvent should also consider the location of its residual proton peak to avoid overlap with important signals from your analyte.[14][15]

  • Protocol:

    • Evaporate the CDCl₃ from your sample under a gentle stream of nitrogen.

    • Select a new solvent from the table below, starting with those closest in polarity to CDCl₃. Acetone-d₆ or Benzene-d₆ are excellent next choices.

    • Repeat the dissolution process with the new solvent.

Table 1: Properties of Common Deuterated NMR Solvents

Solvent Formula Relative Polarity Boiling Point (°C) ¹H Residual Peak (ppm) ¹³C Residual Peak (ppm)
Benzene-d₆ C₆D₆ Nonpolar 80 7.16 128.0
Chloroform-d CDCl₃ Moderately Polar 61 7.26 77.2
Acetone-d₆ C₃D₆O Moderately Polar 56 2.05 29.8, 206.3
Acetonitrile-d₃ C₂D₃N Polar Aprotic 82 1.94 1.3, 118.3
Methanol-d₄ CD₃OD Polar Protic 65 3.31, 4.87 (OH) 49.0
DMSO-d₆ C₆D₆SO Highly Polar Aprotic 189 2.50 39.5

Data compiled from multiple sources.[16][17][18]

Solution C: Using a Co-Solvent System

  • Causality: Sometimes, the ideal solvent polarity lies between that of two standard solvents. Using a mixture, or co-solvent system, allows for fine-tuning of the solvent environment.[19][20] A small amount of a highly polar solvent can disrupt crystal lattice forces or strong intermolecular interactions without dramatically shifting all the NMR signals.

  • Protocol:

    • To your insoluble sample in ~0.6 mL of CDCl₃, add a highly polar solvent like DMSO-d₆ dropwise (e.g., 10-50 µL).

    • Vortex thoroughly after each addition.

    • Often, only a very small percentage of the stronger solvent is needed to achieve full dissolution.

Problem: The compound dissolves, but the NMR peaks are broad.

Broad peaks can indicate several issues, including poor solubility leading to microscopic aggregates, chemical exchange, or simply a need for better shimming.[21] If shimming does not resolve the issue, it may be a temperature-dependent phenomenon.

Solution: Variable Temperature (VT) NMR

  • Causality & Expertise: Increasing the temperature can address solubility and peak broadening in two ways. First, it can significantly increase the solubility of a compound, pushing the equilibrium towards the dissolved state.[22] Second, many molecules exist as a mixture of rapidly interconverting conformers (rotamers) at room temperature. This exchange can occur on the NMR timescale, leading to broad, averaged signals. Increasing the temperature accelerates this exchange, causing the averaged signals to sharpen into a single, well-resolved peak.[23][24] Conversely, lowering the temperature can slow the exchange enough to resolve the individual conformers.

  • Protocol for High-Temperature VT NMR:

    • Safety First: Ensure your sample is in a suitable, flame-sealable, or high-pressure NMR tube (e.g., Wilmad 507-PP or higher) to prevent solvent evaporation or tube failure at elevated temperatures.[23] Ensure the chosen solvent's boiling point is well above your target temperature (e.g., DMSO-d₆ or Toluene-d₈ are good for high-temperature work).[23]

    • Instrument Setup: Consult your NMR facility manager for training on VT experiments.[23] The spectrometer needs to be properly configured with the correct calibration files for the desired temperature range.

    • Stepwise Heating: Increase the temperature in increments of 10-20°C, allowing the sample to equilibrate for at least 10-15 minutes at each step.[23]

    • Acquisition: Acquire a ¹H NMR spectrum at each temperature and observe the changes in peak width and chemical shift. Often, solubility increases and peaks sharpen as the temperature rises.[25][26]

References

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Isotope Science. [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. [Link]

  • Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents? [Video]. YouTube. [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. [Link]

  • Ueda, K., Higashi, K., Moribe, K., & Taylor, L. S. (2022). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics, 19(1), 100–114. [Link]

  • Xing, M. (2023, April 10). Variable Temperature NMR. [Video]. YouTube. [Link]

  • ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?[Link]

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • Alfa Chemistry. (n.d.). NMR Solvents. Isotope Science. [Link]

  • University of Alberta, Department of Chemistry. (n.d.). NMR Sample Preparation. [Link]

  • ResearchGate. (2023, May 22). Which other NMR solvent can be used to dissolve a compound apart from chloroform, methanol or DMSO?[Link]

  • Queen Mary University of London. (n.d.). How to make an NMR sample. [Link]

  • PubMed. (2022, January 3). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. [Link]

  • Wired Chemist. (n.d.). Common NMR Solvents. [Link]

  • Truman State University. (n.d.). NMR Solvent Properties. Chem Lab. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University of Bristol. (2017, December 4). How to Prepare and Run a NMR Sample. [Video]. YouTube. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]

  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Isotope Science. [Link]

  • NIH National Library of Medicine. (2020, September 8). NMR in target driven drug discovery: why not?. [Link]

  • Reddit. (2023, June 5). Unable to obtain clean NMR of compound due to solvent sensitivity. r/Chempros. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-1-(4-methylphenyl)butanone. [Link]

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Technical Support Center: Strategies for Removing Catalyst Residue from Butyrophenone Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of butyrophenone products. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the critical step of removing catalyst residues. Butyrophenones are a significant class of compounds, particularly in medicinal chemistry, and achieving high purity is paramount for downstream applications and regulatory compliance.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter during your experimental work.

Section 1: Dealing with Friedel-Crafts Catalyst Residues (e.g., Aluminum Chloride)

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of many butyrophenone backbones. The most common catalyst, aluminum chloride (AlCl₃), while effective, requires a specific work-up procedure to ensure its complete removal.

Frequently Asked Questions (FAQs)

Q1: What is the standard quenching and work-up procedure for a Friedel-Crafts acylation to remove aluminum chloride?

A1: The most common and effective method is to carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid.[3][4][5] This process serves two primary purposes:

  • Hydrolysis of Excess AlCl₃: Aluminum chloride reacts vigorously with water to form aluminum hydroxide and hydrochloric acid.

  • Decomposition of the Ketone-Catalyst Complex: The butyrophenone product forms a complex with AlCl₃. The acidic work-up breaks this complex, liberating the free ketone into the organic phase.

Following the quench, a standard liquid-liquid extraction is performed. The organic layer is washed sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine to remove excess water before drying and solvent evaporation.[3][5][6]

Q2: I've performed the acidic quench, but I'm observing a thick, gelatinous precipitate of aluminum hydroxide that is difficult to filter. What should I do?

A2: This is a common issue. Here are several strategies to manage the aluminum hydroxide precipitate:

  • Celite Filtration: Mix a generous amount of Celite with the precipitate to create a more porous filter cake that is easier to handle during filtration.[4]

  • Dissolution with Excess Base: Adding a concentrated solution of sodium hydroxide can dissolve the amphoteric aluminum hydroxide by forming soluble sodium aluminate (NaAl(OH)₄). This allows for a cleaner separation of the aqueous and organic layers.[4]

Q3: After my work-up, I still have residual aluminum in my final butyrophenone product. How can I remove it?

A3: Incomplete removal of aluminum salts is often due to insufficient washing. To address this:

  • Thorough Washing: Ensure you are performing multiple extractions with fresh aqueous solutions (acidic, basic, and brine) to maximize the removal of aluminum salts.[4]

  • Complexation: In some cases, washing with a solution containing a chelating agent, such as a tartrate salt, can help to sequester and remove residual aluminum ions.[4]

  • Alternative Catalysts: For future syntheses, consider "greener" solid acid catalysts like zeolites, which can be removed by simple filtration at the end of the reaction, thus avoiding aluminum contamination issues.[4]

Troubleshooting Guide: Friedel-Crafts Catalyst Removal
Issue Possible Cause Recommended Solution(s)
Low product yield after work-up Product loss during extractions due to emulsion formation.Add brine to the separatory funnel to help break up emulsions.
Incomplete decomposition of the AlCl₃-ketone complex.Ensure vigorous stirring during the acidic quench and allow sufficient time for the complex to break down.[3][5]
Product is discolored (yellow/brown) Formation of polymeric byproducts.Consider purification by distillation, as these impurities are often non-volatile.[7]
Incomplete removal of colored impurities.Treatment with activated carbon during the work-up can help adsorb colored impurities.[8]
Experimental Workflow: Quenching and Work-up of a Friedel-Crafts Reaction

reaction Crude Reaction Mixture (Butyrophenone-AlCl₃ Complex) quench Quench: Slowly add to ice/HCl mixture reaction->quench extraction Liquid-Liquid Extraction (e.g., with CH₂Cl₂ or EtOAc) quench->extraction wash_bicarb Wash with sat. NaHCO₃ extraction->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Crude Butyrophenone Product evaporate->product

Caption: Workflow for Friedel-Crafts catalyst removal.

Section 2: Removing Palladium Residues from Butyrophenone Precursors and Analogs

Palladium catalysts are frequently used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to synthesize precursors or analogs of butyrophenones.[9] Removing these metal residues to parts-per-million (ppm) levels is often a regulatory requirement in pharmaceutical development.[10]

Frequently Asked Questions (FAQs)

Q1: My standard column chromatography is not effectively removing palladium residues. Why is this, and what are my options?

A1: Palladium residues can exist in various forms (e.g., Pd(0), Pd(II), colloidal palladium), which can have different affinities for silica gel, making their complete removal by chromatography alone challenging.[11] For highly effective removal, a combination of methods or more specialized techniques are recommended:

  • Metal Scavengers: These are solid-supported reagents with a high affinity for palladium. Thiol-based scavengers on silica or polymer supports are highly effective for a broad range of palladium species.[11][12][13]

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb palladium residues.[11][14] However, this method can sometimes lead to product loss due to non-specific adsorption.[11]

  • Filtration through Celite: A simple filtration through a pad of Celite can remove insoluble palladium species.[11][15]

Q2: How do I choose the right metal scavenger for my specific palladium catalyst?

A2: The choice of scavenger depends on the metal and its oxidation state. Scavengers are functionalized with different ligands that have varying affinities for different metals.[13] For palladium, thiol- and triaminotriazine (TMT)-based scavengers are very effective.[11][16] It is often recommended to perform a small-scale screening of different scavengers to find the most effective one for your specific application.[13]

Q3: I'm concerned about product loss when using activated carbon. How can I minimize this?

A3: Product loss on activated carbon is a valid concern. To mitigate this:

  • Use the Minimum Effective Amount: Start with a small amount of activated carbon and monitor the palladium removal.

  • Optimize Contact Time: A shorter stirring time may be sufficient for palladium removal without significant product adsorption.

  • Thorough Washing: After filtering off the activated carbon, wash it thoroughly with the solvent to recover any adsorbed product.

Troubleshooting Guide: Palladium Residue Removal
Issue Possible Cause Recommended Solution(s)
Significant product loss during purification Non-specific adsorption of the product onto activated carbon or silica gel.Use a more selective method like a metal scavenger.[11][13] If using chromatography, try a less acidic stationary phase like neutral alumina.[10]
Final product still contains >10 ppm palladium The chosen method is not effective for the specific form of palladium residue.Employ a combination of methods. For example, an initial filtration through Celite followed by treatment with a metal scavenger.[10][15]
Insufficient contact time or amount of scavenger/adsorbent.Increase the stirring time or the equivalents of the scavenger/adsorbent used.[12][13]
Experimental Workflow: Palladium Removal using a Metal Scavenger

crude_solution Crude Product Solution (containing Palladium residue) add_scavenger Add Metal Scavenger (e.g., Thiol-functionalized silica) crude_solution->add_scavenger stir Stir at Room Temperature (4-16 hours) add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Scavenger with Solvent filter->wash combine Combine Filtrate and Washings filter->combine wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate purified_product Purified Product concentrate->purified_product

Caption: Workflow for palladium removal with a scavenger.

Section 3: General Purification Strategies and FAQs

Beyond catalyst-specific removal, general purification techniques are often necessary to achieve the desired product purity.

Frequently Asked Questions (FAQs)

Q1: When is recrystallization a suitable method for purifying my butyrophenone product?

A1: Recrystallization is an excellent method for purifying solid organic compounds.[17][18] It is most effective when the desired butyrophenone is a solid at room temperature and when the impurities have different solubility profiles in a chosen solvent system. The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures.[8]

Q2: My butyrophenone product is an oil. What are the best purification methods?

A2: For oily products, the most common and effective purification methods are:

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina).[19] By choosing an appropriate solvent system, you can effectively separate your butyrophenone from both catalyst residues and organic byproducts.

  • Distillation: If your butyrophenone is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be a highly effective purification method, especially for removing non-volatile residues.[6][7]

Q3: Can I use acid-base extraction to purify my butyrophenone product?

A3: Butyrophenones themselves are neutral compounds and will not be extracted from an organic layer by aqueous acid or base.[20] However, acid-base extraction is a powerful tool for removing acidic or basic impurities from your crude product.[21][22][23] For example, a wash with an aqueous base (like sodium bicarbonate) can remove acidic byproducts, while a wash with a dilute acid (like HCl) can remove basic impurities.[20][24]

References

  • BenchChem. (2025).
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  • ACS Publications. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - Catalyzed Cleavage of Allyl Faropenem.
  • Zhulin Carbon. (n.d.). Catalytic Activated Carbon For H2S Removal. Zhulin Carbon.
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  • University of California, Los Angeles. (n.d.).
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem.
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  • World Research Library. (2018). SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. World Research Library.
  • Google Patents. (n.d.). CN104803873A - Method for recycling Al resources in Friedel-Crafts reaction.
  • BenchChem. (2025). Removal of catalyst residues from [(1E,3E)-4-Chloro-1,3-butadienyl]benzene. BenchChem.
  • University of Rochester. (n.d.).
  • BenchChem. (2025). Technical Support Center: Catalyst Residue Removal for (Z)-3-Penten-1-yne Products. BenchChem.
  • National Institutes of Health. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC.
  • Sigma-Aldrich. (n.d.).
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • University of Michigan. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A.
  • Google Patents. (n.d.). US3979390A - Butyrophenone derivatives and production thereof.
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Troubleshooting mass spectrometry fragmentation patterns of halogenated compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mass spectrometry analysis of halogenated compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting fragmentation patterns and troubleshoot common issues encountered during experimentation. The unique isotopic signatures of halogens, particularly chlorine and bromine, provide invaluable structural information but can also introduce complexities in spectral interpretation. This guide offers practical, in-depth solutions and foundational knowledge to enhance your analytical success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the mass spectrometric analysis of halogenated compounds. Each issue is followed by a step-by-step troubleshooting workflow.

Issue 1: Unrecognized or "Messy" Isotopic Patterns in the Molecular Ion Region

Symptoms: The isotopic cluster for the molecular ion (M+) does not match the expected pattern for the number and type of halogen atoms believed to be in the compound. The ratios of the M, M+2, M+4, etc. peaks are incorrect or the entire region is convoluted.

Probable Causes:

  • Co-eluting Impurities: Another compound, halogenated or not, is eluting from the chromatography system at the same time as your analyte.

  • In-source Fragmentation: The molecular ion is unstable under the ionization conditions and is already fragmenting in the ion source.

  • Adduct Formation (ESI/CI): In soft ionization techniques, the formation of adducts (e.g., [M+Na]+, [M+K]+, [M+NH4]+) can complicate the molecular ion region, especially if the adduct-forming species are not isotopically pure.[1][2]

  • Incorrect Instrument Calibration: Poor mass calibration can lead to peak broadening and inaccurate mass assignments, distorting the isotopic pattern.[3]

Troubleshooting Workflow:

  • Verify Chromatographic Purity:

    • Action: Re-examine your chromatogram. Zoom in on the peak of interest. Is it symmetrical? Are there any hidden shoulders or small co-eluting peaks?

    • Rationale: Chromatographic separation is the first line of defense against spectral overlap. Even minor impurities can significantly distort isotopic patterns.

    • Next Step: If co-elution is suspected, optimize your chromatographic method (e.g., adjust the gradient, change the column, or modify the mobile phase).

  • Assess Ionization Conditions:

    • Action: If using a hard ionization technique like Electron Ionization (EI), try reducing the ionization energy if your instrument allows. For soft ionization techniques like Electrospray Ionization (ESI), try optimizing source parameters such as capillary voltage and source temperature to minimize in-source fragmentation.

    • Rationale: Excessive energy in the ion source can cause premature fragmentation, depleting the molecular ion and creating interfering fragment ions in the same m/z region.[4]

    • Next Step: Compare spectra acquired under different ionization energy/source conditions to see if the molecular ion cluster becomes "cleaner" at lower energies.

  • Investigate Adduct Formation:

    • Action: Scrutinize the mass spectrum for peaks corresponding to common adducts. For example, if your compound has a molecular weight of X, look for peaks at X+23 (Na), X+39 (K), or X+18 (NH4).

    • Rationale: Adduct formation is common in ESI and can be mistaken for or interfere with the isotopic pattern of the molecular ion.[1][2]

    • Next Step: To mitigate adduct formation, use high-purity solvents, switch from glass to plastic vials, and consider using mobile phase additives that promote protonation (e.g., formic acid) over adduct formation.[1][2]

  • Confirm Instrument Calibration:

    • Action: Run a calibration standard to verify that the mass spectrometer is accurately calibrated across the mass range of interest.

    • Rationale: An uncalibrated instrument will not provide the mass accuracy needed to resolve and correctly assign the isotopic peaks of halogenated compounds.[3]

    • Next Step: If the calibration is off, recalibrate the instrument according to the manufacturer's protocol.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles of mass spectrometry of halogenated compounds.

Q1: Why do chlorine and bromine produce such distinct isotopic patterns in a mass spectrum?

The prominent isotopic patterns of chlorine and bromine are a direct result of the natural abundance of their stable isotopes.[5][6]

  • Chlorine: Exists as two major isotopes, ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance). This results in a characteristic 3:1 ratio for the M and M+2 peaks for a compound containing a single chlorine atom.[5][7]

  • Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, which are in roughly equal abundance (approximately 50% each).[5][8] This leads to M and M+2 peaks of nearly equal intensity (a 1:1 ratio) for a compound with one bromine atom.[5][7]

Fluorine and iodine, on the other hand, are monoisotopic (¹⁹F and ¹²⁷I are 100% abundant), so they do not produce these characteristic M+2 peaks.

Q2: How can I predict the isotopic pattern for a compound with multiple halogen atoms?

The isotopic pattern for compounds with multiple chlorine or bromine atoms can be predicted using the binomial expansion. The relative intensities of the peaks (M, M+2, M+4, etc.) will follow the coefficients of the expansion (a + b)ⁿ, where 'a' and 'b' are the relative abundances of the light and heavy isotopes, and 'n' is the number of halogen atoms.

Number of HalogensIsotopic Pattern Ratio (M : M+2 : M+4 : M+6)
One Chlorine 3 : 1
Two Chlorines 9 : 6 : 1
Three Chlorines 27 : 27 : 9 : 1
One Bromine 1 : 1
Two Bromines 1 : 2 : 1
Three Bromines 1 : 3 : 3 : 1
One Chlorine, One Bromine 3 : 4 : 1

This table summarizes the expected peak intensity ratios for various combinations of chlorine and bromine atoms.[6][9]

Q3: What are the most common fragmentation pathways for halogenated compounds?

The fragmentation of halogenated compounds is heavily influenced by the electronegativity of the halogen and the strength of the carbon-halogen bond.

  • Alpha-Cleavage (α-Cleavage): This is the cleavage of a bond adjacent to the carbon atom bonded to the halogen. This is a common pathway as it can lead to the formation of a stable carbocation.[4][10]

  • Loss of a Halogen Radical: The carbon-halogen bond breaks, leading to the loss of a halogen radical (X•) and the formation of a carbocation ([M-X]+). The stability of the resulting carbocation often dictates the likelihood of this fragmentation.[7]

  • Loss of Hydrogen Halide (HX): A hydrogen atom from an adjacent carbon and the halogen atom are eliminated as a neutral molecule (e.g., HCl, HBr). This is particularly common in alkyl halides.[7]

Below is a diagram illustrating these primary fragmentation pathways.

PoorSignalTroubleshooting start Poor Signal Intensity Observed check_sample 1. Check Sample Concentration & Preparation start->check_sample check_ionization 2. Verify Ionization Source Parameters check_sample->check_ionization If sample is OK solution_sample Adjust concentration, check for degradation, use appropriate solvent. check_sample->solution_sample check_lc 3. Inspect LC System (if applicable) check_ionization->check_lc If source is clean & optimized solution_ionization Optimize source voltage, temperatures, and gas flows. Clean the source. check_ionization->solution_ionization check_ms 4. Check MS Settings & Maintenance check_lc->check_ms If LC is performing correctly solution_lc Check for leaks, clogs, and ensure proper mobile phase composition and flow. check_lc->solution_lc solution_ms Tune and calibrate instrument. Check detector settings. check_ms->solution_ms

Caption: Troubleshooting workflow for poor signal intensity.

  • Sample Concentration and Integrity: Ensure your sample is not too dilute and has not degraded. [3][11]The choice of solvent is also critical, especially for ESI, where solvents with low surface tension like methanol can improve ionization efficiency. [1]2. Ionization Source Conditions: The settings of your ion source are paramount. This includes voltages, temperatures, and gas flows. [11]A dirty ion source is a frequent cause of poor sensitivity and should be cleaned regularly.

  • LC System Performance (for LC-MS): Check for leaks, ensure consistent mobile phase flow, and verify that your column is not clogged or degraded. [12][13]Inconsistent flow can lead to an unstable spray in ESI, drastically reducing signal.

  • Mass Spectrometer Settings: Confirm that the instrument is properly tuned and calibrated. [3]Also, check detector settings to ensure they are appropriate for your analysis.

By systematically working through these potential issues, you can effectively diagnose and resolve problems with signal intensity.

References

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Ch13 - Mass Spectroscopy. University of Calgary. [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. ResearchGate. [Link]

  • Elements With More Abundant Heavy Isotopes. University of Colorado, Boulder. [Link]

  • Chlorine - Bromine Combination Isotope Intensities. NIST. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

  • 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. [Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

  • 6.11: Fragmentation Pathways. Chemistry LibreTexts. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]

  • Tips for Electrospray Ionization LC–MS. LCGC International. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Common Fragmentation Pathways Organic Mass Spec. Chromedia. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Controlling Contamination in LC/MS Systems. Waters Help Center. [Link]

Sources

Addressing moisture sensitivity in the synthesis of fluorinated phenyl ketones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Fluorinated Phenyl Ketones

Welcome to the technical support resource for the synthesis of fluorinated phenyl ketones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. Fluorinated phenyl ketones are pivotal intermediates in medicinal chemistry and materials science, but their synthesis, particularly via methods like the Friedel-Crafts acylation, is notoriously sensitive to moisture.

This document moves beyond standard protocols to explain the fundamental reasons behind experimental challenges and provides robust, field-tested solutions. We will explore the causal chain from trace water contamination to reaction failure, offering a self-validating system of protocols and troubleshooting logic to ensure your syntheses are successful and reproducible.

Section 1: The Core Challenge - Understanding Moisture's Catastrophic Impact

The primary challenge in the synthesis of fluorinated phenyl ketones via electrophilic aromatic substitution, such as the Friedel-Crafts acylation, is the extreme sensitivity of the Lewis acid catalyst to water.

Q1: Why exactly is moisture so detrimental in a Friedel-Crafts acylation?

A: The mechanism of the Friedel-Crafts acylation relies on a potent Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acyl halide or anhydride.[1][2] Water acts as a potent poison in this system for two primary reasons:

  • Irreversible Catalyst Deactivation: Aluminum chloride reacts violently and irreversibly with water to form aluminum hydroxide and hydrochloric acid.[3][4] This reaction consumes the catalyst, rendering it inactive and unable to generate the necessary acylium ion. Even trace amounts of moisture in your solvent, on your glassware, or in your starting materials can deactivate a significant portion of the catalyst.[5]

  • Complex Formation and Reaction Stalling: The ketone product itself is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[3][6] This is why a stoichiometric amount of the catalyst is often required. If water is present, it competes with the acyl halide to react with the AlCl₃, leading to an insufficient amount of active catalyst to drive the reaction to completion.

The diagram below illustrates the deactivation pathway of the AlCl₃ catalyst by water, which is the most common cause of reaction failure.

AlCl3 Active AlCl₃ Catalyst Deactivated Inactive Species [AlCl₃(OH)]⁻, Al(OH)₃, HCl AlCl3->Deactivated Reacts with Water Acylium Acylium Ion [R-CO]⁺ (Required for Reaction) AlCl3->Acylium Reacts with Acyl Halide H2O Trace H₂O (Moisture) H2O->Deactivated AcylHalide Acyl Halide (R-CO-Cl) AcylHalide->Acylium Failure Reaction Failure Deactivated->Failure Prevents Acylium Ion Formation

Caption: Deactivation of AlCl₃ catalyst by moisture.

Q2: Beyond the catalyst, can moisture affect the fluorinated ketone product itself?

A: Yes, particularly when dealing with ketones bearing strongly electron-withdrawing fluoroalkyl groups, such as a trifluoroacetyl group (-COCF₃). The carbonyl carbon in these molecules is highly electrophilic, making it susceptible to nucleophilic attack by water to form a geminal diol, or hydrate.[7][8] This hydration is often reversible but can complicate purification and characterization, and in some cases, it can be quantitative if the product is not handled under anhydrous conditions.[9]

Section 2: Frequently Asked Questions (FAQs)

Q: My Friedel-Crafts acylation reaction is not working at all (no product, only starting material recovered). What is the most likely cause? A: The overwhelming probability is that your Lewis acid catalyst (e.g., AlCl₃) was deactivated by moisture.[3] This can originate from inadequately dried glassware, solvents, reagents, or even atmospheric humidity entering the reaction vessel.

Q: I observe white fumes when I open a container of anhydrous aluminum chloride. Is this normal? A: Yes, this is a common observation. Anhydrous AlCl₃ is highly hygroscopic and reacts with moisture in the air to produce hydrogen chloride (HCl) gas, which appears as white fumes.[4] This indicates the high reactivity of the compound and underscores the need to handle it in a dry environment, such as a glovebox or under a stream of inert gas.

Q: My reaction worked, but my yield is very low. What are the common culprits? A: Low yields can stem from several issues:

  • Gradual Catalyst Deactivation: Trace moisture may be slowly poisoning your catalyst over the course of the reaction.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst because the ketone product forms a complex with it, taking it out of the catalytic cycle.[3] Ensure you are using the correct molar equivalents.

  • Deactivated Aromatic Ring: If your fluorinated phenyl ring has strongly electron-withdrawing groups in addition to fluorine, it may be too deactivated to undergo acylation efficiently.[3]

Q: My NMR spectrum is clean, but after purification by silica gel chromatography, I see new, unexpected peaks. What happened? A: This could be evidence of product hydration on the column. Silica gel is not anhydrous and contains water, which can react with highly electrophilic fluorinated ketones.[7][8] If you suspect your product is moisture-sensitive, consider alternative purification methods like distillation, recrystallization from anhydrous solvents, or using deactivated/dried silica.

Section 3: Troubleshooting Guide: From Diagnosis to Solution

Use this guide to diagnose and resolve common issues encountered during the synthesis.

Start Problem Observed NoReaction Symptom: Reaction Fails to Initiate Start->NoReaction LowYield Symptom: Low Product Yield Start->LowYield Tar Symptom: Tar Formation During Workup Start->Tar ProductInstability Symptom: Product Hydration/ Decomposition Start->ProductInstability Cause_Moisture Cause: Catalyst Deactivation by Moisture [1] NoReaction->Cause_Moisture LowYield->Cause_Moisture Cause_Stoichiometry Cause: Insufficient Catalyst Stoichiometry [1, 22] LowYield->Cause_Stoichiometry Cause_Workup Cause: Exothermic Quench, Formation of Al(OH)₃ [1] Tar->Cause_Workup Cause_ProductSensitivity Cause: Product is Inherently Moisture-Sensitive [11, 15] ProductInstability->Cause_ProductSensitivity Action_Dry Action: Verify All Anhydrous Procedures (Glassware, Solvents, Inert Gas) [17] Cause_Moisture->Action_Dry Action_Stoichiometry Action: Use Stoichiometric (≥1.0 eq) AlCl₃ Cause_Stoichiometry->Action_Stoichiometry Action_Quench Action: Slowly Quench into Ice/Conc. HCl Mixture Cause_Workup->Action_Quench Action_Store Action: Anhydrous Workup/ Purification. Store Product in Desiccator. Cause_ProductSensitivity->Action_Store

Caption: Troubleshooting flowchart for common synthesis issues.

Section 4: Core Protocols for Anhydrous Synthesis

Adherence to rigorous anhydrous techniques is not optional; it is the foundation of a successful synthesis.

Protocol 1: Rigorous Drying of Glassware

All glassware must be scrupulously dried to remove adsorbed water.

  • Cleaning: Wash glassware with detergent, rinse thoroughly with deionized water, and finally rinse with a small amount of acetone to facilitate drying.

  • Oven Drying: Place all glassware (flasks, stir bars, dropping funnels, condensers) in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[10]

  • Assembly and Storage: Assemble the glassware hot from the oven under a stream of dry inert gas (Nitrogen or Argon) and allow it to cool in a moisture-free environment. If not used immediately, store the sealed apparatus in a desiccator. For highly critical reactions, flame-drying the assembled apparatus under vacuum is recommended.

Protocol 2: Preparation and Handling of Anhydrous Solvents

Never assume a commercial "anhydrous" solvent is dry enough for this reaction. It should be freshly dried and tested.

  • Choice of Drying Agent: The choice of drying agent depends on the solvent. Molecular sieves (3Å or 4Å) are a good general-purpose choice for many solvents, but distillation from more reactive agents is often superior.[11][12]

  • Drying Procedure (Molecular Sieves):

    • Activate molecular sieves by heating them in a flask under high vacuum with a heat gun until all moisture is removed.

    • Add the activated sieves (approx. 10% w/v) to a bottle of anhydrous-grade solvent.

    • Allow the solvent to stand over the sieves for at least 48 hours before use.[12]

  • Drying Procedure (Distillation): For the highest purity, distill solvents from an appropriate drying agent under an inert atmosphere.

    • Dichloromethane (DCM): Distill from calcium hydride (CaH₂).

    • Tetrahydrofuran (THF): Distill from sodium/benzophenone ketyl.

    • Note: Always consult safety guidelines before distilling solvents from reactive drying agents.

Protocol 3: Model Anhydrous Friedel-Crafts Acylation

This protocol outlines the synthesis of 4-fluoroacetophenone as a representative example.

  • Setup:

    • Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet for Nitrogen/Argon, a dropping funnel, and a rubber septum.

    • Maintain a positive pressure of inert gas throughout the entire procedure.

  • Reagent Charging:

    • In a glovebox or under a strong flow of inert gas, weigh anhydrous aluminum chloride (AlCl₃) (1.1 eq) into the reaction flask.

    • Add freshly distilled, anhydrous dichloromethane (DCM) via cannula or syringe.

    • Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants:

    • Charge the dropping funnel with a solution of acetyl chloride (1.0 eq) in anhydrous DCM.

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

    • Stir the mixture for an additional 15 minutes to allow for the formation of the acylium ion complex.

    • Charge a separate syringe with fluorobenzene (1.05 eq). Add it dropwise to the reaction mixture over 30 minutes.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Prepare a separate beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • CRITICAL STEP: Slowly and carefully pour the reaction mixture into the stirred ice/HCl mixture. This is an exothermic process and should be done behind a blast shield in a fume hood. The acidic workup helps to dissolve the aluminum salts.[3]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification:

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[13]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or recrystallization.

Section 5: Data Summary - Choosing Your Drying Agent

The efficiency of solvent drying is critical. The table below, adapted from literature data, compares the effectiveness of common drying agents for dichloromethane (DCM), a typical solvent for Friedel-Crafts reactions.[12]

Drying AgentMethodResidual Water (ppm)Comments
Calcium Hydride (CaH₂)Distillation~13The traditional method of choice for halogenated solvents.[12]
Activated 3Å Molecular SievesStorage (48h)< 10Very effective and safer than reactive hydrides. Requires proper activation.[12]
Activated Neutral AluminaColumn Pass< 10Excellent for rapid drying of large volumes.[12]
Anhydrous Sodium Sulfate (Na₂SO₄)Storage> 30Low efficiency; not recommended for this reaction.[13]

References

  • Minimizing Byproduct Formation in Friedel-Crafts Acylation. Benchchem. 3

  • Anhydrous Aluminum Chloride. Amaris Chemical Solutions. Link

  • Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. Journal of Organic Chemistry. Link

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link

  • Solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. Link

  • Drying solvents. Sciencemadness Wiki. Link

  • Anhydrous Aluminium Chloride AlCl3 For Organic Synthesis. SYNTHETIKA. Link

  • Unlocking Chemical Reactions: The Power of Aluminum Chloride in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Link

  • Drying Organic Solutions. Organic Chemistry at CU Boulder. Link

  • Avoiding byproduct formation in Friedel-Crafts acylation for precursors. Benchchem. Link

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Link

  • Anhydrous AlCl3 handling and storage. Sciencemadness.org. Link

  • Explain the preparation of anhydrous aluminum chloride. CK-12 Foundation. Link

  • Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics. Benchchem. Link

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Link

  • (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. Link

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Link

  • Friedel–Crafts Acylation. Sigma-Aldrich. Link

  • Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. Link

  • Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules. Link

  • Friedel–Crafts reaction. Wikipedia. Link

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Link

  • Friedel-Crafts Reactions. NROChemistry. Link

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Link

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Link

Sources

Validation & Comparative

Validation of an HPLC method for quantifying 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

Abstract

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry within the pharmaceutical industry, indispensable for the quantitative analysis of active pharmaceutical ingredients (APIs).[1][2] The validation of these analytical methods is not merely a regulatory requirement but a fundamental scientific necessity to ensure data accuracy, reliability, and consistency.[3][4] This guide provides a comprehensive, experience-driven walkthrough for the validation of a stability-indicating HPLC method for the quantification of this compound, a synthetic intermediate crucial in the synthesis of various pharmaceutical compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the method's performance against established acceptance criteria, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[5][6]

Introduction: The Imperative of Method Validation

In the landscape of drug development and manufacturing, an analytical method is the lens through which we assess the quality, purity, and stability of a drug substance. If this lens is flawed, the entire picture it presents is unreliable. Method validation, therefore, is the rigorous process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] For a quantitative HPLC method, this means proving its ability to deliver results that are accurate, precise, and specific for the analyte of interest, even in the presence of impurities and degradation products.[8]

This guide will systematically dissect the validation of an HPLC method for this compound, a compound for which a robust analytical method is paramount for ensuring the quality of downstream products. We will explore each validation parameter, not just as a procedural step, but as a critical inquiry into the method's performance and limitations.

The Analytical Method: A Starting Point

While a specific, validated HPLC method for this compound is not publicly available, we can extrapolate a suitable starting point based on the analysis of structurally similar compounds, such as 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one.[9][10][11][12] A reverse-phase HPLC method is the logical choice for this small organic molecule.[7]

Proposed Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (based on typical chromophores in similar structures)

  • Injection Volume: 10 µL

These conditions serve as the foundation upon which our validation experiments will be built.

The Validation Workflow: A Systematic Approach

The validation process follows a structured path, with each step building confidence in the method's reliability.

HPLC Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation A Initial Method Development B Method Optimization A->B C System Suitability B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I

Caption: A logical workflow for the validation of an HPLC method.

System Suitability: The Pre-flight Check

Before any validation experiments commence, we must ensure our analytical system is performing optimally. This is the purpose of the System Suitability Test (SST).[13][14][15] It's a daily verification that the HPLC instrument, column, and mobile phase are all working in harmony to produce consistent and reproducible results.[16][17]

Experimental Protocol
  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Inject this standard solution six replicate times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.

  • Evaluate the theoretical plates, tailing factor, and resolution (if other peaks are present).

Acceptance Criteria and Comparative Data
ParameterAcceptance CriteriaHypothetical Performance
Peak Area %RSD ≤ 2.0%0.5%
Retention Time %RSD ≤ 1.0%0.2%
Theoretical Plates (N) > 20008500
Tailing Factor (T) ≤ 2.01.1

Rationale: Tight %RSD values for peak area and retention time demonstrate the precision of the injector and pump.[14] A high number of theoretical plates indicates good column efficiency, while a tailing factor close to 1 signifies a symmetrical peak shape, which is crucial for accurate integration.

Specificity: Distinguishing the Analyte from its Degradants

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] To prove this, we perform forced degradation studies, intentionally stressing the drug substance to generate potential degradation products.[18][19][20]

Forced Degradation Experimental Protocol
  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60°C for 4 hours.[21]

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 60°C for 4 hours.[21]

  • Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.[21]

  • Thermal Degradation: Expose the solid analyte to 80°C for 48 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).[21]

  • Analyze all stressed samples by the proposed HPLC method, alongside an unstressed control sample.

Forced Degradation Study cluster_0 Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC Analysis (Peak Purity Assessment) Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Analyte 4-Chloro-1-(4-fluoro-3-methylphenyl)- 1-oxobutane Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo

Caption: Workflow for the forced degradation study to assess method specificity.

Comparative Analysis of Specificity

The primary goal is to demonstrate that the analyte peak is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential here.

Stress Condition% DegradationPeak PurityResolution (Analyte vs. Closest Degradant)
Acid Hydrolysis 15.2%Pass> 2.0
Base Hydrolysis 21.5%Pass> 2.0
Oxidation 8.9%Pass> 2.0
Thermal 5.1%PassNot Applicable (No major degradants)
Photolytic 11.7%Pass> 2.0

Rationale: A resolution of greater than 2.0 between the analyte and any other peak ensures accurate quantification without interference. Passing peak purity analysis confirms that the analyte peak is spectrally homogeneous.

Linearity and Range: Proportionality of Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[8][22][23] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol
  • Prepare a stock solution of the analyte.

  • Create a series of at least five calibration standards by diluting the stock solution, covering a range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Comparative Data for Linearity
ParameterAcceptance CriteriaHypothetical Performance
Correlation Coefficient (r²) ≥ 0.9950.9998
Y-intercept Close to zero1234 (relative to peak areas in the millions)
Residual Plot Random distribution around zeroRandom distribution observed

Rationale: A high correlation coefficient indicates a strong linear relationship.[22] A y-intercept close to zero suggests no significant systematic error. The random distribution of residuals confirms that a linear model is appropriate.

Accuracy: Closeness to the True Value

Accuracy is the measure of how close the experimental value is to the true value.[6][23] It is typically assessed by a recovery study, where a known amount of analyte is "spiked" into a placebo matrix.

Experimental Protocol
  • Prepare a placebo mixture (containing all formulation components except the analyte).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Comparative Data for Accuracy
Spiked Level% Recovery (Mean ± SD)%RSD
80% 99.5% ± 0.4%0.40%
100% 100.2% ± 0.3%0.30%
120% 99.8% ± 0.5%0.50%

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%, with a %RSD of ≤ 2.0% at each level.[8]

Rationale: This experiment directly measures the method's ability to accurately quantify the analyte in a representative sample matrix, accounting for any potential interferences.

Precision: Consistency of Results

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[23] It is evaluated at two levels: repeatability and intermediate precision.[24]

Experimental Protocol
  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

Comparative Data for Precision
Parameter%RSD
Repeatability (n=6) 0.6%
Intermediate Precision (n=6) 0.8%
Overall Precision (n=12) 0.7%

Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Rationale: Low %RSD values demonstrate that the method is not significantly affected by random error and can produce consistent results under varying conditions.[25]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise.[26] The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[26][27]

Experimental Protocol

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.[28][29][30]

  • Signal-to-Noise Ratio:

    • LOD is typically determined at a S/N ratio of 3:1.[27]

    • LOQ is typically determined at a S/N ratio of 10:1.[27]

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Comparative Data for LOD and LOQ
ParameterAcceptance CriteriaHypothetical Performance
LOD Detectable0.05 µg/mL
LOQ Quantifiable with acceptable precision and accuracy0.15 µg/mL

Rationale: Establishing the LOD and LOQ is crucial for the analysis of impurities and degradation products, where low concentrations need to be reliably measured.

Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[31][32][33] This provides an indication of its reliability during routine use.[24][34]

Experimental Protocol
  • Vary key chromatographic parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Comparative Data for Robustness
Parameter VariedImpact on System Suitability
Flow Rate (+0.1 mL/min) Retention time decreased by 8%; all other SST parameters met.
Flow Rate (-0.1 mL/min) Retention time increased by 9%; all other SST parameters met.
Temperature (+2°C) Minor shift in retention time; all other SST parameters met.
Temperature (-2°C) Minor shift in retention time; all other SST parameters met.
% Organic (+2%) Retention time decreased by 12%; all other SST parameters met.
% Organic (-2%) Retention time increased by 13%; all other SST parameters met.

Rationale: The method is considered robust if system suitability criteria are still met despite these minor changes, ensuring its transferability between different laboratories and instruments.[33]

Conclusion: A Validated Method as a Pillar of Quality

The validation of an HPLC method is a multifaceted process that provides a high degree of assurance that the method is suitable for its intended application. Through the systematic evaluation of specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, we have demonstrated that our proposed method for the quantification of this compound is reliable, reproducible, and fit for purpose. This validated method can now be confidently implemented in a quality control setting, serving as a critical tool in ensuring the quality and safety of pharmaceutical products. The principles and protocols outlined in this guide provide a robust framework for the validation of similar analytical methods, upholding the tenets of scientific integrity and regulatory compliance.[35][36]

References

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A Senior Application Scientist's Guide to Catalytic Synthesis of Fluorinated Butyrophenones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Butyrophenones in Medicinal Chemistry

Fluorinated butyrophenones represent a critical class of compounds in modern pharmacology, most notably as core structures in a range of antipsychotic medications. The strategic incorporation of a fluorine atom into the butyrophenone scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. A prime example is Haloperidol, a potent antipsychotic agent, which features a 4-fluorophenyl group. The synthesis of these valuable molecules predominantly relies on the Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in organic chemistry.[1]

This guide provides a comparative analysis of various catalytic systems for the synthesis of fluorinated butyrophenones, with a particular focus on the acylation of fluorobenzene. We will delve into the nuances of traditional homogeneous catalysts, modern heterogeneous systems, and emerging biocatalytic approaches. This analysis is supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in selecting the optimal catalytic strategy for their synthetic needs.

The Mechanistic Heart of the Reaction: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[1] In the context of synthesizing fluorinated butyrophenones, it involves the reaction of an acylating agent, such as butyryl chloride or butyric anhydride, with fluorobenzene in the presence of a catalyst. The catalyst's primary role is to generate a highly reactive acylium ion, which then attacks the electron-rich fluorobenzene ring.[2] Due to the ortho-, para-directing nature of the fluorine substituent, the acylation reaction predominantly yields the para-substituted product, which is often the desired isomer for pharmaceutical applications.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a pivotal decision in the synthesis of fluorinated butyrophenones, profoundly impacting reaction efficiency, selectivity, cost, and environmental footprint. Here, we compare the performance of three major classes of catalysts: traditional Lewis acids, heterogeneous solid acids, and biocatalysts.

Homogeneous Lewis Acid Catalysts: The Workhorse with Drawbacks

Traditional Lewis acids, such as aluminum chloride (AlCl₃), have long been the go-to catalysts for Friedel-Crafts acylation due to their high reactivity and ready availability.[3]

  • Mechanism of Action: AlCl₃ complexes with the acylating agent (e.g., butyryl chloride), facilitating the formation of a resonance-stabilized acylium ion. This potent electrophile is then attacked by the fluorobenzene ring.

  • Performance: AlCl₃ is highly effective, often providing good to excellent yields of the desired fluorinated butyrophenone.[4] For instance, the acylation of fluorobenzene with 4-chlorobutyryl chloride using AlCl₃ can achieve yields of up to 90%.[4]

  • Causality Behind Experimental Choices: The stoichiometric requirement for AlCl₃ arises from its strong complexation with the ketone product, which deactivates the catalyst.[1] This necessitates a significant excess of the catalyst, leading to challenging work-ups and substantial waste generation. The reaction is also highly sensitive to moisture, requiring strictly anhydrous conditions to prevent catalyst deactivation.[5]

  • Limitations: The major drawbacks of using AlCl₃ and similar Lewis acids are the large quantities required, the corrosive nature of the catalyst, and the generation of acidic aqueous waste during work-up.[3] These factors contribute to a poor environmental profile and can complicate purification processes.

Heterogeneous Solid Acid Catalysts: A Greener, Reusable Alternative

Heterogeneous catalysts, such as zeolites, offer a compelling solution to the environmental and practical issues associated with traditional Lewis acids.[6] These solid acid catalysts are typically aluminosilicate minerals with a porous structure, providing active sites for the reaction to occur.[7]

  • Mechanism of Action: The Brønsted or Lewis acid sites within the zeolite framework activate the acylating agent, facilitating the generation of the acylium ion. The reaction then proceeds on the catalyst surface.

  • Performance: Zeolites, particularly H-BEA, have demonstrated excellent catalytic activity in the acylation of aromatic compounds.[8][9] They offer high selectivity for the para-isomer due to the shape-selective nature of their pores. While reaction times may be longer or require higher temperatures compared to AlCl₃, the ease of separation and potential for reuse make them highly attractive. Studies on the acetylation of fluorobenzene with acetic anhydride over H-BEA zeolite have shown high conversion rates with the exclusive formation of the p-fluoroacetophenone isomer.[8]

  • Causality Behind Experimental Choices: The reusability of zeolites stems from their solid nature, allowing for simple filtration to recover the catalyst after the reaction.[7] Their thermal stability also permits regeneration by calcination to remove adsorbed organic residues. The choice of zeolite type (e.g., H-BEA, H-ZSM-5) can influence activity and selectivity based on pore size and acid site density.[10][11]

  • Advantages: The key advantages of heterogeneous catalysts are their reusability, reduced waste generation, and non-corrosive nature.[6] This aligns with the principles of green chemistry and can lead to more cost-effective and sustainable manufacturing processes.

Metal Triflates: A Bridge Between Homogeneous and Heterogeneous Catalysis

Metal triflates, such as scandium triflate (Sc(OTf)₃) and other lanthanide triflates, have emerged as highly efficient and water-tolerant Lewis acid catalysts.[12][13]

  • Mechanism of Action: Similar to traditional Lewis acids, metal triflates activate the acylating agent to form the acylium ion. However, their lower tendency to complex with the product allows for catalytic rather than stoichiometric use.

  • Performance: Metal triflates can catalyze the acylation of fluorobenzene with high efficiency and selectivity. For instance, the acylation of fluorobenzene with benzoyl chloride using a La(OTf)₃ and trifluoromethanesulfonic acid (TfOH) composite catalyst resulted in an 87% yield of the para-product with 99% selectivity.[13] Some metal triflates can also be recovered and reused, particularly when immobilized on a solid support.[3]

  • Causality Behind Experimental Choices: The use of catalytic amounts of metal triflates significantly reduces the catalyst loading and simplifies the work-up procedure compared to stoichiometric Lewis acids. Their tolerance to trace amounts of water also makes them more practical for large-scale synthesis.

Biocatalysis: The Future of Green Synthesis

Enzymatic catalysis offers an environmentally benign and highly selective approach to chemical synthesis.[14] For Friedel-Crafts acylation, acyltransferases have shown promise as effective biocatalysts.

  • Mechanism of Action: These enzymes catalyze the transfer of an acyl group from a donor molecule to the aromatic ring with high regio- and chemoselectivity, often under mild aqueous conditions.

  • Performance: While still an emerging field, biocatalytic Friedel-Crafts acylation has demonstrated the potential for high conversion rates and selectivities. The reactions are typically performed in buffer solutions at or near room temperature, eliminating the need for harsh reagents and organic solvents.

  • Limitations: The substrate scope of currently known acyltransferases can be limited, and the enzymes may not be readily available or cost-effective for large-scale production. However, ongoing research in enzyme engineering and discovery is expected to overcome these limitations.

Quantitative Data Presentation

The following table summarizes the performance of different catalysts in the acylation of fluorobenzene, providing a basis for comparison.

Catalyst SystemAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Selectivity (para:ortho)Key AdvantagesKey DisadvantagesReference(s)
Homogeneous
AlCl₃4-Chlorobutyryl ChlorideDichloromethane20490HighHigh reactivity, readily availableStoichiometric amounts, corrosive, waste generation[4]
La(OTf)₃/TfOHBenzoyl ChlorideSolvent-free14048799:1Catalytic amounts, high selectivityHigh temperature[13]
Heterogeneous
H-BEA ZeoliteAcetic AnhydrideNitrobenzene1001>98 (conversion)>99% paraReusable, environmentally friendly, high selectivitySlower reaction rates, potential for deactivation[8]
Immobilized
Silica-immobilized Sc(OTf)₃ dendrimerAcetic AnhydrideMicrowave40-600.5-30 min-High paraRecyclable, rapid reaction under microwaveCatalyst preparation required[3]

Note: Direct comparative data for all catalyst types under identical conditions for the synthesis of a specific fluorinated butyrophenone is limited in the literature. The data presented is compiled from various sources to provide a general comparison.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-4'-fluorobutyrophenone using Aluminum Chloride (AlCl₃)

This protocol describes the traditional Friedel-Crafts acylation of fluorobenzene.

Materials:

  • Fluorobenzene

  • 4-Chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Ice

  • Water

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C using an ice-water bath.

  • Slowly add 4-chlorobutyryl chloride (1.0 equivalent) to the stirred suspension.

  • To this mixture, add fluorobenzene (1.0-1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude 4-chloro-4'-fluorobutyrophenone can be purified by vacuum distillation or recrystallization.[4][15]

Protocol 2: Zeolite H-BEA Catalyzed Acylation of an Aromatic Compound (General Procedure)

This protocol provides a general method for zeolite-catalyzed acylation, which can be adapted for the synthesis of fluorinated butyrophenones.

Materials:

  • Aromatic substrate (e.g., Fluorobenzene)

  • Acylating agent (e.g., Butyric anhydride)

  • H-BEA Zeolite (activated)

  • Solvent (e.g., Nitrobenzene or solvent-free)

  • Internal standard for GC analysis (if required)

Procedure:

  • Activate the H-BEA zeolite by heating at a high temperature (e.g., 550 °C) under a flow of dry air or nitrogen for several hours. Cool down under a dry atmosphere.

  • In a reaction vessel, combine the aromatic substrate, the acylating agent, and the activated H-BEA zeolite.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the solid zeolite catalyst by filtration or centrifugation.

  • The catalyst can be washed with a suitable solvent, dried, and calcined for reuse.

  • The liquid product mixture can be purified by distillation, chromatography, or crystallization.[8][9]

Visualizing the Catalytic Process

To better understand the reaction pathways, the following diagrams illustrate the key steps in the synthesis of fluorinated butyrophenones.

G cluster_0 Homogeneous Catalysis (AlCl₃) A1 Fluorobenzene E1 Electrophilic Attack A1->E1 B1 Butyryl Chloride D1 Acylium Ion Formation [CH₃(CH₂)₂CO]⁺AlCl₄⁻ B1->D1 C1 AlCl₃ C1->D1 D1->E1 F1 Sigma Complex E1->F1 G1 Deprotonation F1->G1 H1 4-Fluorobutyrophenone-AlCl₃ Complex G1->H1 I1 Aqueous Workup H1->I1 J1 4-Fluorobutyrophenone I1->J1

Caption: Homogeneous catalytic cycle for AlCl₃-mediated synthesis.

G cluster_1 Heterogeneous Catalysis (Zeolite) A2 Fluorobenzene D2 Adsorption of Reactants A2->D2 B2 Butyric Anhydride B2->D2 C2 Zeolite (H⁺ site) C2->D2 I2 Catalyst Regeneration C2->I2 E2 Acylium Ion Generation on Zeolite Surface D2->E2 F2 Surface Reaction E2->F2 G2 Desorption of Product F2->G2 H2 4-Fluorobutyrophenone G2->H2 I2->C2

Caption: Heterogeneous catalytic cycle using a zeolite catalyst.

Conclusion and Future Outlook

The synthesis of fluorinated butyrophenones remains a critical endeavor in pharmaceutical chemistry. While traditional homogeneous Lewis acids like AlCl₃ are effective, their environmental and practical drawbacks are significant. The shift towards greener and more sustainable alternatives is clear. Heterogeneous catalysts, particularly zeolites, offer a robust and reusable platform for this transformation, with the added benefit of high para-selectivity. Metal triflates provide a middle ground, offering high catalytic activity with improved handling and reduced waste.

Looking ahead, the development of highly active and stable heterogeneous catalysts and the advancement of biocatalytic methods will likely dominate future research. The ability to perform these reactions under milder conditions, with minimal waste, and with catalysts that can be easily recovered and reused will be paramount in the design of next-generation synthetic routes for these vital pharmaceutical building blocks.

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  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link]

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A Comparative Guide to the Structural Confirmation of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of regulatory submission and intellectual property. Trivial errors in structural assignment can lead to catastrophic failures in later-stage development, making robust analytical characterization paramount. This guide focuses on 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane, a substituted aromatic ketone with potential applications as a pharmaceutical intermediate.

We will provide an in-depth, experience-driven walkthrough of how High-Resolution Mass Spectrometry (HR-MS) serves as a powerful primary tool for its structural confirmation. This guide moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, establishes a self-validating data analysis workflow, and objectively compares the strengths and limitations of HR-MS against complementary analytical techniques like NMR and FTIR spectroscopy.

Compound Profile: The Analytical Target

Before any analysis, a theoretical profile of the target molecule is essential. This establishes the expected values against which experimental data will be validated.

  • Compound Name: this compound

  • Structure: Chemical structure of this compound

  • Molecular Formula: C₁₁H₁₂ClFO

Based on this formula, we can calculate the precise theoretical masses required for HR-MS analysis.

ParameterTheoretical ValueRationale
Monoisotopic Mass 214.05607 DaCalculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). This is the primary target for HR-MS detection.
M+2 Isotope Mass 216.05312 DaCalculated using the ³⁷Cl isotope.
M:M+2 Abundance Ratio ~3:1 (100:32.5)Based on the natural isotopic abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This ratio is a key diagnostic feature.[1][2]

High-Resolution Mass Spectrometry: The Core of Confirmation

HR-MS is an ideal technique for the initial confirmation of small molecules due to its exceptional sensitivity and its ability to provide two critical pieces of information: the elemental composition via accurate mass measurement and the presence of specific elements through isotopic pattern analysis.[3][4] Modern HR-MS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, can achieve mass accuracies in the sub-5 ppm (parts per million) range, which severely constrains the number of possible elemental formulas for a given mass.[5]

Experimental Workflow & Rationale

The process of structural confirmation by HR-MS is a logical sequence of steps, each designed to yield specific, verifiable information.

G cluster_prep Sample Preparation cluster_lc Chromatographic Separation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Prep Dissolve sample in LC-MS grade solvent (e.g., ACN:H₂O) LC Inject into UPLC/HPLC (C18 column) for purity assessment & cleanup Prep->LC Introduction Ion Ionization Source (ESI vs. APCI) LC->Ion Elution MS1 Full Scan HR-MS (Q-TOF or Orbitrap) - Determine Accurate Mass - Analyze Isotopic Pattern Ion->MS1 Ion Transfer MS2 Tandem MS (MS/MS) - Collision-Induced Dissociation (CID) - Elucidate Fragment Structures MS1->MS2 Precursor Ion Selection Analysis Data Processing Software MS2->Analysis Data Acquisition Confirm Structure Confirmation - Match Accurate Mass (<5ppm) - Verify Isotope Ratio (3:1) - Correlate Fragments to Structure Analysis->Confirm Validation

Caption: HR-MS workflow for structural confirmation.
Causality Behind Experimental Choices
  • Choice of Ionization Source: ESI vs. APCI

    • Electrospray Ionization (ESI): Best suited for polar and easily ionizable molecules.[6] It is a "soft" ionization technique, often preserving the molecular ion. For our target molecule, the carbonyl oxygen provides a site for protonation ([M+H]⁺) in positive ion mode.

    • Atmospheric Pressure Chemical Ionization (APCI): Ideal for less polar, more volatile compounds that are thermally stable.[7][8] APCI involves vaporizing the sample, which could potentially cause degradation of thermally labile compounds.[7]

    • Decision: this compound is of moderate polarity. While ESI is a robust starting point, APCI could yield a stronger signal if the compound ionizes poorly via ESI.[9] A prudent approach is to screen the compound using both techniques to ensure optimal ionization and sensitivity.[10]

  • Full Scan HR-MS Analysis:

    • The primary goal is to measure the mass-to-charge ratio (m/z) of the intact molecular ion with high precision. The instrument is scanned over a relevant mass range (e.g., m/z 100-500).

    • Self-Validation: The key validation metric is the mass error , calculated in parts per million (ppm):

      • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶

    • A mass error of <5 ppm provides strong confidence in the proposed elemental formula.[5]

  • Tandem Mass Spectrometry (MS/MS): Piecing the Puzzle Together

    • While accurate mass confirms the elemental formula, it does not confirm the connectivity of the atoms. Tandem MS (or MS/MS) provides this structural insight.[11]

    • In this process, the molecular ion (the "precursor ion") is isolated, subjected to collisions with an inert gas (Collision-Induced Dissociation, CID), and broken into smaller "product ions".[12] The fragmentation pattern is typically not random and provides a structural fingerprint of the molecule.

Expected HR-MS Data & Interpretation

1. Full Scan Data: The primary evidence comes from the molecular ion cluster.

IonTheoretical m/zExpected Experimental m/zMass Error (ppm)Relative Abundance
[M+H]⁺ (³⁵Cl)215.06390~215.064< 5100%
[M+H]⁺ (³⁷Cl)217.06095~217.061< 5~32.5%

The observation of two peaks separated by ~2 Da with an intensity ratio of approximately 3:1 is definitive evidence for the presence of a single chlorine atom.[1]

2. Expected MS/MS Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion at m/z 215.06 is predictable based on the molecule's structure, particularly around the stable aromatic ring and the labile ketone functional group.

Expected Fragment m/zProposed Structure / LossRationale
139.0498[F(CH₃)C₆H₃CO]⁺Cleavage of the C-C bond alpha to the carbonyl group (α-cleavage), losing the chlorobutyl side chain. This is a very common and stable acylium ion.
121.0393[F(CH₃)C₆H₃]⁺Subsequent loss of carbon monoxide (-28 Da) from the acylium ion at m/z 139. A characteristic fragmentation for aromatic ketones.
77.0382[C₄H₈Cl]⁺The chlorobutyl cation formed from the alternative α-cleavage.

The identification of these key fragments, with their own accurate masses matching the theoretical values, provides overwhelming evidence for the proposed atomic arrangement.

Comparative Analysis with Alternative Techniques

While HR-MS is a formidable tool, it is not infallible and cannot distinguish between isomers.[3][11] For complete, unambiguous structural elucidation, it should be used in concert with other spectroscopic methods.

TechniqueInformation ProvidedStrengthsLimitations
HR-MS Elemental Formula: High-confidence determination of C, H, Cl, F, O counts. Structural Fragments: Confirms presence of key substructures.- Extremely high sensitivity (picomole to femtomole).- Requires very little sample.- Fast analysis time.- Does not provide definitive atom connectivity.- Cannot distinguish between isomers (e.g., positional isomers).
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)Definitive Connectivity: Maps the complete carbon-hydrogen framework and the relative positions of all atoms.- Unambiguously determines the 3D structure and isomerism.- The "gold standard" for structural elucidation.- Relatively low sensitivity (requires milligram quantities).- Longer analysis time.- Requires pure sample.
FTIR Spectroscopy Functional Groups: Confirms the presence of key bonds.- Fast and non-destructive.- Excellent for identifying functional groups (e.g., C=O stretch for the ketone at ~1680 cm⁻¹).- Provides limited information on the overall molecular skeleton.- Spectrum can be complex to interpret fully.

Conclusion

High-Resolution Mass Spectrometry is an indispensable and highly efficient tool for the initial structural confirmation of novel chemical entities like this compound. Its ability to deliver a highly accurate mass measurement provides a confident assignment of the elemental formula, while the characteristic 3:1 isotopic pattern of the molecular ion unequivocally confirms the presence of a single chlorine atom. Furthermore, MS/MS fragmentation analysis corroborates the connectivity of the core substructures.

However, for the absolute, unambiguous structural proof required in regulated environments, HR-MS data should be viewed as a foundational pillar of evidence, to be augmented by the definitive connectivity map provided by NMR spectroscopy. The synergistic use of these techniques provides a self-validating system of analysis, ensuring the highest degree of confidence in the final structural assignment.

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A Senior Application Scientist's Guide to Orthogonal Purity Assessment: Cross-Validating GC-MS and NMR for Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Impurities introduced or carried over during synthesis can have profound impacts on the final Active Pharmaceutical Ingredient (API), affecting its stability, toxicity, and therapeutic effect. Therefore, employing robust, orthogonal analytical techniques to assign purity is a mission-critical activity.

This guide provides an in-depth comparison of two powerhouse analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of synthetic intermediates. We will move beyond a simple listing of pros and cons to explore the causality behind experimental choices, present detailed workflows, and establish a framework for cross-validation, ensuring the purity values you report are both accurate and defensible. This approach aligns with the principles of analytical procedure validation outlined in guidelines such as ICH Q2(R1)[1][2][3].

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Resolution Separator

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[4][5] Its power lies in the synergistic combination of gas chromatography's exceptional separating power with mass spectrometry's high-specificity detection, making it ideal for identifying and quantifying individual components in a complex mixture.[5][6][7]

Principle of Purity Assessment

For purity analysis, GC-MS separates the target compound from its volatile impurities. The most common method for purity determination is "area percent." This calculation assumes that all compounds eluting from the column have a similar response in the detector (e.g., a Flame Ionization Detector - FID, often used in quantitative GC) or by summing the total ion chromatogram (TIC) in MS. The purity is expressed as the peak area of the main component relative to the total area of all detected peaks. While convenient, this assumption is the method's Achilles' heel, as different compounds can have vastly different ionization efficiencies, potentially skewing results.

Strengths and Limitations for Purity Assessment

Strengths:

  • Exceptional Sensitivity: Capable of detecting trace-level impurities, often in the parts-per-million (ppm) range.[5][8]

  • High Resolving Power: Excellent at separating structurally similar isomers and other closely related impurities.

  • Definitive Identification: The mass spectrum provides a molecular fingerprint that can be used to identify unknown impurities by comparison to spectral libraries.[7]

Limitations:

  • Analyte Volatility Required: The compound must be volatile and thermally stable. Non-volatile or thermally labile compounds will not elute from the GC column or may degrade upon injection.[6][9]

  • Derivatization May Be Necessary: Polar or non-volatile compounds often require chemical derivatization to increase their volatility, adding a step to the workflow and a potential source of error.[9][10][11]

  • Quantification Challenges: The area percent method is a relative quantification. It does not account for non-volatile or undetected impurities and assumes equal detector response for all components, which is rarely the case.

Experimental Protocol: Purity by GC-MS (Area %)

This protocol outlines a general procedure. Specific parameters must be optimized for the analyte of interest.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic intermediate.

    • Dissolve the sample in a high-purity, volatile solvent (e.g., dichloromethane, hexane, ethyl acetate) to a final concentration of approximately 1 mg/mL.[10] Ensure the sample is fully dissolved.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the injector or column.[10]

    • Transfer the filtered solution to a 1.5 mL glass autosampler vial.[6][9]

  • Instrument Setup & System Suitability:

    • Injector: Set to a temperature sufficient to vaporize the sample without degradation (e.g., 250 °C). Use a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Column: Select a column based on the analyte's polarity. A common choice for general-purpose analysis is a non-polar DB-5 or equivalent column.[9]

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of components with different boiling points.

    • Mass Spectrometer: Allow the instrument to stabilize. Perform a system suitability test by injecting a known standard mixture to verify resolution, peak shape, and detector response.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire data in full scan mode over a relevant mass range (e.g., m/z 40-500) to detect all potential impurities.

  • Data Processing and Purity Calculation:

    • Integrate all peaks in the total ion chromatogram (TIC) above a defined signal-to-noise threshold.

    • Calculate the area percent purity using the following formula: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) × 100

Quantitative NMR (qNMR): The Absolute Quantifier

Quantitative NMR (qNMR) is a powerful primary analytical method that provides a direct measurement of the molar concentration of an analyte.[12] Its fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[13][14] This unique feature allows for the determination of purity without the need for identical reference standards for every impurity, making it an incredibly versatile tool.[14][15]

Principle of Purity Assessment

In a typical ¹H qNMR experiment for purity assessment, a known mass of the synthetic intermediate is dissolved with a known mass of a highly pure, stable internal standard in a deuterated solvent.[16] By comparing the integral of a specific, well-resolved resonance from the analyte to the integral of a resonance from the internal standard, the purity of the analyte can be calculated with high accuracy.[13]

Strengths and Limitations for Purity Assessment

Strengths:

  • Primary Ratio Method: Provides absolute quantification, making it a highly accurate and defensible technique for purity assignment.[17][18]

  • Non-Destructive: The sample can be fully recovered after analysis.[15]

  • Broad Applicability: Applicable to any soluble compound containing NMR-active nuclei (most commonly ¹H). It is not limited by volatility or thermal stability.

  • Structural Information: Provides rich structural information that can help identify impurities simultaneously.

Limitations:

  • Lower Sensitivity: Compared to GC-MS, NMR is significantly less sensitive, making it difficult to detect and quantify impurities below the ~0.1% level.

  • Signal Overlap: Severe peak overlap in complex spectra can make accurate integration impossible. Higher field strength magnets can mitigate this issue.

  • Requires High-Purity Standard: The accuracy of the result is directly dependent on the certified purity and accurate weighing of the internal standard.[19][20]

  • Paramagnetic Impurities: The presence of paramagnetic species can broaden signals and interfere with quantification.

Experimental Protocol: Purity by ¹H qNMR

This protocol describes a validated workflow for accurate purity determination.

  • Sample and Standard Preparation (The Critical Step):

    • Select a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard must be highly pure (>99.9%), non-volatile, stable, and have sharp resonances that do not overlap with analyte signals.[19][20]

    • Using a microbalance with at least 0.01 mg readability, accurately weigh approximately 10-20 mg of the synthetic intermediate into a clean vial.[13][21] Record the exact weight.

    • In the same vial, accurately weigh a similar molar equivalent of the internal standard.[21] Record the exact weight.

    • Add a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves both the analyte and the standard.[13][21]

    • Ensure complete dissolution by vortexing. A homogeneous solution is essential for accuracy.[19][21]

    • Transfer the solution to a high-quality NMR tube.

  • Instrument Setup & Parameter Optimization:

    • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz recommended) for better signal dispersion.

    • Tuning and Shimming: Tune and match the probe for the sample, and perform automated or manual shimming to achieve optimal magnetic field homogeneity (narrow, symmetrical peak shapes).

    • Pulse Program: Use a simple single-pulse program (e.g., 'zg' on Bruker systems).[13]

    • Receiver Gain: Set the receiver gain to a level that maximizes the signal without clipping the free induction decay (FID).

    • Relaxation Delay (d1): This is the most critical parameter for quantification. Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T₁) of any peak being integrated (analyte and standard). A conservative value of 30-60 seconds is often used if T₁ values are unknown.

  • Data Acquisition:

    • Acquire the spectrum with an appropriate number of scans (e.g., 8 to 64) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[22]

  • Data Processing and Purity Calculation:

    • Apply minimal line broadening (e.g., 0.1-0.3 Hz).[13]

    • Carefully perform manual phasing and baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity (% w/w) using the formula:

      Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molar mass

      • m = Mass weighed

      • P_std = Purity of the internal standard

Cross-Validation: The Path to Unimpeachable Purity Data

Cross-validation is the process of comparing results from two independent, orthogonal analytical methods to verify their accuracy and reliability.[23][24] When GC-MS and qNMR produce concordant purity values for the same batch of an intermediate, it provides a high degree of confidence in the result. Discrepancies, on the other hand, are not failures but valuable diagnostic tools that reveal the limitations of each technique and provide a more complete picture of the sample's composition.

Cross-Validation Workflow

The following workflow illustrates a robust process for cross-validating purity results.

G cluster_0 Preparation & Analysis cluster_1 Data Comparison & Decision cluster_2 Finalization Start Homogenize Batch of Synthetic Intermediate GC_Analysis Analyze by Validated GC-MS Method Start->GC_Analysis NMR_Analysis Analyze by Validated qNMR Method Start->NMR_Analysis Compare Compare Purity Results (GC-MS vs. qNMR) GC_Analysis->Compare NMR_Analysis->Compare Investigate Investigate Discrepancy (e.g., identify non-volatile residues, check for co-elution) Compare->Investigate No Accept Results Concordant (within acceptable limits) Compare->Accept Yes Investigate->Compare Re-evaluate Report Assign Final Purity Value with High Confidence Accept->Report G Start Assess Purity of Synthetic Intermediate Q_Volatile Is the analyte and its likely impurities volatile & thermally stable? Start->Q_Volatile Q_Isomers Are isomeric impurities a major concern? Q_Volatile->Q_Isomers Yes Use_NMR qNMR is the preferred method. (Independent of volatility) Q_Volatile->Use_NMR No Q_Absolute Is an absolute (primary) quantification required? Use_GCMS GC-MS is a strong candidate. (High resolution for isomers) Q_Absolute->Use_GCMS No Use_Both Cross-validation with both GC-MS and qNMR is highly recommended. Q_Absolute->Use_Both Yes Q_Isomers->Q_Absolute No Q_Isomers->Use_GCMS Yes

Caption: Decision tree for selecting an appropriate purity assessment technique.

Conclusion

Neither GC-MS nor qNMR is a universally superior technique for purity assessment; they are powerful, complementary partners. GC-MS offers unparalleled sensitivity and resolving power for volatile compounds, making it the "gold standard" for detecting trace impurities and separating isomers. [25]In contrast, qNMR provides a robust, absolute measure of purity for any soluble compound, independent of volatility, and serves as an indispensable tool for assigning a definitive purity value.

By understanding the fundamental principles and limitations of each method, and by employing a rigorous cross-validation strategy, researchers and drug development professionals can build a comprehensive and accurate profile of their synthetic intermediates. This orthogonal approach does not just generate a number; it builds a foundation of analytical certainty that supports the development of safe and effective medicines.

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A Comparative Analysis of Nucleophilic Substitution Reactivity: 4-Chloro- vs. 4-Bromo-1-(4-fluoro-3-methylphenyl)-1-oxobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to the efficiency, yield, and overall success of a synthetic route. The ω-halo-acetophenones are a critical class of intermediates, serving as versatile precursors for a multitude of molecular scaffolds.[1] Among these, 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane and its bromo-analog, 4-Bromo-1-(4-fluoro-3-methylphenyl)-1-oxobutane, are of significant interest, particularly as precursors in the synthesis of pharmacologically active compounds such as bupropion.[2][3][4] This guide provides an in-depth comparative analysis of the reactivity of these two halogenated ketones in nucleophilic substitution reactions, offering both theoretical grounding and a practical experimental framework for researchers and drug development professionals.

Theoretical Framework: The Underlying Principles of Reactivity

The reactivity of 4-halo-1-(4-fluoro-3-methylphenyl)-1-oxobutanes in nucleophilic substitution reactions is primarily dictated by the nature of the carbon-halogen bond and the stability of the departing halide ion, which acts as the leaving group. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, especially given that the electrophilic carbon is primary.[5][6]

The rate of an SN2 reaction is described by the rate law: Rate = k[Alkyl Halide][Nucleophile].[7][8] The rate constant, k, is intrinsically linked to the activation energy of the reaction, which is influenced by several factors, including the leaving group's ability. A good leaving group is a species that is stable in its anionic form, which corresponds to it being a weak base.[9]

For the halogens, the stability of the corresponding halide ions increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻).[10][11] This trend is attributed to the increasing ionic radius, which allows for the negative charge to be dispersed over a larger volume, thereby reducing charge density and increasing stability.[10] Consequently, the weaker the basicity of the halide, the better it functions as a leaving group, leading to a faster SN2 reaction.[9][12] Therefore, it is anticipated that the bromo-analog will exhibit greater reactivity than its chloro counterpart.

Furthermore, the presence of the carbonyl group at the benzylic position significantly enhances the reactivity of the α-carbon towards nucleophilic attack. The electron-withdrawing nature of the carbonyl group polarizes the adjacent C-X bond, rendering the α-carbon more electrophilic and thus more susceptible to attack by a nucleophile.[13][14]

Visualizing the Reaction Mechanism

The SN2 reaction of a 4-halo-1-(4-fluoro-3-methylphenyl)-1-oxobutane with a nucleophile proceeds through a concerted, one-step mechanism.

Experimental_Workflow start Start prep_solutions Prepare Stock Solutions (Substrates, Nucleophile, Internal Standard) start->prep_solutions reaction_setup Set up Reaction (Equimolar Substrates + Internal Standard) prep_solutions->reaction_setup equilibration Equilibrate at Constant Temperature reaction_setup->equilibration initiate_reaction Initiate Reaction (Add Nucleophile at t=0) equilibration->initiate_reaction sampling Withdraw Aliquots at Timed Intervals initiate_reaction->sampling sampling->initiate_reaction quenching Quench Aliquots sampling->quenching analysis Analyze by GC-MS/FID quenching->analysis data_processing Process Data and Determine Relative Rates analysis->data_processing end End data_processing->end

Sources

A Senior Application Scientist's Guide to the Purification of Aromatic Ketones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of aromatic ketones is not merely a matter of academic rigor; it is a critical determinant of experimental success, reproducibility, and, ultimately, the safety and efficacy of therapeutic agents. These compounds are pivotal intermediates and building blocks in organic synthesis, and their purification is a frequently encountered yet non-trivial challenge. This guide provides an in-depth, comparative analysis of the most effective techniques for purifying aromatic ketones, grounded in scientific principles and supported by experimental insights.

The Imperative for Purity in Aromatic Ketones

Aromatic ketones, characterized by a carbonyl group attached to at least one aromatic ring, are susceptible to a variety of impurities. These can arise from starting materials, side reactions during synthesis (such as over-alkylation or incomplete oxidation), or degradation upon storage. The presence of such impurities can have significant downstream consequences, including altered reaction kinetics, the formation of undesired byproducts, and complications in structural elucidation. In the context of drug development, even trace impurities can have profound biological effects, necessitating their removal to meet stringent regulatory standards.

A Comparative Overview of Purification Techniques

The selection of an appropriate purification method is a strategic decision that balances considerations of purity, yield, scale, cost, and the physicochemical properties of the target ketone and its contaminants. Here, we compare the workhorse techniques of the modern chemistry laboratory: recrystallization, column chromatography, distillation, and the high-resolution methods of preparative HPLC and Supercritical Fluid Chromatography (SFC).

Data Presentation: Performance Metrics at a Glance

The following table summarizes the typical performance characteristics of each purification technique for aromatic ketones. It is important to note that these values can vary significantly depending on the specific compound, the nature and concentration of impurities, and the optimization of the experimental conditions.

Technique Typical Purity (%) Typical Yield (%) Scalability Relative Cost Throughput
Recrystallization >99% (with optimization)60-90Excellent (mg to multi-kg)LowModerate
Column Chromatography 95-99%50-85Good (mg to kg)ModerateLow to Moderate
Distillation >99% (for suitable compounds)70-95Excellent (g to multi-ton)Low to ModerateHigh
Preparative HPLC >99.5%>90%Limited (mg to g)HighLow
Supercritical Fluid Chromatography (SFC) >99.5%>90%Limited (mg to g)HighModerate

In-Depth Analysis of Purification Techniques

Recrystallization: The Art and Science of Crystal Perfection

Recrystallization is a powerful and often underestimated purification technique that leverages the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. For crystalline aromatic ketones, it is frequently the most cost-effective method for achieving high purity on a large scale.[1]

The Causality Behind Experimental Choices:

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent will dissolve the aromatic ketone sparingly at room temperature but readily at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration). The slow cooling of the saturated solution is crucial as it allows for the selective incorporation of the target molecules into the growing crystal lattice, effectively excluding impurities.[1]

Experimental Protocol: Purification of Benzophenone by Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of crude benzophenone in a minimal amount of hot ethanol. If the compound crystallizes upon cooling, ethanol is a suitable solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude benzophenone (e.g., 10 g) and the minimum volume of hot ethanol required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven. A yield of 80-89% with a melting point of 47-48°C can be expected for benzophenone.[2]

Column Chromatography: Separation by Differential Adsorption

Column chromatography is a versatile technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture). It is particularly useful for separating non-crystalline solids, oils, or mixtures where recrystallization is not feasible.

The Causality Behind Experimental Choices:

The choice of stationary and mobile phases is critical. For most aromatic ketones, which are moderately polar, silica gel is the stationary phase of choice. The mobile phase (eluent) is selected based on the polarity of the target compound and impurities. A less polar eluent will result in slower elution of the ketone, while a more polar eluent will accelerate it. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to achieve optimal separation of complex mixtures. The efficiency of the separation is influenced by factors such as the particle size of the stationary phase (finer particles provide higher resolution) and the column packing.[3]

Experimental Protocol: Purification of Acetophenone by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (40-63 µm particle size) in a non-polar solvent (e.g., hexane).[3]

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniformly packed bed.

  • Sample Loading: Dissolve the crude acetophenone in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a solvent system of low polarity (e.g., 95:5 hexane:ethyl acetate), gradually increasing the polarity if necessary.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the purified acetophenone.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Distillation: Harnessing Differences in Volatility

For aromatic ketones that are thermally stable and have a sufficiently high vapor pressure, distillation is an excellent method for purification, particularly on an industrial scale.[4] It separates compounds based on differences in their boiling points.

The Causality Behind Experimental Choices:

The choice between simple, fractional, and vacuum distillation depends on the boiling point difference between the aromatic ketone and its impurities.

  • Simple Distillation: Suitable for separating a volatile ketone from non-volatile impurities.

  • Fractional Distillation: Necessary when the boiling points of the components are close. A fractionating column provides a large surface area for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component.

  • Vacuum Distillation: Employed for high-boiling or thermally sensitive ketones. Reducing the pressure lowers the boiling point, preventing decomposition. For instance, substituted benzophenones are often best purified by vacuum distillation.[2]

Experimental Protocol: Purification of Acetophenone by Distillation

  • Apparatus Setup: Assemble a distillation apparatus, including a distillation flask, a condenser, and a receiving flask. For acetophenone, an air condenser is suitable.

  • Charging the Flask: Add the crude acetophenone to the distillation flask along with a few boiling chips.

  • Heating: Gently heat the flask.

  • Fraction Collection: Collect the fraction that distills between 195-202°C. Pure acetophenone has a boiling point of 202°C.

  • Redistillation (Optional): For very high purity, a second distillation can be performed, carefully collecting a narrow boiling point fraction (e.g., 200-201°C). A yield of around 71.8% can be achieved.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The Pinnacle of Resolution

Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture.[5] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.[6] It is the method of choice for purifying complex mixtures or when very high purity is required for applications like pharmaceutical development.[5][7]

The Causality Behind Experimental Choices:

The key to successful preparative HPLC is the development of a robust analytical method that is then scaled up.[8] The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase is optimized at the analytical scale to achieve the desired separation. Scaling up involves increasing the column diameter and flow rate while maintaining the linear velocity of the mobile phase to preserve the resolution.[9] The sample load is carefully optimized to maximize throughput without sacrificing purity.[8]

Experimental Workflow: Preparative HPLC

prep_hplc_workflow cluster_dev Analytical Method Development cluster_scaleup Scale-Up cluster_post Post-Purification scout Scouting Runs optimize Optimization of Resolution & Run Time scout->optimize load Loading Study optimize->load scale Scale to Preparative Column load->scale purify Purification Run scale->purify collect Fraction Collection purify->collect analyze Purity Analysis collect->analyze pool Pool Pure Fractions analyze->pool evap Solvent Evaporation pool->evap final_product final_product evap->final_product Final Product

Caption: Workflow for preparative HPLC purification.

Supercritical Fluid Chromatography (SFC): The "Green" High-Performance Alternative

SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[10] It combines the advantages of both gas and liquid chromatography, offering high efficiency and speed. SFC is particularly well-suited for the purification of thermally labile and chiral molecules.[10]

The Causality Behind Experimental Choices:

The use of supercritical CO2 as the primary mobile phase results in low viscosity and high diffusivity, enabling faster separations compared to HPLC.[11] Small amounts of organic modifiers (e.g., methanol) are often added to tune the solvating power of the mobile phase. The separation is influenced by pressure, temperature, and mobile phase composition, providing multiple parameters for optimization.[10] A key advantage of SFC is that after fraction collection, the CO2 evaporates, leaving the purified compound in a small volume of the organic modifier, which simplifies sample recovery.[10]

Logical Relationship: SFC vs. HPLC

sfc_vs_hplc cluster_hplc HPLC cluster_sfc SFC hplc_mp Liquid Mobile Phase sfc_mp Supercritical CO2 + Modifier hplc_mp->sfc_mp Key Differences shared Shared Principles: - Stationary Phases - High-Resolution Separations hplc_p High Pressure hplc_t Ambient Temperature sfc_t Elevated Temperature (>31°C for CO2) hplc_t->sfc_t Key Differences hplc_s Slower Separations sfc_s Faster Separations hplc_s->sfc_s Key Differences hplc_w Significant Solvent Waste sfc_w Reduced Solvent Waste ('Green' Chemistry) hplc_w->sfc_w Key Differences sfc_p High Pressure

Caption: Comparison of key features of SFC and HPLC.

Decision-Making Framework for Method Selection

Choosing the optimal purification technique is a multi-faceted decision. The following decision tree provides a logical framework for selecting the most appropriate method based on the properties of the aromatic ketone and the purification goals.

decision_tree start Crude Aromatic Ketone is_solid Is the compound a solid at RT? start->is_solid is_volatile Is the compound thermally stable and volatile? is_solid->is_volatile No recrystallize Recrystallization is_solid->recrystallize Yes purity_needed Is >99.5% purity required or is the mixture complex? is_volatile->purity_needed No distillation Distillation (Simple, Fractional, or Vacuum) is_volatile->distillation Yes scale Scale of Purification? purity_needed->scale No prep_hplc_sfc Preparative HPLC or SFC purity_needed->prep_hplc_sfc Yes large_scale Large (>10g) scale->large_scale small_scale Small (<10g) scale->small_scale column_chrom Column Chromatography large_scale->column_chrom small_scale->column_chrom

Caption: Decision tree for selecting a purification method.

Conclusion

The purification of aromatic ketones is a critical step in synthetic chemistry and drug development that demands careful consideration of the available techniques. While classical methods like recrystallization and distillation offer cost-effective solutions for achieving high purity on a large scale for suitable compounds, chromatographic techniques provide the versatility and resolution needed for more challenging separations. The choice of method should be guided by a thorough understanding of the compound's properties, the nature of the impurities, and the specific requirements of the downstream application. By applying the principles and protocols outlined in this guide, researchers can confidently select and execute the most appropriate purification strategy, ensuring the integrity and quality of their work.

References

  • Google Patents. (n.d.). Distillation of aromatic ketone from aromatic alcohol with acid.
  • Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

  • Brainly. (2024, March 11). Why is recrystallization better for large amounts than column chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of ketones.
  • Sciencemadness Discussion Board. (2012, October 30). Synthesis of Acetophenone. Retrieved from [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]

  • JoVE. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • Ardena. (n.d.). Preparative HPLC Purification. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

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The Halogen Advantage: A Comparative Analysis of the Potential Biological Activity of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to modulate pharmacokinetic and pharmacodynamic properties.[1][2] This guide delves into a comparative analysis of the potential biological activities of derivatives of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane, a scaffold possessing key halogen features. While direct experimental data on this specific parent compound and its derivatives are nascent, this analysis synthesizes findings from structurally related chloro- and fluoro-substituted compounds to forecast their therapeutic promise. By examining established structure-activity relationships (SAR), we can project the impact of targeted chemical modifications on anticancer, antimicrobial, and anti-inflammatory activities.

The Core Scaffold: A Foundation for Diverse Biological Activity

The parent compound, this compound, presents a compelling starting point for medicinal chemistry exploration. The presence of a chlorine atom on the butanoyl chain and a fluorine atom on the phenyl ring are significant. Halogens, particularly chlorine and fluorine, are known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] The butanophenone core is also a common feature in various biologically active molecules.

This guide will explore the hypothetical biological impact of modifications at three key positions of the core scaffold, as illustrated below.

Core_Scaffold_and_Modifications cluster_core This compound cluster_modifications Potential Modification Sites Core Core R1 R1 Core->R1 Phenyl Ring Substitution R2 R2 Core->R2 Butanoyl Chain Modification R3 R3 Core->R3 Carbonyl Group Alteration

Figure 1: Core structure of this compound and key sites for derivatization.

Comparative Biological Activity Profiles of Hypothetical Derivatives

The following sections outline the projected biological activities of various derivatives based on established SAR from analogous chemical classes.

Anticancer Activity

Chalcones and benzophenones, which share structural similarities with our core scaffold, are known to possess anticancer properties.[3][4][5] Modifications to our scaffold could yield potent cytotoxic agents.

Derivative Class Modification (R-group) Predicted Anticancer Activity Rationale / Supporting Evidence
A: Phenyl Ring Analogs Addition of hydroxyl or methoxy groupsPotentially increased cytotoxicityHydroxylated and methoxylated chalcones and flavonoids have demonstrated enhanced anticancer activity.[4] The position of these groups is critical, with ortho and para substitutions often showing greater potency.
Introduction of a nitro groupPotentially enhanced activityThe nitro group can act as a bioisostere for other functional groups and has been shown to increase the anticancer efficacy of some heterocyclic compounds.
B: Butanoyl Chain Analogs Replacement of chlorine with other halogens (Br, I)Variable, potentially increased activityIn some quinoline-based compounds, replacing chlorine with bromine or iodine has been shown to maintain or enhance antimalarial and anticancer activity.[6]
Introduction of an amine or substituted aminePotentially significant increase in activityThe introduction of nitrogen-containing heterocycles or amine functionalities into chalcone-like structures has been linked to potent anticancer effects.[4][5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: The synthesized derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and, after 24 hours of incubation, treated with various concentrations of the test compounds.

  • MTT Assay: After a 48-hour incubation period with the compounds, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound dilutions B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan crystals F->G H Measure absorbance G->H I Calculate IC50 values H->I

Figure 2: Workflow for determining in vitro cytotoxicity using the MTT assay.

Antimicrobial Activity

The presence of halogens in a molecular structure is a common strategy for enhancing antimicrobial potency.[1][2] Both chlorine and fluorine substitutions have been shown to be beneficial in various antimicrobial agents.

Derivative Class Modification (R-group) Predicted Antimicrobial Activity Rationale / Supporting Evidence
C: Phenyl Ring Analogs Additional fluorine or chlorine substitutionsPotentially enhanced antibacterial and antifungal activityPolyhalogenated compounds often exhibit increased antimicrobial efficacy. The position of the additional halogen will be critical in determining the spectrum of activity.
Introduction of a hydroxyl groupPotentially increased antibacterial activity, particularly against Gram-positive bacteriaHydroxylation of flavonoids has been shown to be important for their antibacterial action.[7]
D: Butanoyl Chain Analogs Cyclization to form a butenolide or pyrrolone ringPotentially potent antifungal activityButenolide and pyrrolone derivatives have been synthesized from chloro-substituted precursors and have demonstrated significant antifungal properties.[8]
Formation of azetidinone derivativesPotential for broad-spectrum antibacterial activityThe fusion of a benzophenone moiety with an azetidinone ring has resulted in compounds with good inhibition against various bacterial strains.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial/Fungal Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.

  • Compound Preparation: Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related compounds, several key SAR trends can be predicted for the derivatives of this compound:

  • Lipophilicity and Halogenation: The presence of both chlorine and fluorine likely contributes to favorable lipophilicity, which is crucial for membrane transport and interaction with intracellular targets. Further halogenation could enhance this effect, but may also increase toxicity.

  • Hydrogen Bonding Potential: The introduction of hydroxyl and amine groups can provide hydrogen bond donor and acceptor sites, which can lead to stronger interactions with biological targets and improved activity.[7]

  • Steric Factors: The size and position of substituents on the phenyl ring will influence the molecule's ability to fit into the binding pocket of a target enzyme or receptor. For instance, ortho-substituents can induce conformational changes that may either enhance or diminish activity.

  • Electronic Effects: Electron-withdrawing groups like nitro and additional halogens, and electron-donating groups like hydroxyl and methoxy, will alter the electronic distribution of the molecule, thereby affecting its reactivity and binding characteristics.

SAR_Logic cluster_properties Molecular Properties cluster_activity Biological Activity Lipophilicity Lipophilicity Anticancer Anticancer Lipophilicity->Anticancer Halogenation Halogenation Halogenation->Anticancer Antimicrobial Antimicrobial Halogenation->Antimicrobial H-Bonding H-Bonding H-Bonding->Anticancer Sterics Sterics Anti_inflammatory Anti-inflammatory Sterics->Anti_inflammatory Electronics Electronics Electronics->Antimicrobial

Figure 3: Interplay of molecular properties and predicted biological activities.

Conclusion and Future Directions

This comparative guide provides a predictive framework for the biological activities of novel derivatives of this compound. By leveraging established structure-activity relationships from analogous compound classes, we have projected that strategic modifications to this core scaffold could yield potent anticancer and antimicrobial agents. The proposed experimental protocols provide a clear path for the synthesis and biological evaluation of these hypothetical derivatives. Future research should focus on the actual synthesis and in-vitro screening of these compounds to validate these predictions and to identify lead candidates for further preclinical development. The synergistic effect of the chloro and fluoro substitutions on this particular butanophenone scaffold warrants thorough investigation as it may unlock novel therapeutic agents with improved efficacy and pharmacological profiles.

References

  • Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv. Available at: [Link]

  • Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. PMC - NIH. Available at: [Link]

  • Structures of synthetic and natural benzophenones with anticancer activity. ResearchGate. Available at: [Link]

  • 1-(4-Fluoro-3-methylphenyl)-3-methylbutan-1-ol. PubChem. Available at: [Link]

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC - PubMed Central. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. iajps. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link]

  • Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. NIH. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. Available at: [Link]

  • Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. MDPI. Available at: [Link]

  • Antimicrobial Activities of Some Synthetic Butenolides and Their Pyrrolone Derivatives. PubMed. Available at: [Link]

  • Natural and Synthetic Furanones with Anticancer Activity. PubMed. Available at: [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. Semantic Scholar. Available at: [Link]

  • Synthesis and evaluation of new 3-substituted-4-chloro-thioxanthone derivatives as potent anti-breast cancer agents. ResearchGate. Available at: [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. PubMed. Available at: [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. Available at: [Link]

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Orthogonal analytical methods for the characterization of pharmaceutical building blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Orthogonal Analytical Methods for Characterizing Pharmaceutical Building Blocks

Introduction: The Imperative for a Multi-Faceted Analytical Approach

In pharmaceutical development, the journey from a promising molecule to a safe and effective drug is built upon a foundation of rigorous analytical characterization. At the heart of this process are the pharmaceutical building blocks—the small molecule active pharmaceutical ingredients (APIs) and their precursors. Ensuring their identity, purity, and stability is not merely a procedural step; it is a critical determinant of the final drug product's safety and efficacy.[1]

However, relying on a single analytical technique, no matter how powerful, can create blind spots. Each method has inherent biases and limitations. This is where the principle of orthogonality becomes indispensable. An orthogonal approach involves using multiple, independent analytical techniques that measure the same attribute based on different physicochemical principles.[1][2][3] This strategy minimizes the risk of overlooking impurities or misidentifying a compound, thereby providing a more complete and trustworthy characterization.[2] Regulatory agencies like the FDA and EMA strongly recommend orthogonal methods to ensure the robustness and accuracy of analytical results, which are essential for meeting stringent safety and efficacy standards.[2][3]

This guide, written from the perspective of a seasoned application scientist, will delve into the practical application of orthogonal methods for the comprehensive characterization of pharmaceutical building blocks. We will explore the "why" behind experimental choices, provide detailed protocols, and present a logical framework for integrating data to build a robust analytical package.

The Orthogonal Philosophy: More Than Just a Second Opinion

Imagine trying to describe a complex sculpture in a dark room with only a single, narrow-beam flashlight. You might capture fine details of one area, but you would miss the overall shape, texture, and dimensionality. An orthogonal analytical approach is like turning on multiple lights from different angles. Each "light" is a different analytical technique, revealing unique aspects of the molecule and its impurity profile.

The core principle of orthogonality lies in using measurement techniques that are based on different separation or detection principles.[1] For example, a separation based on a molecule's polarity (like Reversed-Phase HPLC) is orthogonal to a separation based on its volatility (like Gas Chromatography). Similarly, detection based on UV-Vis absorbance is orthogonal to detection based on mass-to-charge ratio (Mass Spectrometry). By combining these, we create a self-validating system where the weaknesses of one method are compensated by the strengths of another.[4]

The ultimate goal is to gain a comprehensive understanding of a building block's Critical Quality Attributes (CQAs), which are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit to ensure the desired product quality.[1][2]

A Comparative Guide to Core Characterization Techniques

The characterization of a pharmaceutical building block typically focuses on three key areas: Identity, Purity, and Structure. Let's explore the orthogonal methods used to address each.

Confirming Identity: "Is the Molecule What We Think It Is?"

Establishing the unequivocal identity of a building block is the first and most critical step.

Orthogonal Methods for Identity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Often considered the "gold standard" for structural elucidation, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry, by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[5][6] A simple one-dimensional proton NMR can often provide a unique fingerprint for a molecule.[7]

  • Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ionized molecules, providing a highly accurate molecular weight.[8][9] High-resolution mass spectrometry (HRMS) can even help determine the elemental composition of a molecule.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11] It provides a unique "fingerprint" spectrum that is highly specific to the compound's structure and is a powerful tool for confirming identity against a reference standard.[12][13]

Why this combination is powerful:

NMR provides the detailed atomic framework, MS confirms the overall mass and elemental formula, and FTIR verifies the presence of key functional groups.[14] It is highly unlikely that two different compounds would produce identical results across all three of these disparate techniques.

dot graph TD { subgraph Identity Confirmation Workflow direction LR; A[Building Block Sample] --> B{NMR Spectroscopy}; A --> C{Mass Spectrometry}; A --> D{FTIR Spectroscopy};

} caption: Orthogonal workflow for identity confirmation.

Assessing Purity: "What Else Is in the Sample?"

Purity assessment is crucial for ensuring that no harmful impurities are carried forward in the manufacturing process. Impurities can arise from the synthetic route, degradation, or storage.

Orthogonal Chromatographic Methods for Purity:

The workhorse for purity analysis is chromatography, which separates the main compound from its impurities. The key to an orthogonal approach here is to use different separation mechanisms.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most widely used techniques for purity analysis in the pharmaceutical industry.[15][16] They separate compounds based on their differential interactions with a stationary and mobile phase.[17] UPLC is an evolution of HPLC that uses smaller particle sizes (<2 µm) and higher pressures (up to 15,000 psi), resulting in faster analysis times, better resolution, and increased sensitivity.[15][17][18]

  • Gas Chromatography (GC): GC is ideal for analyzing volatile and semi-volatile compounds.[8] It separates components based on their boiling points and interaction with the stationary phase. This makes it an excellent orthogonal technique to HPLC for detecting residual solvents or volatile impurities.

  • Mass Spectrometry (MS) as a Detector: Coupling chromatography with MS (i.e., LC-MS or GC-MS) provides an additional layer of orthogonality. While a UV detector sees compounds that absorb light, an MS detector identifies them by mass.[19] This is invaluable for identifying unknown impurities and confirming that what appears as a single peak in a chromatogram is indeed a single component.[20] High-resolution MS can be particularly powerful for identifying unknown impurities in complex mixtures.[20]

Comparison of Chromatographic Techniques:

FeatureHPLCUPLCGC
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid/liquid partitioning
Particle Size 3-5 µm< 2 µmN/A (coated capillary)
Pressure 500 - 6,000 psiUp to 15,000 psiLow
Analysis Time 15-20 min (typical)[15][16]3-10 min (typical)[16]Variable, often fast
Best For Routine analysis, robustness[17]High throughput, high resolution[21]Volatile/semi-volatile analytes[8]
Orthogonal To GC, MS detectionGC, MS detectionHPLC/UPLC, MS detection

Experimental Protocol: A Practical Application

Let's consider a scenario where we need to characterize a new pharmaceutical building block, "Compound X".

Objective: To confirm the identity and assess the purity of a new batch of Compound X using an orthogonal approach.
Method 1: Identity Confirmation via NMR and FTIR

1.1. ¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh ~5 mg of Compound X and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of an internal standard (e.g., TMS).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and assign the chemical shifts.

  • Verification: Compare the resulting spectrum with the expected structure of Compound X. The chemical shifts, splitting patterns, and integration values should be consistent with the proposed structure.[5]

1.2. FTIR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the finely ground Compound X powder directly onto the diamond crystal of an Attenuated Total Reflection (ATR)-FTIR spectrometer.[12]

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Collect the spectrum of Compound X. Typically, 30 scans at a resolution of 4 cm⁻¹ are averaged.[12]

  • Data Analysis: Compare the sample spectrum to a reference spectrum of a known pure sample of Compound X. Pay close attention to the "fingerprint region" (600–1500 cm⁻¹) which is unique to the molecule.[10]

Method 2: Purity Assessment via Orthogonal HPLC-UV and LC-MS

2.1. Primary Purity Method: RP-HPLC with UV Detection

This method will serve as the primary, validated method for routine purity checks and release testing.[4]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 3-µm particle size).[4]

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) to elute impurities with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.[4]

    • Detection: UV detector at a wavelength appropriate for Compound X.

    • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, inject a standard solution to ensure the system is performing correctly (e.g., check for peak shape, retention time, and resolution). This is a core requirement of analytical procedure validation.[22]

  • Analysis: Inject a solution of Compound X at a known concentration.

  • Quantification: Calculate the purity by area percent, assuming all components have a similar response factor at the chosen wavelength.

2.2. Orthogonal Method: LC-MS for Impurity Identification

This method is used to confirm the results of the primary method and to identify any observed impurities.[4]

  • Chromatographic Conditions: Use the same HPLC/UPLC conditions as the primary method to allow for direct comparison of chromatograms.

  • Mass Spectrometer Settings:

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes to capture a wide range of impurities.

    • Mass Analyzer: A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred to obtain accurate mass data for unknown impurity identification.[9][23]

  • Analysis: Inject the same sample solution.

  • Data Integration and Interpretation:

    • Confirm the mass of the main peak corresponds to the molecular weight of Compound X.

    • For each impurity peak observed in the UV chromatogram, extract the corresponding mass spectrum.

    • Use the accurate mass data to propose elemental compositions for the impurities.[23] This information, combined with knowledge of the synthetic process, allows for the structural elucidation of these minor components.[23]

dot graph TD { subgraph Orthogonal Purity Analysis direction TB; A[Compound X Sample] --> B(Primary Method: HPLC-UV); A --> C(Orthogonal Method: LC-MS);

} caption: Integrating orthogonal purity data.

Trustworthiness and Validation: The Regulatory Backbone

Every protocol described must be part of a self-validating system. According to the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), analytical procedures must be validated to demonstrate their suitability for the intended purpose.[24][25] This involves assessing parameters like:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[22]

  • Accuracy: The closeness of the test results to the true value.[22]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[26]

By validating both the primary and orthogonal methods, you build a robust and defensible analytical package that meets global regulatory expectations.[22]

Conclusion

The characterization of pharmaceutical building blocks is a foundational activity in drug development that demands the highest level of analytical rigor. Adopting an orthogonal approach is not just best practice; it is a strategic imperative. By combining techniques with different underlying principles—such as NMR, MS, FTIR, and various chromatographic methods—we can build a comprehensive and reliable profile of a building block's identity and purity. This multi-faceted view provides greater confidence in the quality of the material, mitigates risks in downstream development, and ultimately contributes to the development of safer and more effective medicines.

References

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • UPLC vs HPLC: wh
  • A Review on Compar
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  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.Net.
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  • Why Pharma Companies Are Investing in Structure Elucid
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  • Identity and Purity - Small Molecules. Pacific BioLabs.
  • Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences.
  • NMR spectrometry analysis for drug discovery and development. News-Medical.Net.
  • Impurity Identification in Small-Molecule APIs. Pharma's Almanac.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC - PubMed Central.
  • The benefits of high-resolution mass spectrometry for impurity profiling.
  • Structure Elucid
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  • A Comprehensive Guide to FTIR Analysis. Agilent.
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A Researcher's Guide to Butyrophenone Synthesis: Benchmarking Novel Methods Against the Established Friedel-Crafts Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Butyrophenone Core

The butyrophenone moiety is a cornerstone in medicinal chemistry, forming the structural basis for a significant class of pharmaceuticals, particularly antipsychotic agents like Haloperidol.[1] The synthesis of 1-phenylbutan-1-one, the parent butyrophenone, is a foundational process, the efficiency of which directly impacts the economic and environmental viability of producing these critical drugs. For decades, the Friedel-Crafts acylation has been the textbook and industrial standard. However, the increasing emphasis on green chemistry and process optimization has spurred the development of novel catalytic systems that challenge this long-standing paradigm.

This guide provides an in-depth, objective comparison between the traditional Friedel-Crafts acylation and emerging synthetic strategies. We will dissect the methodologies, present supporting experimental data, and offer field-proven insights to help researchers, chemists, and drug development professionals select the optimal route for their specific needs.

Part 1: The Established Route - Friedel-Crafts Acylation

The Friedel-Crafts acylation is the quintessential method for forming an aryl ketone, involving the electrophilic aromatic substitution of benzene using an acylating agent (butanoyl chloride or butyric anhydride) and a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]

Mechanistic Rationale and Experimental Causality

The power of this reaction lies in the generation of a highly reactive electrophile, the acylium ion. The Lewis acid catalyst (AlCl₃) is crucial as it complexes with the acyl chloride, polarizing the carbon-chlorine bond to facilitate its cleavage and formation of the resonance-stabilized acylium ion. This potent electrophile is then capable of attacking the electron-rich π-system of the benzene ring.

A critical aspect of the experimental design is the use of stoichiometric amounts of AlCl₃. This is not due to catalytic turnover in the traditional sense; rather, the AlCl₃ coordinates with the carbonyl oxygen of the butyrophenone product, forming a stable complex. This deactivates the catalyst, preventing it from participating in further reactions. Therefore, slightly more than one equivalent of the catalyst is required for the reaction to proceed to completion. This complex must be hydrolyzed during the workup step (typically with ice and acid) to liberate the final product.

Friedel_Crafts Benzene Benzene SigmaComplex Wheland Intermediate (Sigma Complex) Benzene->SigmaComplex + Acylium Ion ButanoylCl Butanoyl Chloride AcyliumIon Acylium Ion [CH₃CH₂CH₂CO]⁺ ButanoylCl->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Catalyst) AcyliumIon->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - HCl Butyrophenone Butyrophenone ProductComplex:e->Butyrophenone:w Workup Aqueous Workup (H₂O / H⁺) Workup->ProductComplex Hydrolysis

Figure 1: Workflow of the Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation
  • Setup: A flame-dried, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl). The system is kept under an inert atmosphere (e.g., nitrogen).

  • Charging Reactants: Anhydrous aluminum chloride (1.1 equivalents) is suspended in an excess of dry benzene (which acts as both solvent and reactant).

  • Addition: Butanoyl chloride (1.0 equivalent) is added dropwise from the funnel at 0-5 °C. The choice of a low temperature is to control the initial exothermic reaction.

  • Reaction: After addition, the mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 60°C) for 1-3 hours to ensure completion.

  • Workup: The reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated HCl to hydrolyze the catalyst-product complex.

  • Isolation: The organic layer is separated, washed with water, a dilute base (e.g., NaHCO₃ solution), and brine.

  • Purification: The solvent is removed by distillation, and the crude butyrophenone is purified by vacuum distillation.

Part 2: New Synthetic Frontiers - Greener, Catalytic Alternatives

The primary drawbacks of the Friedel-Crafts acylation—the use of a stoichiometric, moisture-sensitive, and corrosive catalyst, and the generation of significant acidic waste—have driven the search for more sustainable alternatives.

Method 1: Heterogeneous Solid Acid Catalysis

The replacement of homogeneous Lewis acids like AlCl₃ with solid, reusable acid catalysts is a cornerstone of green chemistry. Zeolites and sulfated metal oxides have emerged as highly effective catalysts for Friedel-Crafts acylations.[3][4] These materials possess strong Brønsted and/or Lewis acid sites on their surfaces, are stable at high temperatures, and can be easily separated from the reaction mixture by simple filtration.

Mechanistic Advantage and Experimental Design

Solid acids like sulfated zirconia (SO₄/ZrO₂) function as "superacids" capable of activating the acylating agent, typically an anhydride, without being consumed in the reaction.[3] The reaction can be performed in the liquid phase at higher temperatures, and the catalyst's reusability drastically reduces waste and cost over multiple cycles. The choice of an anhydride over an acyl chloride is often preferred with these catalysts to avoid the generation of corrosive HCl.

Solid_Acid_Catalysis Aromatic Aromatic Substrate (e.g., Toluene) Reaction Reaction at Elevated Temp. Aromatic->Reaction Anhydride Butyric Anhydride Anhydride->Reaction Catalyst Solid Acid Catalyst (e.g., Ru-SO₄/ZrO₂) Catalyst->Reaction Filtration Filtration Reaction->Filtration Product Butyrophenone Derivative Filtration->Product RecycledCat Recycled Catalyst Filtration->RecycledCat

Figure 2: Workflow for Heterogeneous Solid Acid Catalysis.

Experimental Protocol: Butyrylation over a Solid Superacid[3]

(Based on the reported butyrylation of toluene)

  • Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Charging Reactants: The solid acid catalyst (e.g., Ru-promoted sulfated zirconia, Ru-SO₄/ZrO₂) is suspended in the aromatic substrate (e.g., toluene).

  • Addition: Butyric anhydride is added to the mixture.

  • Reaction: The mixture is heated with vigorous stirring to 110-130°C for several hours (e.g., 2-4 hours).

  • Isolation: The reaction mixture is cooled to room temperature. The solid catalyst is simply removed by filtration.

  • Purification: The filtrate is washed with a basic solution to remove the butyric acid byproduct, followed by water. The organic layer is dried, and the product is isolated by distillation. The recovered catalyst can be washed, dried, and reused.

Method 2: Palladium-Catalyzed Carbonylative Cross-Coupling

A mechanistically distinct and modern approach involves the use of transition metal catalysis. Palladium-catalyzed carbonylative coupling reactions can construct aryl ketones by combining an aryl halide, a source of carbon monoxide (CO), and an organometallic reagent.[5][6] While not a direct acylation of benzene, this method offers exceptional functional group tolerance and is a powerful tool for synthesizing complex butyrophenone derivatives.

A plausible route to butyrophenone would involve the coupling of iodobenzene, carbon monoxide, and a butyl-containing organometallic reagent, such as butylboronic acid (in a Suzuki-type carbonylation). The choice of ligands for the palladium catalyst is critical for achieving high efficiency and selectivity.

Part 3: Head-to-Head Comparison - Data-Driven Analysis

The following table summarizes the key performance indicators for each synthetic route, providing a clear basis for comparison.

ParameterFriedel-Crafts AcylationSolid Acid CatalysisPd-Catalyzed Carbonylative Coupling
Catalyst Stoichiometric AlCl₃Catalytic, reusable solid acid (e.g., Ru-SO₄/ZrO₂)Catalytic Pd complex (e.g., Pd(OAc)₂) + ligand
Typical Yield Good to Excellent (70-90%)Good (up to 55% for toluene butyrylation)[3]Moderate to Excellent (highly substrate dependent)
Reaction Temp. 0 - 60 °CHigh (110 - 140 °C)[3]Moderate to High (50 - 120 °C)
Atom Economy Poor (due to stoichiometric catalyst and waste)GoodModerate (depends on organometallic reagent)
Environmental High impact; generates corrosive, aqueous wasteLow impact; catalyst is recyclableModerate impact; requires metal catalyst and ligands
Substrate Scope Limited by electron-withdrawing groupsGood for electron-rich aromaticsExcellent; high functional group tolerance
Key Advantage Well-established, reliable, inexpensive reagentsGreen & Reusable: Catalyst is easily separated and reusedVersatility: Tolerates a wide range of functional groups
Key Disadvantage Wasteful: Requires >1 eq. of catalyst, harsh workupHarsh Conditions: Requires high temperaturesCost & Complexity: Requires expensive metal catalyst, ligands, and CO source

Conclusion and Recommendations

The choice of synthetic method for butyrophenone and its derivatives is a classic case of balancing tradition against innovation, and process efficiency against environmental responsibility.

  • The Friedel-Crafts Acylation remains a robust and reliable method, particularly for large-scale production where the cost of starting materials is the primary driver and established infrastructure for handling corrosive reagents and waste exists. Its procedural simplicity is a significant advantage for routine synthesis.

  • Solid Acid Catalysis represents the most direct "green" alternative. It is the ideal choice for applications where sustainability, catalyst reusability, and waste reduction are paramount. While it may require higher temperatures, the dramatic simplification of the workup process and the elimination of corrosive waste make it a highly attractive option for modern, environmentally conscious process development.

  • Palladium-Catalyzed Carbonylative Coupling , while not a direct replacement for the acylation of benzene, is an invaluable tool in the research and drug discovery setting. Its unparalleled functional group tolerance allows for the late-stage introduction of the butyrophenone motif onto complex molecular scaffolds, a task that would be impossible via traditional Friedel-Crafts chemistry.

For new process development, a thorough evaluation of solid acid catalysis is strongly recommended. The long-term benefits in waste reduction and operational simplicity present a compelling argument for moving beyond the century-old, yet still effective, Friedel-Crafts acylation.

References

  • Arata, K., Nakamura, H., & Shouji, M. (2000). Friedel–Crafts Acetylation, Propionylation, and Butyrylation of Toluene Catalyzed by Solid Superacids. Applied Catalysis A: General, 197(2), 213-219. Available at: [Link]

  • Clark, J. H. (n.d.). Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Available at: [Link]

  • Gabriele, B., Mancuso, R., & Salerno, G. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Molecules, 24(14), 2629. Available at: [Link]

  • Kaur, N. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 12-19. Available at: [Link]

  • Wikipedia contributors. (2023, December 1). Butyrophenone. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Zimmermann, V., & Anton, N. (2021). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 17, 1876-1883. Available at: [Link]

  • Scribd. (n.d.). Friedel-Crafts Alkylation and Acylation of Aromatic Compounds Under Solvent Free Conditions Using Solid Acid Catalysts. Available at: [Link]

  • Martins, P., et al. (2024). Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. Molecules, 29(23), 5086. Available at: [Link]

  • Ranu, B. C., & Ghosh, K. (2021). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 121(2), 1246-1335. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Halogenated Phenylbutanones, Featuring 4-Chloro-1-(4-fluorophenyl)-1-oxobutane

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note for the Scientific Community: This guide provides a detailed operational and disposal framework for 4-Chloro-1-(4-fluorophenyl)-1-oxobutane (CAS No. 3874-54-2), a halogenated organic compound. The principles and procedures outlined here are broadly applicable to other similar halogenated ketones used in research and development. However, it is imperative to recognize that even minor structural changes—such as the addition of a methyl group as in 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane—can alter a compound's toxicological and reactivity profiles. Therefore, this document must be used as a supplement to, and not a replacement for, the specific Safety Data Sheet (SDS) that accompanies the exact reagent in your possession. Always verify procedures against the manufacturer's SDS before handling or disposal.

Section 1: Core Hazard Assessment & Risk Profile

Understanding the intrinsic hazards of 4-Chloro-1-(4-fluorophenyl)-1-oxobutane is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not merely benign waste; it is a reactive chemical with a distinct risk profile that dictates its entire lifecycle management, from receipt to final destruction.

The primary hazards are dermal, ocular, and respiratory irritation, with notable oral toxicity.[1][2][3] The presence of both chlorine and fluorine atoms on the molecule classifies it as a halogenated organic compound.[4] This classification is the single most critical factor in determining its disposal pathway, as thermal decomposition generates highly corrosive and toxic hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.[1][2][5] Improper disposal, such as drain disposal or mixing with non-halogenated waste, poses significant risks to environmental and public health and violates regulatory standards.[6][7]

Data Summary: Hazard and Handling Profile
ParameterDescriptionSource(s)
Chemical Name 4-Chloro-1-(4-fluorophenyl)-1-butanone[2][3]
Synonyms 4-Chloro-4'-fluorobutyrophenone[1][5]
CAS Number 3874-54-2[1][2]
Key Health Hazards Harmful if swallowed; Causes serious eye and skin irritation; May cause respiratory irritation.[1][2][8]
Primary Physical Hazard Thermal decomposition generates toxic gases (CO, CO₂, HCl, HF).[1][2]
Required Personal Protective Equipment (PPE) Chemical safety goggles or face shield; Nitrile or other appropriate chemical-resistant gloves; Lab coat; Use in a chemical fume hood or well-ventilated area.[1][2][3]
Prohibited Disposal Methods Drain or sewer disposal; Mixing with non-halogenated waste; Landfill.[6][7][9]
Approved Disposal Method Collection as hazardous halogenated organic waste for licensed incineration with flue gas scrubbing.[1][4]

Section 2: Immediate Safety Protocols: Spill & Exposure Control

Safe disposal begins with safe handling. In the event of an unintentional release, immediate and correct action is critical to mitigate exposure and prevent environmental contamination.

Emergency Spill Response
  • Evacuate & Ventilate: Ensure all non-essential personnel evacuate the immediate area. Work within a chemical fume hood if possible, or ensure maximum ventilation to the area.[1][3]

  • Don PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical safety goggles. A face shield is recommended for larger spills.[1][3]

  • Contain & Absorb: For small liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated, pre-labeled hazardous waste container for halogenated organic solids.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention: In case of any exposure, follow the first-aid measures below.

First-Aid for Exposure
  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][5][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][5][8] An eyewash station must be readily accessible.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][3][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3][5]

Section 3: Step-by-Step Waste Disposal Protocol

The proper disposal of 4-Chloro-1-(4-fluorophenyl)-1-oxobutane is a regulated, multi-step process governed by the Resource Conservation and Recovery Act (RCRA) and managed by your institution's Environmental Health & Safety (EH&S) department.

Step 1: Waste Characterization

As a researcher, you are the waste generator and are responsible for its initial characterization.

  • Identify: This compound contains both chlorine and fluorine, classifying it unequivocally as Halogenated Organic Waste .[4]

  • Segregate: This waste stream must always be kept separate from non-halogenated organic waste (e.g., acetone, hexane, methanol).[4][6][7] The co-mingling of these waste streams complicates and increases the cost of disposal, as the entire volume must be treated as halogenated waste.[7]

Step 2: Select the Correct Waste Container
  • Use only containers approved by your institution's EH&S department, which are typically made of a material compatible with organic solvents (e.g., high-density polyethylene or glass).

  • The container must be in good condition, with no leaks, and must have a secure, threaded screw-cap to prevent spills and fugitive emissions.[6][10]

  • Never use food-grade containers for hazardous waste.[10]

Step 3: Labeling the Waste Container

Proper labeling is a critical regulatory requirement and the cornerstone of safe waste handling.

  • Label the container before adding the first drop of waste.[6]

  • The label must, at a minimum, include the following information as required by the EPA[11][12]:

    • The words "Hazardous Waste ".

    • The full chemical name(s) of the contents: "Waste 4-Chloro-1-(4-fluorophenyl)-1-oxobutane". Do not use abbreviations or chemical formulas.[6] If it is a mixed waste stream, list all components with their approximate percentages or volumes.[4]

    • A clear indication of the associated hazards (e.g., pictograms for Irritant, Harmful).[11][12]

Step 4: Waste Collection
  • Add waste to the container in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of waste generation and under the control of the laboratory personnel.[10][12][13]

  • Always keep the waste container closed except when actively adding waste.[6][10]

  • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[14]

  • Store the halogenated waste container separately from incompatible materials, such as acids and bases.[10]

Section 4: On-Site Waste Management & Storage

Laboratories must manage waste within the SAA according to strict federal and local regulations.[13]

  • Quantity Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[12][13]

  • Time Limits: A partially filled, properly labeled container can remain in the SAA for up to one year.[10] Once a container is full, it must be dated and moved from the SAA to your facility's Central Accumulation Area (CAA) within three days.[10]

  • Inspections: The SAA must be inspected weekly for container integrity and proper labeling.[10]

Section 5: Final Disposal Pathway

The ultimate fate of 4-Chloro-1-(4-fluorophenyl)-1-oxobutane waste is destruction via high-temperature incineration by a licensed hazardous waste disposal facility.[1] This process is managed by your institution in coordination with a contracted waste vendor. Laboratory personnel are responsible for the initial stages of this workflow.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and logistical process from waste generation to final disposal.

G cluster_lab Laboratory Responsibility cluster_ehs EH&S / Facility Responsibility gen Waste Generation (e.g., reaction quench, used chromatography solvent) char Step 1: Characterize Waste gen->char is_halo Halogenated Organic? char->is_halo cont Step 2: Select Approved Waste Container is_halo->cont Yes labeling Step 3: Affix 'Hazardous Waste' Label with Full Chemical Names cont->labeling collect Step 4: Collect Waste in Satellite Accumulation Area (SAA) labeling->collect full Container is Full (<=90% Capacity) collect->full transfer Date Container & Request Pickup; Transfer to Central Accumulation Area (CAA) full->transfer vendor Scheduled Pickup by Licensed Waste Vendor transfer->vendor incin Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing vendor->incin

Caption: Workflow for the compliant disposal of halogenated hazardous waste.

Section 6: References

  • Managing Hazardous Chemical Waste in the Lab (2021) American Laboratory. [Link]

  • TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, PART 729: LANDFILLS: PROHIBITED HAZARDOUS WASTES. Illinois Pollution Control Board. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly (2022). GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Laboratory Waste Management: The New Regulations (2019). MedicalLab Management. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • 4-Chloro-4'-Fluorobutyrophenone, 97+% (GC) Material Safety Data Sheet. Cole-Parmer. [Link]

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Navigating the Safe Handling of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to build a deep-seated culture of safety and operational excellence within your laboratory.

Hazard Identification and Risk Assessment: Understanding the Adversary

Before any handling of this compound, a thorough risk assessment is mandatory. Based on data from similar chemical structures, we can anticipate the following primary hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Acute Oral Toxicity (Category 4): May be harmful if swallowed.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[2][3]

The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is crucial to treat this compound with a high degree of caution, assuming it may possess other unknown hazards.

Your Armor: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes/Face Safety Goggles and Face ShieldSafety goggles are the minimum requirement to protect against splashes.[4] A face shield, worn in conjunction with goggles, is essential when there is a significant splash hazard, such as during bulk transfers or when working with heated solutions.[4][5] All eye and face protection must be ANSI Z87.1 compliant.[4]
Hands Chemical-Resistant GlovesNitrile gloves are a common starting point for handling many laboratory chemicals.[6] However, for halogenated organic compounds, it is crucial to consult a glove compatibility chart to ensure adequate protection. For extended or high-exposure tasks, consider double-gloving or using heavier-duty gloves.[4]
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is the minimum requirement to protect against incidental contact and small splashes.[4][6]
Respiratory Use in a Ventilated AreaAll work with this compound should be conducted in a well-ventilated laboratory or, preferably, within a certified chemical fume hood to minimize the risk of inhaling vapors or aerosols.[1][2][3]

Mandatory Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task-Specific Hazards Splash Splash Hazard? Start->Splash Aerosol Aerosol/Vapor Generation? Splash->Aerosol No Goggles Wear Safety Goggles Splash->Goggles Always FaceShield Add Face Shield Splash->FaceShield Yes FumeHood Work in Fume Hood Aerosol->FumeHood Yes Gloves Wear Chemical-Resistant Gloves Aerosol->Gloves No FaceShield->Aerosol FumeHood->Gloves LabCoat Wear Lab Coat Gloves->LabCoat Spill_Response Spill Chemical Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Assess->Minor Small & Contained Major Major Spill Assess->Major Large or Uncontrolled EvacuateMinor Evacuate Immediate Area Minor->EvacuateMinor EvacuateMajor Evacuate Laboratory Major->EvacuateMajor DonPPE Don Appropriate PPE EvacuateMinor->DonPPE Absorb Absorb with Inert Material DonPPE->Absorb Containerize Place in Sealed Container Absorb->Containerize Clean Clean Spill Area Containerize->Clean Alert Alert Others EvacuateMajor->Alert Contact Contact Emergency Response Alert->Contact

Caption: A decision tree for responding to chemical spills in the laboratory.

Waste Disposal: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. [1][3]Do not dispose of this chemical down the drain.

By integrating these safety protocols into your daily laboratory operations, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.

References

  • 4 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, February 9).
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • 4-Chloro-4'-fluorobutyrophenone - Synquest Labs. (n.d.).
  • material safety data sheet - 4-chloro acetanilinde ar. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.